molecular formula C47H84N7O17P3S B15552017 trans-2-hexacosenoyl-CoA

trans-2-hexacosenoyl-CoA

Katalognummer: B15552017
Molekulargewicht: 1144.2 g/mol
InChI-Schlüssel: GGUUXBBWTGIIGE-KESUDTCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-2-hexacosenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-hexacosenoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a trans-2-hexacosenoic acid. It is a conjugate acid of a this compound(4-).
trans-hexacos-2-enoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Eigenschaften

Molekularformel

C47H84N7O17P3S

Molekulargewicht

1144.2 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexacos-2-enethioate

InChI

InChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h26-27,34-36,40-42,46,57-58H,4-25,28-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b27-26+/t36-,40-,41-,42+,46-/m1/s1

InChI-Schlüssel

GGUUXBBWTGIIGE-KESUDTCVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Function of trans-2-Hexacosenoyl-CoA in Very-Long-Chain Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are indispensable components of cellular lipids, playing critical roles in membrane structure, energy storage, and signaling pathways. Their synthesis is accomplished through the fatty acid elongation (FAE) cycle in the endoplasmic reticulum. This guide provides a detailed examination of trans-2-hexacsenoyl-CoA, a pivotal intermediate in the synthesis of hexacosanoic acid (C26:0), a VLCFA crucial for the integrity of myelin and the skin's permeability barrier. We will explore its position within the FAE cycle, the enzymatic reactions governing its formation and conversion, and the analytical methods used to study these processes. This document is intended for researchers, scientists, and professionals in drug development who are focused on lipid metabolism and related disorders.

The Fatty Acid Elongation (FAE) Cycle

The synthesis of VLCFAs occurs via a four-step enzymatic cycle located in the membrane of the endoplasmic reticulum. This iterative process extends an existing acyl-CoA chain by two carbons, using malonyl-CoA as the carbon donor and NADPH as the reductant.[1][2]

The four core reactions are:

  • Condensation: An acyl-CoA primer is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This rate-limiting step is catalyzed by a family of fatty acid elongase (ELOVL) enzymes, which exhibit specificity for different substrate chain lengths.[2]

  • First Reduction: The keto group of the 3-ketoacyl-CoA is reduced to a hydroxyl group, forming a 3-hydroxyacyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KAR) and requires NADPH.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate. This step is carried out by 3-hydroxyacyl-CoA dehydratase (HACD) enzymes.[3][4]

  • Second Reduction: The double bond of the trans-2-enoyl-CoA is reduced to yield a saturated acyl-CoA, now two carbons longer than the original primer. This final step is catalyzed by trans-2-enoyl-CoA reductase (TECR) and also consumes NADPH.[5][6]

The newly elongated acyl-CoA can then serve as a primer for another round of elongation or be channeled into various metabolic pathways.

FAE_Cycle cluster_0 Fatty Acid Elongation Cycle Acyl_CoA_n Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL Malonyl-CoA CO₂ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR NADPH → NADP⁺ Enoyl_CoA trans-2-Enoyl-CoA (n+2) Hydroxyacyl_CoA->Enoyl_CoA HACD H₂O Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_n2 TECR NADPH → NADP⁺

Figure 1: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

The Specific Role of trans-2-Hexacosenoyl-CoA

This compound is the specific trans-2-enoyl-CoA intermediate generated during the elongation of a 24-carbon fatty acid (tetracosanoyl-CoA) to a 26-carbon fatty acid (hexacosanoyl-CoA). Its sole function within this pathway is to serve as the direct substrate for the final reductive step of this specific elongation cycle.

  • Formation: It is produced from 3-hydroxyhexacosanoyl-CoA through the action of a 3-hydroxyacyl-CoA dehydratase (HACD) enzyme.[3][4]

  • Conversion: It is subsequently reduced by the enzyme trans-2-enoyl-CoA reductase (TECR), utilizing NADPH as a cofactor, to produce hexacosanoyl-CoA.[5][6] This reaction saturates the double bond between the second and third carbons, completing the elongation cycle.

The efficient conversion of this compound is critical for the synthesis of C26:0 and longer fatty acids, which are vital for the production of specific sphingolipids and ceramides (B1148491) essential for neurological function and skin barrier integrity.

Specific_Step cluster_1 Synthesis of Hexacosanoyl-CoA (C26:0) hac 3-Hydroxyhexacosanoyl-CoA thc This compound hac->thc HACD - H₂O hc Hexacosanoyl-CoA thc->hc TECR NADPH → NADP⁺

Figure 2: The formation and reduction of trans-2-hexacsenoyl-CoA.

Key Enzymes in the Metabolism of this compound

Two key enzymes directly govern the concentration of this compound within the cell.

3-Hydroxyacyl-CoA Dehydratases (HACD1-4)

The HACD enzymes catalyze the third step of the FAE cycle: the dehydration of a 3-hydroxyacyl-CoA to a trans-2-enoyl-CoA.[3] In mammals, there are four paralogous HACD enzymes (HACD1-4), each with distinct tissue distribution patterns.[7] HACD1 is specifically expressed in striated muscles, and mutations in the HACD1 gene are linked to congenital myopathies in humans and animals.[3][4][7] Studies on HACD1-deficient myoblasts show an accumulation of shorter fatty acids and a decrease in ≥C18 and monounsaturated fatty acids, highlighting its crucial role in VLCFA synthesis.[3]

Trans-2-enoyl-CoA Reductase (TECR)

TECR is an endoplasmic reticulum-resident protein that catalyzes the fourth and final reaction of the FAE cycle, reducing the trans-2 double bond of the enoyl-CoA intermediate.[1][5] This enzyme is essential for the synthesis of all saturated VLCFAs. Recent studies have identified a key catalytic residue, Tyr248 in human TECR (corresponding to Tyr256 in yeast Tsc13), which is believed to supply a proton during the reduction reaction.[5] Mutations in the TECR gene that reduce enzyme activity and stability have been linked to autosomal recessive non-syndromic mental retardation, underscoring the importance of VLCFA synthesis for proper neurological development.[5][6] EC-specific knockout of Tecr in mice compromises the blood-brain barrier, leading to leakage.[8]

Quantitative Data Analysis

Direct kinetic data for human TECR with this compound as a substrate is limited. However, studies on homologous enzymes and knockout models provide valuable insights into the process.

Table 1: Enzyme Kinetic Parameters for Trans-2-enoyl-CoA Reductase This table presents kinetic data from a study on the recombinant TECR from Euglena gracilis, which provides context for the enzyme's affinity for its substrates.

Enzyme SourceSubstrateKm (μM)Electron DonorKm (μM)
Euglena gracilisCrotonyl-CoA (C4)68NADH109
NADPH119
trans-2-Hexenoyl-CoA (C6)91NADH-
Data sourced from a study on mitochondrial TECR in Euglena gracilis, which can utilize both NADH and NADPH.[9] Note: Mammalian microsomal TECR primarily uses NADPH.

Table 2: Phenotypic and Lipid Profile Changes in HACD1 and TECR Deficient Models This table summarizes key findings from studies using knockout mouse models to investigate enzyme function.

Gene DefectModel SystemKey Phenotypic ObservationsImpact on Lipid Profile
HACD1 Knockout Mouse MyoblastsImpaired myoblast fusion during development and regeneration.[3][4]Decreased concentrations of ≥C18 and monounsaturated fatty acids in phospholipids.[3]
HACD1 Knockout MiceIncreased energy expenditure, protection against high-fat diet-induced obesity.[10]Altered membrane phospholipid composition.[11]
TECR Knockout Mouse (Endothelial Cell-specific)Delayed vascular sprouting and compromised blood-brain barrier integrity.[8]Not explicitly detailed, but implies impaired synthesis of VLCFAs essential for barrier function.

Experimental Protocols

Analyzing the function of trans-2-hexacsenoyl-CoA involves complex biochemical and analytical techniques. Below are representative protocols for key experiments.

Protocol: In Vitro Fatty Acid Elongation Assay

Principle: This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA primer by a microsomal fraction containing the FAE enzyme complex. The products are then extracted and quantified by techniques like thin-layer chromatography (TLC) followed by phosphorimaging.[12][13]

Reagents:

  • Microsome Preparation: Isolated from cultured cells or tissues of interest.

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA.

  • Substrates:

    • Fatty Acyl-CoA Primer (e.g., Tetracosanoyl-CoA, C24:0-CoA) at 20-50 µM.

    • [2-¹⁴C]Malonyl-CoA (50-60 mCi/mmol) at 50-80 µM.

  • Cofactor: NADPH, 200-500 µM.

  • Reaction Stop Solution: 2.5 M KOH in 50% ethanol.

  • Extraction Solvent: Hexane (B92381).

  • Acidification Solution: 6 M HCl.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice: Add reaction buffer, NADPH, and the acyl-CoA primer.

  • Add 50-100 µg of microsomal protein to the mixture.

  • Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Stop the reaction by adding the KOH stop solution and heat at 70°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Cool the samples and acidify to pH < 2 with HCl.

  • Extract the radiolabeled fatty acids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

  • Transfer the upper organic (hexane) phase to a new tube.

  • Dry the hexane under a stream of nitrogen.

Analysis:

  • Resuspend the dried fatty acids in a small volume of hexane.

  • Spot the sample onto a silica (B1680970) TLC plate.

  • Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:2 v/v/v).[12]

  • Dry the plate and expose it to a phosphor screen.

  • Quantify the radioactivity in the spots corresponding to the elongated fatty acid products using a phosphorimager.

Protocol: Acyl-CoA Profiling by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species, including VLCFA intermediates, from biological samples. It involves sample extraction, separation by liquid chromatography, and detection by tandem mass spectrometry.[14][15][16]

Reagents:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v).[14]

  • Internal Standards: A mixture of odd-chain or stable-isotope-labeled acyl-CoAs (e.g., C17:0-CoA).

  • LC Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5).[15][16]

  • LC Mobile Phase B: Acetonitrile.

Procedure:

  • Flash-freeze the tissue or cell pellet in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen sample in ice-cold extraction solvent containing internal standards.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under vacuum or nitrogen stream.

  • Reconstitute the dried extract in a suitable injection solvent (e.g., 95:5 Mobile Phase A:B).

Analysis (LC-MS/MS):

  • Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column. Elute the acyl-CoAs using a gradient from Mobile Phase A to Mobile Phase B. A high pH mobile phase is often used to improve peak shape and retention for acyl-CoAs.[15][16]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards. The transition corresponding to the neutral loss of the 507 Da phosphopantetheine group is often used for screening.[16]

  • Data Processing: Construct calibration curves from the internal standards and calculate the absolute or relative abundance of each acyl-CoA, including hexacosanoyl-CoA and its precursors.

Workflow cluster_2 LC-MS/MS Workflow for Acyl-CoA Analysis Sample 1. Biological Sample (Cell Pellet / Tissue) Extract 2. Extraction (Acetonitrile/Methanol/H₂O + Internal Standards) Sample->Extract Separate 3. LC Separation (Reversed-Phase C18) Extract->Separate Detect 4. MS/MS Detection (ESI+, MRM Mode) Separate->Detect Analyze 5. Data Analysis (Quantification vs. Standards) Detect->Analyze Result Result: Acyl-CoA Profile Analyze->Result

References

The Pivotal Role of Trans-2-Hexacosenoyl-CoA in the Sphingolipid Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of trans-2-hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA, within the intricate network of sphingolipid metabolism. Sphingolipids are critical constituents of cellular membranes and serve as key signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The incorporation of very-long-chain fatty acids (VLCFAs), such as the 26-carbon monounsaturated hexacosenoic acid, into ceramides (B1148491) and subsequently into more complex sphingolipids, is crucial for the specialized functions of these lipids in various tissues. This document details the biosynthesis of this compound via the fatty acid elongation pathway, its utilization by ceramide synthase 3 (CerS3) for the production of C26:1-ceramide, and the downstream implications for cellular signaling. Furthermore, we provide a compilation of relevant quantitative data, detailed experimental protocols for the analysis of VLCFA-CoAs and ceramides, and visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Sphingolipid Metabolism and Very-Long-Chain Fatty Acids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The central molecule in sphingolipid metabolism is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond.[1][2] The length and saturation of this fatty acyl chain are critical determinants of the biophysical properties and biological functions of ceramides and the more complex sphingolipids derived from them.

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Sphingolipids containing VLCFAs are enriched in specific tissues and play essential roles in maintaining the integrity of the skin barrier, the stability of myelin sheaths, and in spermatogenesis. The monounsaturated VLCFA, hexacosenoic acid (C26:1), is a key component of certain sphingolipids, and its activated form, this compound, is the direct precursor for its incorporation into ceramides.

Biosynthesis of this compound: The Fatty Acid Elongation Pathway

This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) pathway. This is a cyclical process that extends a fatty acyl-CoA molecule by two carbons in each cycle. The cycle consists of four key enzymatic reactions:

  • Condensation: An acyl-CoA primer is condensed with malonyl-CoA by a fatty acid elongase (ELOVL). The ELOVL family of enzymes determines the substrate specificity for the elongation process.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), completing the elongation cycle.

The synthesis of C26:1-CoA starts from a shorter unsaturated fatty acyl-CoA, such as oleoyl-CoA (C18:1-CoA). Through multiple cycles of the FAE pathway, the acyl chain is extended to its 26-carbon length. The intermediate in the final reduction step of the last elongation cycle is this compound.

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle (n -> n+2) Acyl_CoA_n Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA_n->Ketoacyl_CoA ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA CO2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (NADPH -> NADP+) Trans_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Trans_Enoyl_CoA HACD (-H2O) Acyl_CoA_n2 Acyl-CoA (Cn+2) Trans_Enoyl_CoA->Acyl_CoA_n2 TECR (NADPH -> NADP+) Oleoyl_CoA Oleoyl-CoA (C18:1) Elongation_Cycles Multiple Elongation Cycles Oleoyl_CoA->Elongation_Cycles Trans_2_Hexacosenoyl_CoA This compound (C26:1) Elongation_Cycles->Trans_2_Hexacosenoyl_CoA

Figure 1: Synthesis of this compound via the fatty acid elongation pathway.

Incorporation into Sphingolipids: The Role of Ceramide Synthase 3 (CerS3)

Once synthesized, this compound serves as a substrate for ceramide synthases (CerS), a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base (e.g., sphinganine (B43673) or sphingosine) to form dihydroceramide (B1258172) or ceramide, respectively. Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths.

Ceramide Synthase 3 (CerS3) is the primary enzyme responsible for the synthesis of ceramides containing very-long-chain and ultra-long-chain fatty acids (≥C24).[3][4] Therefore, CerS3 is the key enzyme that utilizes this compound to produce C26:1-dihydroceramide. This is subsequently converted to C26:1-ceramide by dihydroceramide desaturase (DEGS). The activity of CerS3 can be modulated by other proteins, such as acyl-CoA-binding protein (ACBP), which has been shown to stimulate CerS3 activity.[5]

Sphingolipid_Synthesis_Pathway cluster_de_novo De Novo Sphingolipid Synthesis Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide C26:1-Dihydroceramide Sphinganine->Dihydroceramide CerS3 Trans_2_Hexacosenoyl_CoA This compound (C26:1) Trans_2_Hexacosenoyl_CoA->Dihydroceramide Ceramide C26:1-Ceramide Dihydroceramide->Ceramide DEGS Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids ACBP ACBP CerS3_label CerS3 ACBP->CerS3_label

Figure 2: Incorporation of this compound into sphingolipids by CerS3.

Role of C26:1-Containing Sphingolipids in Cellular Signaling

Ceramides, including those with very-long-chain acyl groups, are potent bioactive molecules that can modulate various signaling pathways, often leading to cellular responses such as apoptosis, cell cycle arrest, and differentiation. While much of the research has focused on ceramides with more common fatty acid chain lengths (e.g., C16:0), it is clear that the acyl chain length influences the specific signaling outcomes.[3]

Ultra-long-chain ceramides, such as C26:1-ceramide, can alter the biophysical properties of cell membranes, leading to the formation of specialized membrane domains that can modulate the activity of membrane-associated proteins. One of the key downstream targets of ceramide signaling is Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase.[6][7][8][9][10] Activation of PP2A by ceramide can lead to the dephosphorylation and inactivation of pro-survival kinases, such as Akt, thereby promoting apoptosis.

Ceramide_Signaling_Pathway C26_1_Ceramide C26:1-Ceramide PP2A Protein Phosphatase 2A (PP2A) C26_1_Ceramide->PP2A Activation Akt_P Akt (active, phosphorylated) PP2A->Akt_P Dephosphorylation Akt Akt (inactive) Akt_P->Akt Apoptosis Apoptosis Akt_P->Apoptosis Inhibition of Apoptosis

Figure 3: A simplified signaling pathway involving C26:1-ceramide-mediated activation of PP2A and induction of apoptosis.

Quantitative Data

Precise quantitative data for the enzyme kinetics of CerS3 with this compound are limited in the published literature. However, data for the closely related C26:0-CoA provide valuable insights into the activity of this enzyme.

EnzymeSubstrate(s)VmaxKmSource
CerS3Sphinganine, C26:0-CoA55 pmol/mg/minNot Reported[5]
CerS3 (with ACBP)Sphinganine, C26:0-CoA235 pmol/mg/minNot Reported[5]

Note: The Vmax values were determined for sphinganine as the variable substrate in the presence of a fixed concentration of C26:0-CoA. The presence of Acyl-CoA Binding Protein (ACBP) significantly stimulates CerS3 activity.[5]

Experimental Protocols

Assay for Ceramide Synthase 3 (CerS3) Activity with Very-Long-Chain Acyl-CoAs

This protocol is adapted from methodologies described for measuring CerS activity using very-long-chain acyl-CoAs.[5][11]

Materials:

  • Cell or tissue homogenates expressing CerS3

  • Sphinganine

  • C26:1-CoA (or other VLC-acyl-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA), defatted

  • Internal standard (e.g., C17:0-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell or tissue homogenate (typically 20-50 µg of protein) with the reaction buffer containing BSA.

  • Substrate Addition: Add sphinganine to the desired final concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding C26:1-CoA to the desired final concentration.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of C26:1-ceramide produced.

CerS3_Assay_Workflow Start Start: Cell/Tissue Homogenate Add_Buffer Add Reaction Buffer + BSA Start->Add_Buffer Add_Sphinganine Add Sphinganine Add_Buffer->Add_Sphinganine Pre_Incubate Pre-incubate at 37°C Add_Sphinganine->Pre_Incubate Add_Acyl_CoA Add C26:1-CoA (Initiate Reaction) Pre_Incubate->Add_Acyl_CoA Incubate Incubate at 37°C Add_Acyl_CoA->Incubate Stop_Extract Stop Reaction & Lipid Extraction Incubate->Stop_Extract Analyze LC-MS/MS Analysis Stop_Extract->Analyze End End: Quantify C26:1-Ceramide Analyze->End

Figure 4: Experimental workflow for the CerS3 activity assay.
Quantification of this compound by LC-MS/MS

This protocol is a composite based on methods for the analysis of long-chain and very-long-chain acyl-CoAs.[12][13][14]

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled VLCFA-CoA)

  • Extraction solvent (e.g., acetonitrile/methanol/water)

  • LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

Procedure:

  • Sample Homogenization: Homogenize the cell or tissue sample in a cold extraction solvent containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at a high speed to pellet the protein.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Sample Concentration (Optional): If necessary, the sample can be concentrated by evaporation under nitrogen.

  • Reconstitution: Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

    • Chromatography: Use a reverse-phase column with a gradient elution to separate the acyl-CoAs based on their chain length and hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for this compound and the internal standard.

Acyl_CoA_Quantification_Workflow Start Start: Cell/Tissue Sample Homogenize Homogenize in Extraction Solvent + Internal Standard Start->Homogenize Centrifuge Centrifuge to Precipitate Protein Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Concentrate Concentrate (Optional) Collect_Supernatant->Concentrate Reconstitute Reconstitute in LC Mobile Phase Concentrate->Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze End End: Quantify Acyl-CoAs Analyze->End

Figure 5: Experimental workflow for the quantification of very-long-chain acyl-CoAs.

Conclusion

This compound is a key metabolic intermediate at the intersection of fatty acid elongation and sphingolipid synthesis. Its production is tightly regulated by the ELOVL family of elongases, and its subsequent incorporation into ceramides is primarily catalyzed by CerS3. The resulting C26:1-containing sphingolipids are not merely structural components of membranes but are also active participants in cellular signaling, capable of influencing fundamental processes such as apoptosis. A deeper understanding of the metabolism and function of this compound and its downstream products will be crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated sphingolipid metabolism, such as certain skin disorders, neurological conditions, and cancer. Further research is warranted to elucidate the specific enzyme kinetics and signaling pathways associated with this particular very-long-chain fatty acyl-CoA.

References

Enzymatic Conversion of trans-2-Hexacosenoyl-CoA by Trans-2-Enoyl-CoA Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic conversion of the very-long-chain fatty acyl-CoA, trans-2-hexacosenoyl-CoA, by the enzyme trans-2-enoyl-CoA reductase (TER). As the final reductive step in the fatty acid elongation cycle, this reaction is critical for the synthesis of saturated very-long-chain fatty acids (VLCFAs), which are essential components of various lipids, including sphingolipids and ceramides (B1148491). Dysregulation of this pathway has been implicated in several metabolic and neurological disorders, making the enzymes involved, particularly TER, attractive targets for therapeutic intervention. This document details the biochemical context of this reaction, provides comprehensive experimental protocols for its study, and presents available quantitative data. Furthermore, it includes visual representations of the relevant metabolic pathway and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

The fatty acid elongation system is a crucial metabolic pathway responsible for the synthesis of fatty acids beyond the C16 chain length typically produced by fatty acid synthase. This process involves a four-step enzymatic cycle that sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The four reactions are catalyzed by 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and finally, trans-2-enoyl-CoA reductase (TER)[1].

The enzyme trans-2-enoyl-CoA reductase (TER), also known as TECR in mammals, catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA[1]. This final step is essential for the completion of the elongation cycle and the production of saturated fatty acids. The substrate specificity of TER enzymes can vary between organisms and isoforms, with some showing a preference for shorter-chain acyl-CoAs[2][3]. However, the involvement of TER in the synthesis of very-long-chain fatty acids (VLCFAs; ≥C22) is well-established, particularly in the context of sphingolipid and ceramide biosynthesis[1].

The substrate of interest in this guide, this compound, is a 26-carbon trans-2-enoyl-CoA intermediate in the synthesis of hexacosanoic acid (C26:0). C26:0 is a critical component of ceramides in the skin and myelin sheaths of nerves. While direct kinetic data for the enzymatic conversion of this compound by purified TER is limited in the current literature, in vitro fatty acid elongation assays have demonstrated the successful synthesis of C26-CoA from shorter-chain precursors, unequivocally demonstrating the capability of the elongation machinery, including TER, to process these very-long-chain substrates[4].

This guide will provide detailed methodologies for the synthesis of the this compound substrate and for assaying the activity of TER with this challenging, hydrophobic molecule.

Signaling and Metabolic Pathways

The enzymatic conversion of this compound is an integral part of the fatty acid elongation pathway, which is itself interconnected with various other metabolic processes, most notably sphingolipid synthesis.

Fatty_Acid_Elongation_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_sphingolipid Sphingolipid Synthesis Acyl-CoA (C24) Acyl-CoA (C24) 3-Ketoacyl-CoA (C26) 3-Ketoacyl-CoA (C26) Acyl-CoA (C24)->3-Ketoacyl-CoA (C26) KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (C26) 3-Hydroxyacyl-CoA (C26) 3-Hydroxyacyl-CoA (C26) 3-Ketoacyl-CoA (C26)->3-Hydroxyacyl-CoA (C26) KCR (NADPH -> NADP+) This compound This compound 3-Hydroxyacyl-CoA (C26)->this compound HCD Acyl-CoA (C26) Acyl-CoA (C26) This compound->Acyl-CoA (C26) TER (NADPH -> NADP+) Ceramide (C26) Ceramide (C26) Acyl-CoA (C26)->Ceramide (C26) Ceramide Synthase

Figure 1: The final step of the fatty acid elongation cycle.

Quantitative Data

Enzyme SourceSubstrateKm (µM)CofactorReference
Euglena gracilisCrotonyl-CoA (C4:1)68NADH[2]
Euglena gracilistrans-2-Hexenoyl-CoA (C6:1)91NADH[2]
Treponema denticolaCrotonyl-CoA (C4:1)-NADH[5]
Treponema denticolaHexenoyl-CoA (C6:1)-NADH[5]
Treponema denticolaDodecenoyl-CoA (C12:1)-NADH[5]

Note: The table above highlights the Michaelis-Menten constants (Km) for TER from different organisms with various short to medium-chain trans-2-enoyl-CoA substrates. While these values provide a general idea of the enzyme's affinity for its substrates, they are not directly transferable to the very-long-chain substrate, this compound. It is anticipated that the Km for this larger, more hydrophobic substrate would be different and would require specific experimental determination. The "-" indicates that while activity was characterized, specific Km values were not reported in the cited abstract.

Experimental Protocols

The study of the enzymatic conversion of this compound by TER involves two key experimental phases: the synthesis of the substrate and the development of a robust enzyme assay.

Synthesis of this compound

The synthesis of this very-long-chain acyl-CoA can be achieved enzymatically from its corresponding fatty acid, trans-2-hexacosenoic acid.

Principle: Long-chain acyl-CoA synthetase (ACSL) enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.

Materials:

  • trans-2-Hexacosenoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available source)

  • HEPES buffer (pH 7.5)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 5 mM ATP, and 2 mM CoA.

  • To address the poor solubility of the very-long-chain fatty acid, add 3% (w/v) Triton X-100 to the reaction mixture.

  • Add trans-2-hexacosenoic acid to a final concentration of 2 mM.

  • Initiate the reaction by adding a purified long-chain acyl-CoA synthetase to a final concentration of 500 nM.

  • Incubate the reaction at 37°C for 2-4 hours.

  • The formation of this compound can be monitored by methods such as HPLC or mass spectrometry.

  • The synthesized acyl-CoA can be purified using solid-phase extraction or other chromatographic techniques.

Substrate_Synthesis_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add Fatty Acid & Detergent Add Fatty Acid & Detergent Prepare Reaction Mix->Add Fatty Acid & Detergent Add ACSL Enzyme Add ACSL Enzyme Add Fatty Acid & Detergent->Add ACSL Enzyme Incubate Incubate Add ACSL Enzyme->Incubate Monitor & Purify Monitor & Purify Incubate->Monitor & Purify End End Monitor & Purify->End

Figure 2: Workflow for the enzymatic synthesis of this compound.
In Vitro Assay for TER Activity with this compound

A spectrophotometric assay is commonly used to measure TER activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Principle: TER utilizes NADPH as a cofactor to reduce the trans-2 double bond of the enoyl-CoA substrate. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Materials:

  • Purified TER enzyme (e.g., recombinant human TECR)

  • Synthesized this compound

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.2)

  • Triton X-100 or other suitable detergent for substrate solubilization

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture in a UV-transparent cuvette containing 100 mM potassium phosphate buffer (pH 6.2) and 0.4 mM NADPH.

  • Due to the insolubility of the substrate, it is crucial to include a detergent. The optimal type and concentration of the detergent (e.g., Triton X-100) should be determined empirically to ensure substrate availability without denaturing the enzyme.

  • Add the synthesized this compound to the reaction mixture to the desired final concentration. The concentration range should ideally span the expected Km value.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of the purified TER enzyme.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction should be used for kinetic calculations.

  • The molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1) can be used to convert the rate of absorbance change to the rate of NADPH consumption, and thus to the rate of product formation.

TER_Assay_Workflow Start Start Prepare Reaction Buffer Prepare Reaction Buffer Start->Prepare Reaction Buffer Add NADPH & Substrate Add NADPH & Substrate Prepare Reaction Buffer->Add NADPH & Substrate Equilibrate Temperature Equilibrate Temperature Add NADPH & Substrate->Equilibrate Temperature Initiate with TER Enzyme Initiate with TER Enzyme Equilibrate Temperature->Initiate with TER Enzyme Monitor A340 Monitor A340 Initiate with TER Enzyme->Monitor A340 Calculate Activity Calculate Activity Monitor A340->Calculate Activity End End Calculate Activity->End

Figure 3: Spectrophotometric assay workflow for TER activity.

Conclusion

The enzymatic conversion of this compound by TER is a pivotal step in the biosynthesis of essential very-long-chain fatty acids. While direct kinetic data for this specific reaction remains a gap in the current scientific literature, the methodologies provided in this guide offer a robust framework for its investigation. The successful synthesis of the C26:1-CoA substrate and the adaptation of existing enzyme assays are critical for advancing our understanding of this enzyme's role in health and disease. Further research in this area, particularly the determination of the kinetic parameters of mammalian TECR with very-long-chain substrates, will be invaluable for the development of targeted therapeutics for a range of metabolic and neurological disorders. The provided protocols and diagrams serve as a comprehensive resource for researchers embarking on the study of this important biochemical transformation.

References

A Technical Deep Dive into trans-2-hexacosenoyl-CoA and trans-2-enoyl-CoA Reductase in Very-Long-Chain Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the interaction between trans-2-hexacosenoyl-CoA and the enzyme trans-2-enoyl-CoA reductase, a critical step in the elongation of very-long-chain fatty acids (VLCFAs). VLCFAs are integral components of cellular membranes and precursors for signaling molecules, and dysregulation of their metabolism is implicated in several severe neurological disorders. This document details the enzymatic reaction, summarizes key quantitative data on substrate specificity, outlines detailed experimental protocols for assessing enzyme activity, and visualizes the relevant metabolic pathways and experimental workflows. Understanding the nuances of this substrate-enzyme interaction is paramount for developing therapeutic strategies targeting diseases associated with abnormal VLCFA metabolism.

Introduction: The Significance of Very-Long-Chain Fatty Acid Elongation

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes. They are essential for the formation of sphingolipids, key components of myelin, and are involved in maintaining the integrity of the skin barrier. The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. Trans-2-enoyl-CoA reductase catalyzes the final, rate-limiting step in this cycle: the reduction of a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA. This guide focuses on the specific substrate, this compound (C26:1-CoA), and its conversion to hexacosanoyl-CoA (C26:0-CoA) by trans-2-enoyl-CoA reductase. In humans, this enzymatic activity is carried out by two main isoforms: the mitochondrial trans-2-enoyl-CoA reductase (MECR) and the peroxisomal trans-2-enoyl-CoA reductase (PECR).

The Enzymatic Reaction: Reduction of this compound

The core reaction involves the NADPH-dependent reduction of the carbon-carbon double bond in this compound to produce hexacosanoyl-CoA. This reaction is the final step in each two-carbon addition cycle of VLCFA elongation.

Reaction:

This compound + NADPH + H⁺ → hexacosanoyl-CoA + NADP⁺

This conversion is essential for the production of saturated VLCFAs that can then be incorporated into complex lipids or undergo further elongation.

Quantitative Data on Substrate Specificity

Direct kinetic data for this compound as a substrate for human trans-2-enoyl-CoA reductase is limited in publicly available literature. However, studies on the substrate specificity of the mitochondrial isoform, MECR, provide valuable insights into its activity with acyl-CoAs of varying chain lengths. While MECR shows a preference for medium-chain substrates, it is active on longer-chain fatty acyl-CoAs.

Substrate (trans-2-enoyl-CoA)K_m (µM)V_max (nmol/min/mg)Specific Activity (nmol/min/mg)Organism/Enzyme
Crotonyl-CoA (C4:1)68[1]--Euglena gracilis (recombinant)[1]
trans-2-Hexenoyl-CoA (C6:1)91[1]--Euglena gracilis (recombinant)[1]
trans-2-Hexenoyl-CoA (C6:1)21.3 ± 2.1108 ± 2-Human MECR (wild-type)
trans-2-Octenoyl-CoA (C8:1)13.3 ± 1.1125 ± 2-Human MECR (wild-type)
trans-2-Decenoyl-CoA (C10:1)11.2 ± 1.5117 ± 3-Human MECR (wild-type)
trans-2-Dodecenoyl-CoA (C12:1)--110 ± 10Human MECR (wild-type)
trans-2-Tetradecenoyl-CoA (C14:1)--102 ± 1Human MECR (wild-type)
trans-2-Hexadecenoyl-CoA (C16:1)--71 ± 2Human MECR (wild-type)

Note: Data for human MECR was obtained from studies on wild-type and engineered variants.

The peroxisomal isoform, PECR, has been shown to be active on a range of trans-2-enoyl-CoAs from C6 to C16, with maximal activity for C10-CoA.[2] It also demonstrates high reductase activity towards trans-phytenoyl-CoA, a branched-chain fatty acid derivative.[3] While specific data for C26:1-CoA is not available, the involvement of trans-2-enoyl-CoA reductase in the overall VLCFA elongation process strongly suggests it is a substrate.

Signaling Pathways and Metabolic Context

The elongation of VLCFAs is a fundamental cellular process integrated with several key metabolic pathways. The product of the trans-2-enoyl-CoA reductase reaction, saturated VLCFA-CoAs, are channeled into the synthesis of sphingolipids and glycerolipids, which are critical for membrane structure and function.

VLCFA_Elongation_Pathway Malonyl_CoA Malonyl-CoA Malonyl_CoA->p1 3_Ketoacyl_CoA_n2 3-Ketoacyl-CoA (Cn+2) 3_Hydroxyacyl_CoA_n2 3-Hydroxyacyl-CoA (Cn+2) 3_Ketoacyl_CoA_n2->3_Hydroxyacyl_CoA_n2 KAR (Reduction) trans_2_Enoyl_CoA_n2 trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) 3_Hydroxyacyl_CoA_n2->trans_2_Enoyl_CoA_n2 HACD (Dehydration) Acyl_CoA_n2 Acyl-CoA (Cn+2) (e.g., hexacosanoyl-CoA) trans_2_Enoyl_CoA_n2->Acyl_CoA_n2 TECR/MECR/PECR (Reduction) Sphingolipids Sphingolipids Acyl_CoA_n2->Sphingolipids Glycerolipids Glycerolipids Acyl_CoA_n2->Glycerolipids Acyl_CoA_n2->p2 Further Elongation p1->3_Ketoacyl_CoA_n2 ELOVL (Condensation) Experimental_Workflow Synthesis Synthesize this compound Assay Perform In Vitro Enzyme Assay Synthesis->Assay Purification Purify Recombinant Enzyme (MECR/PECR) Purification->Assay Spectro Spectrophotometric Analysis (NADPH oxidation) Assay->Spectro LCMS LC-MS/MS Analysis (Product formation) Assay->LCMS Data_Analysis Data Analysis and Kinetic Parameter Determination Spectro->Data_Analysis LCMS->Data_Analysis Conclusion Conclusion on Substrate Activity Data_Analysis->Conclusion Start Start Start->Purification Logical_Relationship TECR_Function Functional trans-2-enoyl-CoA Reductase (TECR/MECR/PECR) C26_Reduction Reduction of This compound TECR_Function->C26_Reduction Cellular_Homeostasis Cellular Homeostasis (Myelin integrity, etc.) Saturated_VLCFA Production of Saturated VLCFAs (e.g., C26:0) C26_Reduction->Saturated_VLCFA Saturated_VLCFA->Cellular_Homeostasis TECR_Dysfunction Dysfunctional/Mutated trans-2-enoyl-CoA Reductase C26_Accumulation Accumulation of This compound and other intermediates TECR_Dysfunction->C26_Accumulation Disease_Pathology Disease Pathology (e.g., Neurological Defects) C26_Accumulation->Disease_Pathology

References

An In-depth Technical Guide on the Biosynthesis of Very-Long-Chain Fatty Acids from Trans-2-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core process of very-long-chain fatty acid (VLCFA) biosynthesis, with a specific focus on the elongation cycle beginning with the intermediate, trans-2-hexacosenoyl-CoA. This document details the enzymatic reactions, regulatory pathways, and experimental methodologies relevant to the study of VLCFA metabolism.

Introduction to Very-Long-Chain Fatty Acid Biosynthesis

Very-long-chain fatty acids (VLCFAs) are essential lipids with aliphatic tails of 22 or more carbon atoms.[1] They are integral components of cellular membranes, precursors for signaling molecules, and play crucial roles in various physiological processes. The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclical four-step elongation process that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA chain.[1][2]

The substrate at the heart of this guide, this compound (C26:1-CoA), is a key intermediate in the final step of an elongation cycle. Its conversion to hexacosanoyl-CoA (C26:0-CoA) is a critical reaction in the production of saturated VLCFAs.

The Core VLCFA Elongation Cycle

The elongation of fatty acids is a four-step process catalyzed by a complex of membrane-bound enzymes in the endoplasmic reticulum.[2][3] The cycle, starting from a saturated acyl-CoA, involves condensation, reduction, dehydration, and a final reduction.

  • Condensation: A fatty acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by fatty acid elongases (ELOVLs).[4]

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[4]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[3]

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), also using NADPH.[2][5]

The focus of this guide, the conversion of this compound, represents the fourth and final step in the elongation cycle leading to the formation of a C26:0 fatty acid.

Quantitative Data on VLCFA Biosynthesis Enzymes

Obtaining precise kinetic data for each enzyme in the VLCFA elongation complex with very-long-chain substrates is challenging. The following tables summarize available data for the enzymes involved, primarily from studies on long-chain fatty acids, which can serve as a proxy for understanding their function with VLCFA substrates.

Table 1: Kinetic Parameters of Microsomal Fatty Acid Elongation

SubstrateEnzyme SourceKm (Malonyl-CoA)Km (NADPH)VmaxReference
C18-CoABovine Meibomian Gland Microsomes52 µM11 µM340 pmol/min/mg protein[6]

Table 2: Substrate Specificity of Trans-2-Enoyl-CoA Reductase from Euglena gracilis

SubstrateKm (NADH)Km (NADPH)Relative Vmax (NADH vs. NADPH)Reference
Crotonyl-CoA (C4:1)109 µM119 µM2-3 fold higher with NADH[7]
Trans-2-hexenoyl-CoA (C6:1)91 µM--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of VLCFA biosynthesis.

This assay measures the overall activity of the VLCFA elongation complex.

Materials:

  • Liver microsomes[8]

  • Reaction buffer (100 mM Phosphate buffer, pH 7.4)[8]

  • ATP and MgCl2[6]

  • Malonyl-CoA (radiolabeled or unlabeled)

  • NADPH[8]

  • This compound (or other fatty acyl-CoA substrate)

  • Organic solvent (e.g., chloroform:methanol 2:1) for reaction termination and extraction

Procedure:

  • Thaw cryopreserved liver microsomes on ice.[8]

  • Prepare the reaction mixture in a microcentrifuge tube containing reaction buffer, ATP, MgCl2, and NADPH.[6][8]

  • Add the fatty acyl-CoA substrate (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding the microsomal protein.[8]

  • Incubate at 37°C for a defined period (e.g., 20-60 minutes).[6][8]

  • Terminate the reaction by adding an acidic solution or organic solvent.

  • Extract the lipids using a chloroform:methanol mixture.

  • Analyze the elongated fatty acid products by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by LC-MS/MS.

This method allows for the sensitive and specific quantification of VLCFA-CoA esters.

Materials:

  • Tissue or cell samples

  • Internal standards (e.g., deuterated VLCFA-CoAs)

  • Extraction solvent (e.g., acetonitrile:isopropanol:water)

  • LC-MS/MS system with a C18 reverse-phase column[9]

Procedure:

  • Homogenize the tissue or cell sample in a cold extraction solvent containing internal standards.

  • Centrifuge to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • Separate the acyl-CoA esters using a C18 reverse-phase column with a suitable gradient of solvents (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile).[9]

  • Detect and quantify the VLCFA-CoA esters using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9][10]

Signaling Pathways Regulating VLCFA Biosynthesis

The synthesis of VLCFAs is tightly regulated by complex signaling networks to maintain lipid homeostasis. Key transcription factors involved include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor alpha (LXRα).

SREBP-1c is a master transcriptional regulator of lipogenesis.[11] Its activation leads to the increased expression of genes involved in fatty acid synthesis and elongation.

SREBP1c_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates SREBP1c_precursor SREBP-1c (precursor) in ER mTORC1->SREBP1c_precursor promotes processing Golgi Golgi Apparatus SREBP1c_precursor->Golgi translocates with SCAP SCAP SCAP S1P S1P S2P S2P nSREBP1c nSREBP-1c (active) Golgi->nSREBP1c cleaved by S1P & S2P Nucleus Nucleus nSREBP1c->Nucleus translocates to SRE Sterol Regulatory Element (SRE) nSREBP1c->SRE binds to VLCFA_Elongation_Genes VLCFA Elongation Genes (ELOVLs, KAR, HACD, TECR) SRE->VLCFA_Elongation_Genes activates transcription VLCFA_Biosynthesis VLCFA Biosynthesis VLCFA_Elongation_Genes->VLCFA_Biosynthesis leads to

Caption: SREBP-1c signaling pathway regulating VLCFA biosynthesis.

LXRα, a nuclear receptor activated by oxysterols, also plays a crucial role in regulating lipogenesis, in part through its induction of SREBP-1c.[12][13]

LXR_Pathway Oxysterols Oxysterols LXR LXRα Oxysterols->LXR activate LXR_RXR_Complex LXRα/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (LXRE) LXR_RXR_Complex->LXRE binds to SREBP1c_Gene SREBP-1c Gene LXRE->SREBP1c_Gene activates transcription SREBP1c_mRNA SREBP-1c mRNA SREBP1c_Gene->SREBP1c_mRNA SREBP1c_Protein SREBP-1c Protein SREBP1c_mRNA->SREBP1c_Protein translation VLCFA_Elongation VLCFA Elongation SREBP1c_Protein->VLCFA_Elongation promotes

Caption: LXRα signaling pathway and its role in VLCFA synthesis.

Experimental Workflow for Studying VLCFA Biosynthesis from this compound

The following diagram outlines a logical workflow for investigating the final step of VLCFA elongation.

Experimental_Workflow Start Start: Hypothesis on the role of TECR in C26:0 synthesis Cloning Cloning and Expression of TECR Start->Cloning Substrate_Synthesis Synthesis of This compound Start->Substrate_Synthesis Cell_Culture Cell Culture Experiments (e.g., siRNA knockdown of TECR) Start->Cell_Culture Purification Purification of Recombinant TECR Cloning->Purification Enzyme_Assay Enzymatic Assay Development Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Substrate_Synthesis->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Kinetic_Analysis->Data_Analysis Lipid_Analysis Lipidomic Analysis (LC-MS/MS) Cell_Culture->Lipid_Analysis Lipid_Analysis->Data_Analysis Conclusion Conclusion on the role of TECR in C26:0 Biosynthesis Data_Analysis->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide / Whitepaper

Abstract

The catabolism of very-long-chain fatty acids (VLCFAs) is a critical metabolic process exclusively initiated within the peroxisome. A pivotal, yet transient, intermediate in this pathway is trans-2-hexacosenoyl-CoA , the product of the first enzymatic step in the degradation of hexacosanoic acid (C26:0). Genetic defects that impede the formation or subsequent processing of this molecule lead to a class of severe, often fatal, neurometabolic disorders. The accumulation of C26:0 and other VLCFAs, hallmarks of these diseases, results in devastating pathologies, including demyelination, neuroinflammation, and adrenal insufficiency. This technical guide provides an in-depth examination of the biochemical role of this compound, its position within the peroxisomal β-oxidation pathway, and its direct link to the pathophysiology of X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSDs), D-bifunctional protein (DBP) deficiency, and Acyl-CoA Oxidase 1 (ACOX1) deficiency. We present quantitative data on metabolite accumulation, detailed experimental methodologies for disease investigation, and pathway diagrams to elucidate the complex molecular machinery involved.

Introduction: The Centrality of Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, cannot be metabolized by mitochondria. Their degradation is initiated by a specialized β-oxidation pathway housed within peroxisomes.[1] This pathway systematically shortens the acyl chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be transported to mitochondria for complete oxidation.

The process begins with the activation of a VLCFA, such as hexacosanoic acid (C26:0), to its CoA thioester, hexacosanoyl-CoA. The first and rate-limiting step is the introduction of a double bond, forming This compound . The integrity of this pathway is paramount; its disruption leads to the accumulation of VLCFAs in plasma and tissues, a primary biochemical marker for a group of severe genetic metabolic disorders.[2][3] These disorders, while genetically distinct, share a common biochemical consequence: the failure to properly metabolize VLCFAs, leading to cellular dysfunction, particularly in the white matter of the central nervous system, adrenal cortex, and testes.[4][5]

The Biochemical Pathway: Formation and Fate of this compound

The peroxisomal β-oxidation of hexacosanoyl-CoA is a four-step spiral that shortens the fatty acid by two carbons per cycle. This compound is the product of the first step and the substrate for the second.

  • Step 1: Dehydrogenation (Formation)

    • Enzyme: Acyl-CoA Oxidase 1 (ACOX1)[6]

    • Reaction: Hexacosanoyl-CoA is oxidized by ACOX1, a flavoprotein that uses FAD as a cofactor. This reaction introduces a trans double bond between the α (C2) and β (C3) carbons, yielding This compound .[7] The electrons are transferred directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is subsequently detoxified by peroxisomal catalase.[8]

    • Genetic Disorder Link: Mutations in the ACOX1 gene cause ACOX1 deficiency (also known as pseudoneonatal adrenoleukodystrophy), preventing this first step and leading to VLCFA accumulation.[4][5][9]

  • Step 2 & 3: Hydration and Dehydrogenation (Metabolism)

    • Enzyme: D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[10][11] This single protein possesses two distinct enzymatic activities.[12]

    • Reaction 2 (Hydratase): The hydratase domain of DBP adds a water molecule across the double bond of this compound, forming 3-hydroxyhexacosanoyl-CoA.

    • Reaction 3 (Dehydrogenase): The dehydrogenase domain of DBP then oxidizes the 3-hydroxy group to a keto group, yielding 3-ketohexacosanoyl-CoA.

    • Genetic Disorder Link: Mutations in the HSD17B4 gene cause DBP deficiency . This halts the pathway after the formation of this compound, leading to the accumulation of upstream VLCFAs.[13][14][15]

  • Step 4: Thiolytic Cleavage

    • Enzyme: Peroxisomal 3-ketoacyl-CoA thiolase.

    • Reaction: The thiolase enzyme cleaves 3-ketohexacosanoyl-CoA, releasing a molecule of acetyl-CoA and tetracosanoyl-CoA (C24:0-CoA).

    • Outcome: The resulting C24:0-CoA can then re-enter the β-oxidation spiral for further shortening.

This entire process is contingent on functional peroxisomes and the successful transport of VLCFA-CoA into the peroxisomal matrix.

  • Transport Link: The ATP-binding cassette transporter ABCD1 is responsible for transporting VLCFA-CoA across the peroxisomal membrane.[16] Mutations in the ABCD1 gene cause X-linked Adrenoleukodystrophy (X-ALD) , leading to a failure of VLCFA import and subsequent accumulation in the cytosol.[4][5]

  • Biogenesis Link: The assembly of functional peroxisomes requires a suite of proteins encoded by PEX genes. Mutations in these genes cause Zellweger Spectrum Disorders (ZSDs) , resulting in absent or non-functional peroxisomes, which globally cripples all peroxisomal metabolic pathways, including VLCFA β-oxidation.[17][18]

Diagram of Peroxisomal β-Oxidation

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisomal Matrix VLCFA Hexacosanoic Acid (C26:0) VLCFA_CoA Hexacosanoyl-CoA (C26:0-CoA) VLCFA->VLCFA_CoA Acyl-CoA Synthetase C26_CoA Hexacosanoyl-CoA VLCFA_CoA->C26_CoA ABCD1 Transporter (Defective in X-ALD) Trans2 This compound C26_CoA->Trans2 ACOX1 ACOX1_note Defective in ACOX1 Deficiency Hydroxy 3-Hydroxyhexacosanoyl-CoA Trans2->Hydroxy DBP (Hydratase) DBP_note Defective in DBP Deficiency Keto 3-Ketohexacosanoyl-CoA Hydroxy->Keto DBP (Dehydrogenase) C24_CoA Tetracosanoyl-CoA (C24:0-CoA) (to next cycle) Keto->C24_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto->Acetyl_CoA Thiolase

Caption: Peroxisomal β-oxidation pathway showing the central role of this compound.

Pathophysiology and Quantitative Data

The failure to metabolize VLCFAs leads to their accumulation in various lipid pools, which is believed to cause membrane instability, oxidative stress, and a potent inflammatory response, ultimately resulting in demyelination and neurodegeneration.[9][10] The primary diagnostic tool for these disorders is the quantification of VLCFA levels in patient plasma or cultured fibroblasts.[2][3][17][19]

Table 1: VLCFA Concentrations in Plasma of Patients with Peroxisomal Disorders
AnalyteControl RangeDBP Deficiency PatientACOX1 Deficiency PatientZellweger Syndrome PatientX-ALD Patient
C26:0 (μmol/L) 0.17 - 0.736.62[20]Elevated[4][21]> 3.34[22]1.61 - 3.34[22]
C26:0/C22:0 Ratio ≤ 0.0230.291[13]Elevated[18]> 0.10[22]0.05 - 0.10[22]
C24:0/C22:0 Ratio ≤ 1.392.07[13]Elevated[18]Elevated[18]Elevated[17][18]
Note: Values can vary between laboratories and individual patients. The data presented are representative examples from the cited literature.
Table 2: Enzyme Activity in Cultured Fibroblasts from a DBP Deficiency Patient
Enzyme ActivityPatient Fibroblasts (pmol/[min·mg protein])Reference Range (pmol/[min·mg protein])
DBP Enoyl-CoA Hydratase 6115 - 600
DBP 3-Hydroxyacyl-CoA Dehydrogenase < 525 - 300
Data sourced from a case report on a neonate with DBP deficiency.[20]

Experimental Protocols and Methodologies

The diagnosis and study of disorders related to this compound metabolism rely on a combination of biochemical and genetic techniques.

Quantification of VLCFA by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for diagnosing peroxisomal disorders.[17][22][23]

Principle: Total fatty acids are liberated from complex lipids, converted to volatile methyl esters, and then separated and quantified using GC-MS. Deuterated internal standards are used for precise quantification.

Detailed Methodology:

  • Sample Collection: Collect patient plasma or culture skin fibroblasts.

  • Internal Standard Spiking: Add a known quantity of deuterated internal standards (e.g., d3-C22:0, d3-C24:0, d3-C26:0) to the sample.[24]

  • Hydrolysis: Perform acid/base hydrolysis to cleave fatty acids from glycerolipids, sphingolipids, and cholesterol esters. A common method involves incubating the sample with a strong base (e.g., 1N KOH) followed by acidification with a strong acid (e.g., 1N HCl).[19][24]

  • Extraction: Extract the liberated free fatty acids into an organic solvent, such as iso-octane or hexane.[17][24]

  • Derivatization: Convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters.[24] This is typically achieved by heating with a reagent like methanolic HCl.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph. The FAMEs are separated based on their boiling points and chain lengths on a capillary column. The eluent enters a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio.

  • Quantification: The concentration of each VLCFA is determined by comparing the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.[24]

Fibroblast Culture from Patient Skin Biopsy

Patient-derived fibroblasts are an invaluable tool for studying the biochemical defects in vitro.[16][18][25][26]

Principle: A small skin punch biopsy is used to establish a primary cell culture. Fibroblasts migrate out from the tissue explant and proliferate in culture medium.

Detailed Methodology:

  • Biopsy Collection: Obtain a 3-4 mm skin punch biopsy under sterile conditions. Place the sample in transport medium (e.g., DMEM).[27]

  • Explant Establishment: In a laminar flow hood, mince the biopsy tissue into small pieces (~1 mm³). Place the tissue pieces onto the surface of a gelatin-coated culture dish or flask. Add a minimal amount of complete culture medium (e.g., DMEM with 20% Fetal Bovine Serum and antibiotics) to allow the pieces to adhere.[27]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere. Do not disturb for the first 48-72 hours to allow tissue adherence.[27]

  • Outgrowth: After adherence, slowly add more culture medium. Fibroblasts will begin to grow out from the explants over 7-14 days.[27]

  • Passaging: Once the fibroblasts reach confluence, they are detached using trypsin-EDTA, and a fraction of the cells are re-plated into new flasks for expansion. Cells between passages 4 and 7 are typically used for experiments.[28]

  • Cryopreservation: Excess cells can be frozen in a cryoprotectant medium (e.g., 10% DMSO) and stored in liquid nitrogen for future use.[28]

Peroxisomal β-Oxidation Assay in Cultured Fibroblasts

This functional assay directly measures the capacity of the patient's cells to degrade VLCFAs.

Principle: Cultured fibroblasts are incubated with a radiolabeled or fluorescently-labeled fatty acid substrate. The rate of β-oxidation is determined by measuring the production of labeled acetyl-CoA or the chain-shortened fatty acid products.

Detailed Methodology (using a fluorescent substrate):

  • Cell Seeding: Plate an equal number of patient and control fibroblasts in multi-well plates and allow them to reach confluence.

  • Substrate Incubation: Incubate the cells with a fluorescent fatty acid analog, such as 12-(1-pyrene)dodecanoic acid (pyrene-C12:0), for a defined period.[29] This substrate is processed by peroxisomes.

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction.

  • Product Separation: Separate the parent fluorescent fatty acid from its chain-shortened β-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0) using High-Performance Liquid Chromatography (HPLC).

  • Detection and Quantification: Use a fluorescence detector to quantify the amount of each product generated.

  • Analysis: Compare the rate of product formation in patient cells to that of control cells. Fibroblasts from patients with ZSDs will show almost no activity, while X-ALD fibroblasts show significantly reduced activity.[29]

Diagram of Experimental Workflow for VLCFA Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Interpretation A Patient Plasma or Fibroblast Homogenate B Add Deuterated Internal Standards A->B C Acid/Base Hydrolysis B->C D Organic Solvent Extraction C->D E Derivatization to Volatile Esters (FAMEs) D->E Transfer Extracted Lipids F Injection into GC-MS E->F G Separation (GC) & Detection (MS) F->G H Data Analysis: Quantify Analyte vs. Standard G->H I Calculate C26:0, C24:0, C22:0 Concentrations and Ratios H->I J Compare to Reference Ranges I->J K Diagnosis J->K

Caption: Standard workflow for the diagnostic analysis of Very-Long-Chain Fatty Acids (VLCFAs).

Conclusion and Future Directions for Drug Development

This compound lies at a critical metabolic crossroads. While its direct measurement is not a routine clinical procedure due to its transient nature, its position in the peroxisomal β-oxidation pathway makes it central to the pathology of several devastating genetic disorders. The accumulation of its metabolic precursors, particularly C26:0, serves as a robust and essential biomarker for diagnosis and disease monitoring.

For drug development professionals, understanding this pathway is crucial for designing therapeutic strategies. Current research focuses on several approaches:

  • Gene Therapy: Replacing the defective gene (ABCD1, HSD17B4, ACOX1) to restore proper enzyme or transporter function.

  • Metabolic Correction: Using agents like Lorenzo's oil (a mixture of glyceryl trioleate and glyceryl trierucate) to competitively inhibit the elongation of saturated fatty acids, thereby reducing the substrate pool for VLCFA synthesis.[30]

  • Inflammation and Oxidative Stress Reduction: Developing therapies that target the downstream consequences of VLCFA accumulation, such as neuroinflammation and oxidative damage, which are major drivers of the pathology.[9][10]

A detailed comprehension of the enzymatic steps involving this compound provides a molecular foundation for evaluating the efficacy of these interventions and for the discovery of novel small molecules that may modulate pathway activity or mitigate the toxic effects of VLCFA accumulation. The experimental protocols outlined herein represent the essential tools for advancing this critical area of research.

References

The Emergence of a Key Intermediate: Discovery and Initial Characterization of trans-2-Hexacosenoyl-CoA in Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes, including the formation of cellular membranes, synthesis of signaling molecules, and maintenance of the skin barrier. The catabolism of these lipids is exclusively initiated in peroxisomes, as mitochondria are not equipped to handle these exceptionally long acyl chains. A critical, yet often uncharacterized, intermediate in this pathway is trans-2-hexacosenoyl-CoA , a 26-carbon monounsaturated acyl-CoA. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, synthesized from the broader understanding of peroxisomal β-oxidation. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related pathological conditions.

The Peroxisomal β-Oxidation Pathway of Very-Long-Chain Fatty Acids

The breakdown of VLCFAs in peroxisomes occurs through a series of enzymatic reactions collectively known as β-oxidation. This process shortens the long acyl chains by two carbons per cycle, generating acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized in the mitochondria. The formation of this compound is a pivotal step in the degradation of hexacosanoic acid (C26:0), a VLCFA that accumulates in several severe metabolic disorders.

The key enzymatic steps involved are:

  • Dehydrogenation: Hexacosanoyl-CoA is oxidized by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, Acyl-CoA Oxidase 1 (ACOX1) , to produce this compound and hydrogen peroxide (H₂O₂). This is the rate-limiting step of peroxisomal β-oxidation.

  • Hydration: The double bond of this compound is hydrated by the D-bifunctional protein (DBP) , yielding 3-hydroxyhexacosanoyl-CoA.

  • Dehydrogenation: The 3-hydroxyhexacosanoyl-CoA is then oxidized by the NAD⁺-dependent dehydrogenase activity of the D-bifunctional protein (DBP) to form 3-ketohexacosanoyl-CoA.

  • Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) catalyzes the cleavage of 3-ketohexacosanoyl-CoA by Coenzyme A, producing tetracosanoyl-CoA (C24:0-CoA) and acetyl-CoA.

This cycle repeats until the acyl chain is sufficiently shortened for mitochondrial β-oxidation.

Peroxisomal_Beta_Oxidation Hexacosanoyl_CoA Hexacosanoyl-CoA (C26:0-CoA) trans_2_Hexacosenoyl_CoA This compound Hexacosanoyl_CoA->trans_2_Hexacosenoyl_CoA ACOX1 (FAD -> FADH2) (O2 -> H2O2) L_3_Hydroxyhexacosanoyl_CoA 3-Hydroxyhexacosanoyl-CoA trans_2_Hexacosenoyl_CoA->L_3_Hydroxyhexacosanoyl_CoA D-Bifunctional Protein (Hydratase) _3_Ketohexacosanoyl_CoA 3-Ketohexacosanoyl-CoA L_3_Hydroxyhexacosanoyl_CoA->_3_Ketohexacosanoyl_CoA D-Bifunctional Protein (Dehydrogenase) (NAD+ -> NADH) Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) _3_Ketohexacosanoyl_CoA->Tetracosanoyl_CoA ACAA1 (Thiolase) (+ CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketohexacosanoyl_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation of hexacosanoyl-CoA.

Quantitative Data on Key Enzymes

While specific kinetic data for C26 substrates are limited in the literature, the following tables summarize available data for the key enzymes of peroxisomal β-oxidation with very-long-chain acyl-CoA substrates, providing a valuable reference for understanding the metabolism of this compound.

Table 1: Kinetic Parameters of Acyl-CoA Oxidase 1 (ACOX1)

SubstrateKm (µM)Relative Vmax (%)Organism
Palmitoyl-CoA (C16:0)~15100Rat Liver
Stearoyl-CoA (C18:0)~10~80Rat Liver
Lignoceroyl-CoA (C24:0)Data not readily availableActiveHuman

Note: ACOX1 exhibits broad substrate specificity, with highest activity towards medium-chain acyl-CoAs, but is essential for the oxidation of VLCFAs.

Table 2: Activities of D-Bifunctional Protein (DBP)

ActivitySubstrate SpecificityOrganism
Enoyl-CoA HydrataseHydrates trans-2-enoyl-CoAs, including those derived from VLCFAs.Human, Rat
3-Hydroxyacyl-CoA DehydrogenaseDehydrogenates 3-hydroxyacyl-CoAs, with a preference for D-isomers.Human, Rat

Note: The D-bifunctional protein is crucial for the second and third steps of VLCFA β-oxidation. Its deficiency leads to the accumulation of VLCFAs.[1][2][3]

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)

SubstrateKm (µM)Vmax (µmol/min/mg)Organism
3-Oxooctanoyl-CoA (C8)9.1-Rat
3-Oxohexadecanoyl-CoA (C16)7.8-Rat
Acetoacetyl-CoA (C4)7.726.8Rat

Note: Peroxisomal thiolase A is active on a wide range of straight-chain 3-oxoacyl-CoAs, including very-long-chain substrates.[4][5]

Physicochemical Properties of this compound

While experimental data for this compound is scarce, its physicochemical properties can be estimated based on its structure and comparison with shorter-chain analogs.

Table 4: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular FormulaC47H84N7O17P3S
Molecular Weight~1144.2 g/mol
XLogP3> 8 (Highly lipophilic)
Topological Polar Surface Area~366 Ų
Hydrogen Bond Donors9
Hydrogen Bond Acceptors21

Note: These are computed properties and may vary from experimental values. Data for shorter analogs like trans-2-hexenoyl-CoA and trans-2-octenoyl-CoA are available in public databases.[6][7][8][9]

Disease Relevance: Zellweger Syndrome Spectrum

Defects in the peroxisomal β-oxidation pathway lead to the accumulation of VLCFAs, a hallmark of a group of severe genetic disorders known as the Zellweger syndrome spectrum (ZSS).[10] These disorders are caused by mutations in genes required for peroxisome biogenesis or in the genes encoding the enzymes of the β-oxidation pathway itself. The accumulation of VLCFAs, including hexacosanoic acid (C26:0), is cytotoxic and leads to widespread cellular dysfunction, particularly affecting the nervous system, liver, and adrenal glands.[11]

Table 5: Typical Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma of Zellweger Syndrome Patients

AnalyteZellweger Syndrome (µg/mL)Normal Range (µg/mL)
C26:05.20 ± 1.780.02 - 0.2
C26:0 / C22:0 ratio0.65 ± 0.18< 0.023

Source: Data compiled from studies on Zellweger syndrome patients.[11]

The inability to metabolize hexacosanoyl-CoA leads to its accumulation and subsequent elongation to even longer fatty acids, exacerbating the cellular pathology. Therefore, understanding the formation and fate of this compound is critical for developing therapeutic strategies for these devastating disorders.

Experimental Protocols

Synthesis of Hexacosenoyl-CoA

The synthesis of very-long-chain acyl-CoAs for research purposes is essential for in vitro assays and as analytical standards. Both chemical and enzymatic methods can be employed.

a) Chemical Synthesis via Mixed Anhydride (B1165640) Method

This method involves the activation of the free fatty acid (hexacosanoic acid) followed by reaction with Coenzyme A.

Materials:

  • Hexacosanoic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, saturated

  • Argon or Nitrogen gas

Procedure:

  • Dissolve hexacosanoic acid in anhydrous THF under an inert atmosphere.

  • Add a slight molar excess of TEA and cool the mixture to 0°C.

  • Slowly add ethyl chloroformate and stir the reaction at 0°C for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A in a cold, saturated sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, maintaining the temperature at 0-4°C.

  • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Purify the resulting hexacosenoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

Chemical_Synthesis_Workflow Start Hexacosanoic Acid Activation Activation with Ethyl Chloroformate/TEA Start->Activation Mixed_Anhydride Mixed Anhydride Intermediate Activation->Mixed_Anhydride Coupling Coupling Reaction Mixed_Anhydride->Coupling CoASH_Solution Coenzyme A Solution CoASH_Solution->Coupling Crude_Product Crude Hexacosenoyl-CoA Coupling->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure Hexacosenoyl-CoA Purification->Final_Product

Figure 2: Chemical synthesis of hexacosenoyl-CoA workflow.

b) Enzymatic Synthesis

This method utilizes an acyl-CoA synthetase to ligate the fatty acid to Coenzyme A.

Materials:

  • Hexacosanoic acid

  • Coenzyme A (free acid)

  • ATP

  • Acyl-CoA synthetase (long-chain or very-long-chain specific)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Triton X-100 (to solubilize the fatty acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and Coenzyme A.

  • Add hexacosanoic acid, solubilized with Triton X-100, to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-3 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the hexacosenoyl-CoA from the reaction mixture using solid-phase extraction or HPLC.

Assay for Acyl-CoA Oxidase (ACOX1) Activity

A common method to assay ACOX1 activity is a coupled spectrophotometric assay that measures the production of hydrogen peroxide.

Principle: ACOX1 oxidizes the acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Materials:

  • Hexacosenoyl-CoA (or other acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol, or Amplex Red)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • FAD (as a cofactor for ACOX1)

  • Cell or tissue lysate, or purified ACOX1 enzyme

Procedure:

  • Prepare a reaction cocktail containing the reaction buffer, HRP, chromogenic substrate, and FAD.

  • Add the cell lysate or purified enzyme to the reaction cocktail and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the hexacosenoyl-CoA substrate.

  • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for 4-aminoantipyrine/phenol) over time using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance curve.

ACOX1_Assay_Workflow cluster_reaction Reaction Steps cluster_measurement Measurement AcylCoA Hexacosenoyl-CoA H2O2 H2O2 AcylCoA->H2O2 ACOX1 Chromogen_ox Oxidized Chromogen (Colored Product) H2O2->Chromogen_ox HRP Spectrophotometer Spectrophotometer (Measure Absorbance) Chromogen_ox->Spectrophotometer Detection

Figure 3: Principle of the coupled ACOX1 assay.
Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the detection and quantification of acyl-CoAs.

Sample Preparation:

  • Homogenize tissue or cells in a cold acidic buffer (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and quench enzymatic activity.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Perform solid-phase extraction (SPE) on the supernatant to enrich for acyl-CoAs and remove interfering substances.

  • Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).

Conclusion

While the formal "discovery" of this compound is embedded within the broader elucidation of peroxisomal β-oxidation, its central role as an intermediate in the metabolism of very-long-chain fatty acids is undeniable. Its characterization, though largely inferred from the known functions of the enzymes that produce and consume it, is critical for understanding the pathophysiology of peroxisomal disorders like Zellweger syndrome. This technical guide provides a foundational understanding of this compound, including its metabolic context, the enzymes that govern its turnover, its relevance to disease, and key experimental protocols for its study. Further research focusing on the direct characterization of this and other very-long-chain acyl-CoA intermediates will undoubtedly provide deeper insights into the regulation of lipid metabolism and open new avenues for therapeutic intervention in related disorders.

References

Methodological & Application

Application Notes and Protocols for the Detection of trans-2-Hexacosenoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-hexacosenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs), such as hexacosanoic acid (C26:0). The accumulation of VLCFAs is characteristic of several genetic metabolic disorders, including X-linked adrenoleukodystrophy. Accurate and sensitive detection of their metabolic intermediates, such as this compound, in tissues is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.

This document provides a comprehensive guide to the analytical methods for the detection and quantification of this compound in tissue samples. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for acyl-CoA analysis. While specific quantitative data for this compound is not extensively reported in the literature, this guide provides a robust framework for method development, validation, and application.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids are primarily metabolized in peroxisomes. The process begins with the activation of the fatty acid to its CoA ester, followed by a cycle of four reactions that shorten the acyl chain. This compound is the product of the first step in the β-oxidation of hexacosanoyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisomal Matrix cluster_cytosol Cytosol Hexacosanoyl_CoA Hexacosanoyl-CoA (C26:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase Hexacosanoyl_CoA->Acyl_CoA_Oxidase Trans_2_Hexacosenoyl_CoA This compound Acyl_CoA_Oxidase->Trans_2_Hexacosenoyl_CoA Multifunctional_Protein Multifunctional Protein (Enoyl-CoA Hydratase/ 3-Hydroxyacyl-CoA Dehydrogenase) Trans_2_Hexacosenoyl_CoA->Multifunctional_Protein Three_Ketoacyl_CoA 3-Ketohexacosanoyl-CoA Multifunctional_Protein->Three_Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Three_Ketoacyl_CoA->Thiolase Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Thiolase->Tetracosanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA VLCFA Hexacosanoic Acid (C26:0) ACSL Acyl-CoA Synthetase (ACSL) VLCFA->ACSL ACSL->Hexacosanoyl_CoA Transport into Peroxisome

Figure 1: Peroxisomal β-oxidation pathway of hexacosanoyl-CoA.

Experimental Workflow for Tissue Analysis

The overall workflow for the analysis of this compound from tissue samples involves several key steps, from sample collection to data analysis. A generalized workflow is presented below.

experimental_workflow Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Tissue Homogenization (in ice-cold buffer) Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (e.g., solid-phase extraction) Homogenization->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Targeted MRM) Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Integration and Quantification) LC_MS_Analysis->Data_Processing Data_Analysis 6. Data Analysis (Statistical Analysis) Data_Processing->Data_Analysis

Figure 2: General experimental workflow for tissue acyl-CoA analysis.

Detailed Protocols

Tissue Sample Preparation

Materials:

  • Frozen tissue samples (stored at -80°C)

  • Liquid nitrogen

  • Ice-cold homogenization buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

Protocol:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled tube containing ice-cold homogenization buffer (e.g., 1 mL per 50 mg of tissue).

  • Add the internal standard to the tube.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for the extraction step.

Solid-Phase Extraction (SPE) of Acyl-CoAs

Materials:

Protocol:

  • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances. A typical wash sequence might include a high-aqueous wash followed by a low-organic wash.

  • Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture (e.g., methanol or acetonitrile with a small percentage of ammonium hydroxide (B78521) to improve recovery).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS mobile phase (e.g., 50% methanol in water).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column is commonly used for acyl-CoA separation.

  • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of the analytes of interest.

  • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for standard HPLC).

  • Injection Volume: 5-20 µL.

MS/MS Method Development for this compound:

  • Precursor Ion (Q1): The theoretical m/z for the [M+H]+ ion of this compound (C47H80N7O17P3S) is approximately 1148.46 . This should be confirmed by direct infusion of a standard if available, or by a full scan experiment.

  • Product Ion (Q3): Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phospho-AMP-pantetheine portion (507 Da) upon collision-induced dissociation.[1][2][3] Therefore, a primary product ion to target would be at m/z 641.46 ([M+H-507]+).

  • Multiple Reaction Monitoring (MRM): The primary MRM transition to monitor would be 1148.46 -> 641.46 . Additional product ions can be identified through product ion scans to increase specificity and for confirmation.

  • Optimization: The collision energy and other MS parameters should be optimized for the specific instrument to maximize the signal for the chosen MRM transition.

Data Presentation and Quantification

As there is a lack of published quantitative data for this compound in tissues, the following table serves as a template for presenting results obtained using the described methodology. Quantification should be performed using a calibration curve prepared with a synthetic standard of this compound, and the results should be normalized to the amount of tissue used.

Table 1: Template for Quantitative Data of this compound in Tissues

Tissue TypeConditionnThis compound (pmol/g tissue)Standard Deviation
LiverControl5To be determinedTo be determined
LiverTreated5To be determinedTo be determined
BrainControl5To be determinedTo be determined
BrainTreated5To be determinedTo be determined
KidneyControl5To be determinedTo be determined
KidneyTreated5To be determinedTo be determined

Conclusion

The analytical framework presented here provides a robust starting point for the sensitive and specific detection of this compound in tissue samples. While the lack of commercially available standards and established MRM transitions for this specific very-long-chain acyl-CoA presents a challenge, the outlined method development strategy based on the known fragmentation patterns of acyl-CoAs offers a clear path forward. The successful application of these methods will be invaluable for advancing research in metabolic disorders associated with VLCFA metabolism.

References

Application Note: Quantification of Very Long-Chain Acyl-Coenzyme A Thioesters in Biological Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of very long-chain acyl-Coenzyme A (VLC-acyl-CoA) thioesters in biological tissues using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). VLC-acyl-CoAs, such as C22:0-CoA, C24:0-CoA, and C26:0-CoA, are critical intermediates in fatty acid metabolism, and their accumulation is implicated in several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). The described methodology employs a robust sample preparation procedure involving tissue homogenization, protein precipitation, and solid-phase extraction (SPE), followed by chromatographic separation and detection by Multiple Reaction Monitoring (MRM). This method is suitable for researchers investigating the pathophysiology of peroxisomal disorders and for drug development professionals evaluating therapeutic interventions targeting fatty acid metabolism.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their metabolic activation to acyl-CoA thioesters is a prerequisite for their subsequent metabolism, which primarily occurs via β-oxidation within peroxisomes.[1] Genetic defects in the peroxisomal β-oxidation pathway, such as mutations in the ABCD1 gene responsible for X-ALD, lead to the accumulation of VLC-acyl-CoAs and their corresponding free fatty acids in plasma and tissues.[2] This accumulation is a key pathogenic marker and a diagnostic indicator for these disorders.[3][4]

Accurate quantification of VLC-acyl-CoAs is essential for understanding disease mechanisms and for the development of effective therapies. LC-MS/MS offers superior sensitivity and specificity for the analysis of these low-abundance metabolites compared to other methods.[5] This protocol details a comprehensive workflow for the extraction and quantification of VLC-acyl-CoAs from tissue samples.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from methods described for long-chain acyl-CoA extraction and can be applied to frozen tissue samples.[6][7]

Materials:

  • Frozen tissue (~50-100 mg)

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 4.9)

  • Acetonitrile (ACN), HPLC grade

  • 2-Propanol, HPLC grade

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) in a suitable solvent)

  • Glass homogenizer

  • Centrifuge capable of 4°C and >12,000 x g

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 500 µL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add a known amount of internal standard (e.g., C17:0-CoA) to account for extraction efficiency.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1.0 mL of 2-propanol to the homogenate and continue homogenization for another 1-2 minutes.

  • Transfer the homogenate to a centrifuge tube and add 2.0 mL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA esters.

Solid-Phase Extraction (SPE) Purification

Purification is necessary to remove interfering substances like phospholipids (B1166683) before LC-MS/MS analysis.[5][8]

Procedure:

  • Condition the SPE Cartridge: Sequentially wash a C18 SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.

  • Load the Sample: Load the supernatant from the previous step onto the conditioned C18 cartridge.

  • Wash the Cartridge: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

  • Elute Acyl-CoAs: Elute the acyl-CoAs with 2 mL of methanol containing 30 mM ammonium (B1175870) hydroxide.[5]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 15 mM Ammonium Hydroxide).

UPLC-MS/MS Analysis

UPLC Conditions:

  • Column: Reversed-phase C8 or C18, 1.7 µm, 2.1 x 150 mm[9]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[9]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[9]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.8 45
    3.0 65
    4.0 65
    4.5 20

    | 6.0 | 20 |

MS/MS Conditions:

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Characteristic Transition: All protonated acyl-CoAs undergo a characteristic neutral loss of the 3'-phospho-adenosine-5'-diphosphate fragment (507.1 Da). A programmed MRM method can be set up to scan a range of precursor ions for a product ion corresponding to this neutral loss.[10][11]

Data Presentation

Table 1: Programmed MRM Transitions for VLC-acyl-CoA Quantification

This table is constructed based on the principle of the neutral loss of 507.1 Da, a common fragmentation pattern for acyl-CoAs.[5][10] The precursor ion (Q1) is the [M+H]+ of the specific VLC-acyl-CoA. The product ion (Q3) can be a specific fragment or the method can be set to detect any precursor that loses 507.1 Da.

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) or Neutral Loss
C17:0-CoA (IS)1034.6Neutral Loss of 507.1
C20:0-CoA1076.7Neutral Loss of 507.1
C22:0-CoA1104.7Neutral Loss of 507.1
C24:0-CoA1132.8Neutral Loss of 507.1
C26:0-CoA1160.8Neutral Loss of 507.1
Table 2: Representative Concentrations of Acyl-CoAs in Rat Tissues

This table summarizes representative data adapted from the literature to provide context on the expected concentration ranges of various acyl-CoAs in different tissues.[11] Note that concentrations can vary significantly based on species, diet, and physiological state.

Acyl-CoA SpeciesHeart (nmol/g)Kidney (nmol/g)Liver (nmol/g)Brain (nmol/g)
Saturated
C14:0-CoA0.4 ± 0.10.8 ± 0.21.8 ± 0.40.1 ± 0.0
C16:0-CoA4.2 ± 0.96.5 ± 1.533.1 ± 7.00.9 ± 0.2
C18:0-CoA2.5 ± 0.54.0 ± 0.910.5 ± 2.21.1 ± 0.2
C20:0-CoA0.1 ± 0.00.2 ± 0.10.5 ± 0.10.1 ± 0.0
Unsaturated
C16:1-CoA0.9 ± 0.22.1 ± 0.511.2 ± 2.40.2 ± 0.1
C18:1-CoA6.8 ± 1.410.1 ± 2.322.9 ± 4.81.5 ± 0.3
C18:2-CoA2.1 ± 0.43.5 ± 0.84.1 ± 0.90.3 ± 0.1
C20:4-CoA0.8 ± 0.21.5 ± 0.31.9 ± 0.40.6 ± 0.1

Data are presented as mean ± SEM (n=3-4 rats).[11]

Visualizations

experimental_workflow sample Tissue Sample (~50-100mg) homogenize Homogenization (KH2PO4 Buffer + IS) sample->homogenize precipitate Protein Precipitation (2-Propanol & Acetonitrile) homogenize->precipitate centrifuge Centrifugation (12,000g, 15min, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) 1. Condition 2. Load 3. Wash 4. Elute supernatant->spe drydown Dry Down & Reconstitute spe->drydown analysis UPLC-MS/MS Analysis (MRM Mode) drydown->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for VLC-acyl-CoA quantification.

peroxisomal_beta_oxidation Peroxisomal Beta-Oxidation of VLC-Acyl-CoAs cluster_peroxisome Peroxisome vlcfa_coa VLC-Acyl-CoA (e.g., C26:0-CoA) acox1 ACOX1 (Acyl-CoA Oxidase 1) vlcfa_coa->acox1 FAD -> FADH2 O2 -> H2O2 enoyl_coa Trans-2,3-dehydroacyl-CoA dbp D-Bifunctional Protein enoyl_coa->dbp Hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydroxyacyl_coa->dbp Dehydrogenation NAD+ -> NADH ketoacyl_coa 3-Ketoacyl-CoA thiolase Thiolase ketoacyl_coa->thiolase + CoA-SH shortened_coa Shortened Acyl-CoA (C(n-2)-CoA) Mitochondria for further oxidation Mitochondria for further oxidation shortened_coa->Mitochondria for further oxidation acetyl_coa Acetyl-CoA Mitochondria / Cytosol Mitochondria / Cytosol acetyl_coa->Mitochondria / Cytosol acox1->enoyl_coa dbp->hydroxyacyl_coa dbp->ketoacyl_coa thiolase->shortened_coa thiolase->acetyl_coa vlcfa Very Long-Chain Fatty Acid (VLCFA) transport ABCD1 Transporter vlcfa->transport Activation to CoA transport->vlcfa_coa

Caption: Peroxisomal β-oxidation pathway for VLC-acyl-CoAs.

References

Application Note and Protocol: Extraction of trans-2-Hexacosenoyl-CoA from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Trans-2-hexacosenoyl-CoA is a very-long-chain acyl-CoA species involved in the fatty acid elongation cycle.[2] The accurate quantification of cellular this compound is crucial for understanding the regulation of metabolic pathways in various physiological and pathological states. However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1] This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for long-chain and very-long-chain acyl-CoAs, designed to ensure high recovery and sample stability.[1][3][4]

Data Presentation: Expected Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes representative quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that data for this compound is not widely available and the expected yield will be highly dependent on the cell type and culture conditions.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[1]--
Propionyl-CoA3.532[1]--
Butyryl-CoA1.013[1]--
C14:0-CoA-~2.5[1]~1.5[1]
C16:0-CoA-~12[1]~4[1]
C18:0-CoA-~8[1]~3[1]

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Protocol: Extraction of this compound

This protocol is designed for the extraction of a broad range of acyl-CoAs, including very-long-chain species like this compound, from adherent or suspension cell cultures.

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Acetonitrile (B52724) (LC-MS grade), ice-cold

  • Isopropanol (LC-MS grade), ice-cold

  • Deionized water, ice-cold

  • Formic acid

  • Ammonium (B1175870) acetate (B1210297)

  • Internal standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Solid-phase extraction (SPE) columns (e.g., C18 or specialized columns for lipids)

Procedure:

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.[1]

    • Proceed immediately to cell lysis.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

    • Proceed immediately to cell lysis.

2. Cell Lysis and Protein Precipitation:

  • Add 500 µL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol at a 3:1 ratio) to the cell pellet or plate.[5]

  • For adherent cells, use a cell scraper to scrape the cells in the cold solvent.[1]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the sample briefly and then incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[1]

3. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

4. Solid-Phase Extraction (SPE) - Optional but Recommended for Very-Long-Chain Acyl-CoAs:

  • Condition the SPE column according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column to remove interfering substances. A common wash solution is a low percentage of organic solvent in an aqueous buffer.

  • Elute the acyl-CoAs with a higher concentration of organic solvent, such as acetonitrile or isopropanol.[3]

5. Sample Drying and Reconstitution:

  • Dry the collected supernatant or SPE eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[1][6]

6. Analysis by LC-MS/MS:

  • Analyze the reconstituted samples by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separation is typically achieved using a C18 column with a gradient of acetonitrile in an aqueous mobile phase containing a modifier like ammonium acetate or formic acid.[3][7]

Visualizations

Extraction_Workflow cluster_0 Cell Preparation cluster_1 Extraction cluster_2 Sample Preparation for Analysis cluster_3 Analysis Harvesting 1. Cell Harvesting & Washing Lysis 2. Cell Lysis & Protein Precipitation Harvesting->Lysis Supernatant 3. Supernatant Collection Lysis->Supernatant Centrifugation SPE 4. Solid-Phase Extraction (Optional) Supernatant->SPE Drying 5. Sample Drying SPE->Drying Elution Reconstitution 6. Reconstitution Drying->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the extraction of this compound.

Signaling_Pathway cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA Condensation HydroxyacylCoA (R)-3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA Reduction NADP1 NADP+ KetoacylCoA->NADP1 EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA Dehydration H2O H2O HydroxyacylCoA->H2O AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 Reduction NADP2 NADP+ EnoylCoA->NADP2 MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA NADPH1 NADPH NADPH1->KetoacylCoA NADPH2 NADPH NADPH2->EnoylCoA

Caption: The role of trans-2-enoyl-CoA in fatty acid elongation.

References

Application Notes and Protocols for the Chemical Synthesis of Stable Isotope-Labeled trans-2-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are essential molecules in various biological processes, including the formation of myelin, skin barrier function, and retinal development. The metabolism of these fatty acids primarily occurs in peroxisomes through a specialized β-oxidation pathway. An important intermediate in this pathway is trans-2-enoyl-CoA. Specifically, trans-2-hexacosenoyl-CoA is an intermediate in the degradation of hexacosanoic acid (C26:0), a VLCFA that accumulates in several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). The study of these metabolic pathways is crucial for understanding disease pathogenesis and for the development of therapeutic interventions.

Stable isotope-labeled internal standards are indispensable tools for the accurate quantification of metabolites by mass spectrometry. The availability of isotopically labeled this compound allows for precise measurement of its flux through metabolic pathways and for its use as an internal standard in quantitative metabolomics studies. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled this compound, intended for use in research and drug development settings.

Applications

  • Metabolic Tracer Studies: Stable isotope-labeled this compound can be used as a tracer to investigate the kinetics and regulation of peroxisomal β-oxidation of VLCFAs.[1][2]

  • Enzyme Assays: It serves as a substrate for enzymes involved in VLCFA metabolism, such as trans-2-enoyl-CoA reductase, enabling detailed kinetic and mechanistic studies.[3][4]

  • Internal Standard for Mass Spectrometry: Due to its chemical identity with the endogenous molecule, it is an ideal internal standard for accurate and precise quantification of unlabeled this compound in biological samples.

  • Drug Discovery: The synthesis of this molecule can aid in the screening and characterization of drugs that modulate VLCFA metabolism, which is relevant for diseases like X-ALD.

Proposed Synthetic Workflow

The synthesis of stable isotope-labeled this compound is a multi-step process. The proposed strategy involves:

  • Synthesis of a long-chain aldehyde.

  • A Wittig reaction to introduce the trans-2 double bond and the carboxylic acid moiety, incorporating a stable isotope label.

  • Conversion of the resulting stable isotope-labeled trans-2-hexacosenoic acid to its coenzyme A thioester.

G cluster_0 Part 1: Synthesis of Labeled trans-2-Hexacosenoic Acid cluster_1 Part 2: Synthesis of Acyl-CoA Long_Chain_Alkyl_Halide Long-Chain Alkyl Halide (e.g., 1-bromotricosane) Grignard_Formation Grignard Reagent Formation Long_Chain_Alkyl_Halide->Grignard_Formation Aldehyde_Synthesis Reaction with Formylating Agent Grignard_Formation->Aldehyde_Synthesis Tricosanal (B1216055) Tricosanal (C23 Aldehyde) Aldehyde_Synthesis->Tricosanal Wittig_Reaction Wittig Reaction Tricosanal->Wittig_Reaction Labeled_Wittig_Reagent 13C or D-labeled (Carbethoxymethylene)triphenylphosphorane Labeled_Wittig_Reagent->Wittig_Reaction Labeled_Unsaturated_Ester Labeled Ethyl trans-2-Hexacosenoate Wittig_Reaction->Labeled_Unsaturated_Ester Hydrolysis Ester Hydrolysis Labeled_Unsaturated_Ester->Hydrolysis Labeled_Fatty_Acid Labeled trans-2-Hexacosenoic Acid Hydrolysis->Labeled_Fatty_Acid Fatty_Acid_Activation Fatty Acid Activation (Mixed Anhydride (B1165640) Formation) Labeled_Fatty_Acid->Fatty_Acid_Activation Thioesterification Thioesterification Fatty_Acid_Activation->Thioesterification Coenzyme_A Coenzyme A Coenzyme_A->Thioesterification Final_Product Stable Isotope-Labeled This compound Thioesterification->Final_Product

Caption: Proposed synthetic workflow for stable isotope-labeled this compound.

Experimental Protocols

Part 1: Synthesis of Stable Isotope-Labeled trans-2-Hexacosenoic Acid

This part of the protocol is adapted from general methods for long-chain fatty acid synthesis and the Wittig reaction.

Step 1.1: Synthesis of Tricosanal (C23 Aldehyde)

This step is based on the synthesis of long-chain aldehydes from alkyl halides.

  • Materials: 1-Bromotricosane (B3275183), magnesium turnings, dry diethyl ether, ethyl formate (B1220265).

  • Procedure:

    • Prepare a Grignard reagent by adding a solution of 1-bromotricosane in dry diethyl ether dropwise to a suspension of magnesium turnings in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C.

    • Slowly add ethyl formate to the Grignard reagent solution.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting tricosanal by column chromatography on silica (B1680970) gel.

Step 1.2: Wittig Reaction for the Synthesis of Labeled Ethyl trans-2-Hexacosenoate

This step utilizes a Wittig reaction to form the α,β-unsaturated ester. The stable isotope label is introduced via a labeled Wittig reagent.

  • Materials: Tricosanal, stable isotope-labeled (e.g., 1,2-¹³C₂) ethyl (triphenylphosphoranylidene)acetate, dry toluene.

  • Procedure:

    • Dissolve tricosanal and the stable isotope-labeled ethyl (triphenylphosphoranylidene)acetate in dry toluene.

    • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield labeled ethyl trans-2-hexacosenoate.

Step 1.3: Hydrolysis to Labeled trans-2-Hexacosenoic Acid

  • Materials: Labeled ethyl trans-2-hexacosenoate, ethanol, potassium hydroxide (B78521) (KOH).

  • Procedure:

    • Dissolve the labeled ethyl trans-2-hexacosenoate in ethanol.

    • Add an aqueous solution of KOH and heat the mixture at reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the fatty acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the stable isotope-labeled trans-2-hexacsenoic acid.

Part 2: Synthesis of Stable Isotope-Labeled this compound

This protocol is based on the mixed anhydride method for the synthesis of acyl-CoA thioesters.[5]

  • Materials: Stable isotope-labeled trans-2-hexacosenoic acid, triethylamine (B128534), ethyl chloroformate, coenzyme A (trilithium salt), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • Dissolve the stable isotope-labeled trans-2-hexacosenoic acid in anhydrous THF.

    • Add triethylamine and cool the solution to 0°C.

    • Add ethyl chloroformate dropwise and stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

    • In a separate flask, dissolve coenzyme A (trilithium salt) in water and adjust the pH to 7.5-8.0 with a suitable buffer.

    • Slowly add the solution of the mixed anhydride to the coenzyme A solution with vigorous stirring, maintaining the pH between 7.5 and 8.0.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Purify the resulting stable isotope-labeled this compound by reversed-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product as a white solid.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsExpected Yield (%)
1.1Aldehyde Synthesis1-Bromotricosane, Mg, Ethyl formate70-80
1.2Wittig ReactionTricosanal, Labeled Wittig reagent60-70
1.3Ester HydrolysisLabeled Ester, KOH>90
2ThioesterificationLabeled Fatty Acid, Coenzyme A80-90
Overall 30-45

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification efficiency.

Table 2: Characterization Data

AnalysisMethodExpected Result
Purity HPLC>95%
Identity High-Resolution Mass SpectrometryAccurate mass corresponding to the molecular formula of the labeled this compound
Isotopic Enrichment Mass Spectrometry>98%
Structure ¹H and ¹³C NMR SpectroscopySpectra consistent with the structure of this compound, with signals corresponding to the labeled positions.

Biological Pathway Context

The synthesized stable isotope-labeled this compound is an intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids. This pathway is crucial for maintaining lipid homeostasis.

G VLCFA_CoA Hexacosanoyl-CoA (C26:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase 1 (ACOX1) VLCFA_CoA->Acyl_CoA_Oxidase trans_2_Enoyl_CoA trans-2-Hexacsenoyl-CoA Acyl_CoA_Oxidase->trans_2_Enoyl_CoA Bifunctional_Protein 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4) (Hydratase/Dehydrogenase activity) trans_2_Enoyl_CoA->Bifunctional_Protein Ketoacyl_CoA 3-Ketohexacosanoyl-CoA Bifunctional_Protein->Ketoacyl_CoA Thiolase Peroxisomal Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Tetracosanoyl-CoA (C24:0-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation of hexacosanoyl-CoA.

References

Application Notes and Protocols for Fatty Acid Elongation Activity Assays Using Trans-2-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elongation of very-long-chain fatty acids (VLCFAs) is a critical metabolic pathway involved in the synthesis of essential lipids such as ceramides (B1148491) and sphingolipids. This process is carried out by a multi-enzyme complex in the endoplasmic reticulum, with each cycle adding two carbon units to the growing acyl-CoA chain. The final reductive step in this four-reaction cycle is catalyzed by trans-2-enoyl-CoA reductase (TECR), which converts a trans-2-enoyl-CoA intermediate into a saturated acyl-CoA.[1][2] Trans-2-hexacosenoyl-CoA (C26:1-CoA) is the specific substrate for TECR in the penultimate step of hexacosanoyl-CoA (C26:0-CoA) synthesis. Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, making the enzymes of this pathway, including TECR, potential therapeutic targets.[1]

These application notes provide detailed protocols for in vitro assays designed to measure fatty acid elongation activity, specifically focusing on the conversion of this compound to hexacosanoyl-CoA by TECR. The protocols are intended for use by researchers in academia and the pharmaceutical industry engaged in biochemical studies and drug discovery related to fatty acid metabolism.

Signaling Pathway and Experimental Workflow

The fatty acid elongation cycle is a four-step process. The use of this compound as a substrate specifically interrogates the final reductive step of this pathway.

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (1st Reduction) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Trans_2_Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) (e.g., hexacosanoyl-CoA) Trans_2_Enoyl_CoA->Elongated_Acyl_CoA TECR (2nd Reduction) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Utilization

Figure 1: Fatty Acid Elongation Pathway. This diagram illustrates the four key enzymatic steps in the fatty acid elongation cycle, highlighting the role of TECR in the final reduction step where this compound is a substrate.

The general workflow for assessing TECR activity using this compound involves the preparation of a suitable enzyme source, incubation with the substrate and cofactor, and subsequent analysis of the product formation.

Experimental_Workflow cluster_workflow Experimental Workflow for TECR Activity Assay start Start prep_enzyme Prepare Enzyme Source (e.g., Microsomes, Recombinant TECR) start->prep_enzyme prep_reaction Prepare Reaction Mixture (Buffer, NADPH, Substrate) prep_enzyme->prep_reaction add_substrate Initiate Reaction with This compound prep_reaction->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze Product Formation (Spectrophotometry or LC-MS) stop_reaction->analysis data_analysis Data Analysis analysis->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow. This flowchart outlines the key steps for performing a TECR activity assay, from enzyme preparation to data analysis.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for TECR Activity

This protocol is adapted from methods used for shorter-chain trans-2-enoyl-CoA substrates and measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3] Challenges with the solubility of the very-long-chain substrate may require optimization of detergent concentrations.

Materials:

  • Enzyme Source: Microsomal fractions from tissues or cells expressing TECR, or purified recombinant TECR.

  • Substrate: this compound (commercially available).

  • Cofactor: NADPH.

  • Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.4.

  • Detergent: Triton X-100 or other suitable non-ionic detergent.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 0.1% (w/v) Triton X-100 (optimize concentration for substrate solubility)

    • 100 µM NADPH

    • Enzyme source (e.g., 10-50 µg of microsomal protein)

    • Make up to a final volume of 990 µL with nuclease-free water.

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 10 µL of a 1 mM stock solution of this compound (final concentration 10 µM).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate Activity: Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Component Stock Concentration Volume for 1 mL Reaction Final Concentration
Potassium Phosphate Buffer (pH 7.4)1 M100 µL100 mM
Triton X-10010% (w/v)10 µL0.1% (w/v)
NADPH10 mM10 µL100 µM
Enzyme Source (Microsomes)1-5 mg/mL10-50 µL10-50 µg
This compound1 mM10 µL10 µM
Nuclease-free Water-To 1 mL-

Table 1: Reaction setup for the spectrophotometric TECR assay.

Protocol 2: LC-MS Based Assay for TECR Activity

This protocol offers a more direct and sensitive method for measuring the formation of the product, hexacosanoyl-CoA. It is particularly useful for determining enzyme kinetics and for screening inhibitors.

Materials:

  • Enzyme Source: Microsomal fractions or purified recombinant TECR.

  • Substrate: this compound.

  • Cofactor: NADPH.

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

  • Detergent: Triton X-100.

  • Reaction Stop Solution: Acetonitrile (B52724) with an internal standard (e.g., C17:0-CoA).

  • LC-MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, set up the reaction as described in Protocol 1, but in a smaller volume (e.g., 50-100 µL).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from the product, hexacosanoyl-CoA.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific parent-to-fragment ion transitions for this compound, hexacosanoyl-CoA, and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify the amount of hexacosanoyl-CoA produced by comparing its peak area to that of the internal standard and using a standard curve generated with authentic standards.

Parameter Suggested Conditions
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of C26 acyl-CoAs
Ionization Mode ESI Positive
MS/MS Transitions To be determined for each analyte and internal standard

Table 2: Suggested starting parameters for LC-MS analysis.

Data Presentation and Interpretation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Enzyme Kinetics

To determine the kinetic parameters of TECR for trans-2-hexacsenoyl-CoA, the LC-MS based assay should be performed with varying concentrations of the substrate. The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax.

Substrate Enzyme Source Km (µM) Vmax (nmol/min/mg protein) Reference
This compoundRecombinant Human TECRData to be determinedData to be determined[Your Experiment]
Crotonyl-CoA (C4:1-CoA)Recombinant E. gracilis TECR68Not reported[3]
Trans-2-hexenoyl-CoA (C6:1-CoA)Recombinant E. gracilis TECR91Not reported[3]

Table 3: Template for presenting TECR kinetic data.

Inhibitor Screening

For drug development purposes, these assays can be adapted for screening potential inhibitors of TECR. A fixed concentration of substrate (ideally at or near the Km) is used, and the assay is performed in the presence of various concentrations of the test compounds. The results are typically presented as the concentration of inhibitor that causes 50% inhibition of enzyme activity (IC50).

Inhibitor Enzyme Source Substrate Concentration (µM) IC50 (µM)
Compound XRecombinant Human TECR[Substrate Km]Data to be determined
Compound YMicrosomes[Substrate Km]Data to be determined

Table 4: Template for presenting TECR inhibitor data.

Conclusion

The protocols and guidelines presented here provide a framework for the robust and reliable measurement of fatty acid elongation activity using the specific substrate this compound. The choice between the spectrophotometric and LC-MS based assays will depend on the specific research question, available equipment, and the need for sensitivity and direct product quantification. These assays are valuable tools for advancing our understanding of VLCFA metabolism and for the development of novel therapeutics targeting this important pathway.

References

Application of trans-2-Hexacosenoyl-CoA in Drug Discovery for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of trans-2-hexacosenoyl-CoA, a very-long-chain acyl-CoA (VLCFA-CoA), as a tool and potential therapeutic target in the context of metabolic diseases. The provided protocols and data are intended to guide researchers in exploring its role in cellular metabolism and signaling.

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), are characterized by dysregulated lipid metabolism. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their activated CoA esters, play crucial roles in various cellular processes, including membrane structure, cell signaling, and energy homeostasis. This compound is a key intermediate in the peroxisomal β-oxidation of hexacosanoic acid (C26:0), a VLCFA that accumulates in several metabolic disorders. Understanding the metabolism and signaling functions of this compound is therefore critical for developing novel therapeutic strategies.

Metabolic Significance

This compound is a substrate for enzymes within the peroxisomal β-oxidation pathway. Deficiencies in this pathway can lead to the accumulation of VLCFAs, which has been linked to cellular dysfunction and the pathology of various metabolic and neurodegenerative disorders.[1][2][3] The elongation of fatty acids to produce VLCFAs is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[4][5] Dysregulation of ELOVL activity is associated with metabolic diseases, making the entire VLCFA metabolic pathway a promising area for therapeutic intervention.[6][7]

Key Signaling Pathways

VLCFAs and their derivatives are known to modulate key signaling pathways that regulate cellular energy status and lipid metabolism. While the direct effects of this compound are still under investigation, it is hypothesized to influence the following pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their CoA derivatives can act as ligands for PPARs. Modulation of PPAR activity by this compound could influence the expression of genes involved in fatty acid oxidation.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis. It is activated in response to a low cellular energy state (high AMP/ATP ratio) and promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes. Alterations in VLCFA metabolism can impact cellular energy levels and thereby modulate AMPK activity.

Signaling_Pathways cluster_0 Cellular Environment cluster_1 Intracellular Signaling This compound This compound PPARs PPARs This compound->PPARs Activates/Modulates AMPK AMPK This compound->AMPK Indirectly Influences (via energy status) Gene Expression Gene Expression PPARs->Gene Expression Regulates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Gene Expression->Fatty Acid Oxidation Controls Enzymes

Figure 1: Hypothesized Signaling Roles of trans-2-Hexacosenoyl-CoA.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50, Kd) for the direct interaction of this compound with specific molecular targets. The following table provides representative data for related compounds and enzymes to serve as a reference for experimental design.

Compound/Enzyme Parameter Value Assay Conditions Reference
Enoximone (B1671341)IC50 (Peroxisomal β-oxidation)~100 µMRat liver homogenates[8]
Crotonyl-CoAKm (mitochondrial trans-2-enoyl-CoA reductase)68 µMRecombinant Euglena gracilis enzyme, with NADH[9]
trans-2-Hexenoyl-CoAKm (mitochondrial trans-2-enoyl-CoA reductase)91 µMRecombinant Euglena gracilis enzyme, with NADH[9]
NADHKm (mitochondrial trans-2-enoyl-CoA reductase)109 µMRecombinant Euglena gracilis enzyme, crotonyl-CoA dependent[9]
NADPHKm (mitochondrial trans-2-enoyl-CoA reductase)119 µMRecombinant Euglena gracilis enzyme, crotonyl-CoA dependent[9]

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid metabolism and can be applied to investigate the effects of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general chemo-enzymatic method for the synthesis of acyl-CoA esters.

Materials:

  • Hexacosenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Triton X-100.

  • Add Coenzyme A and hexacosenoic acid to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the synthesized this compound using solid-phase extraction or HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.[10]

Synthesis_Workflow Hexacosenoic_Acid Hexacosenoic Acid Incubation Incubate with Acyl-CoA Synthetase Hexacosenoic_Acid->Incubation CoA Coenzyme A CoA->Incubation Reaction_Mixture Reaction Mixture (Buffer, ATP, MgCl2) Reaction_Mixture->Incubation Purification Purification (HPLC) Incubation->Purification Analysis Analysis (MS) Purification->Analysis Product This compound Analysis->Product

Figure 2: Chemo-enzymatic Synthesis of trans-2-Hexacosenoyl-CoA.
Protocol 2: Cellular Uptake and Metabolism Assay

This protocol allows for the investigation of how cells take up and metabolize VLCFAs, which can be adapted to trace the fate of this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Stable-isotope labeled docosanoic acid (D₃-C22:0) as a precursor for intracellular synthesis of labeled this compound.

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry

Procedure:

  • Culture cells to 80-90% confluency in appropriate well plates.

  • Incubate the cells with medium containing D₃-C22:0 for various time points.

  • After incubation, wash the cells with ice-cold PBS.

  • Extract total lipids and acyl-CoAs from the cells.

  • Analyze the extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of labeled this compound and its downstream metabolites.[11][12]

Protocol 3: In Vitro Peroxisomal β-Oxidation Assay

This assay measures the activity of the peroxisomal β-oxidation pathway using a specific substrate.

Materials:

  • Isolated peroxisomes or liver homogenates

  • This compound

  • Reaction buffer containing NAD⁺, FAD, and Coenzyme A

  • Reagents for detecting NADH or H₂O₂ production

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and isolated peroxisomes/homogenate.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C.

  • Measure the rate of NADH production spectrophotometrically at 340 nm or H₂O₂ production using a fluorescent probe.

  • To test potential inhibitors, pre-incubate the peroxisomes/homogenate with the inhibitor before adding the substrate.[8]

Beta_Oxidation_Workflow cluster_0 Preparation cluster_1 Assay Isolate_Peroxisomes Isolate Peroxisomes/ Liver Homogenate Add_Substrate Add this compound (and potential inhibitor) Isolate_Peroxisomes->Add_Substrate Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Cofactors) Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Activity Measure NADH or H₂O₂ Production Incubate->Measure_Activity

Figure 3: In Vitro Peroxisomal β-Oxidation Assay Workflow.

Applications in Drug Discovery

  • Target Validation: Studying the effects of modulating this compound levels or the activity of enzymes that metabolize it can help validate these components as therapeutic targets for metabolic diseases.

  • High-Throughput Screening: The in vitro peroxisomal β-oxidation assay can be adapted for high-throughput screening of small molecule libraries to identify inhibitors or activators of VLCFA metabolism.

  • Lead Optimization: Characterizing the structure-activity relationship of compounds that modulate this compound metabolism can guide the optimization of lead compounds.

  • Biomarker Discovery: Measuring the levels of this compound and related metabolites in biological samples from animal models or human patients may lead to the discovery of novel biomarkers for metabolic diseases.[13][14][15][16][17]

Conclusion

This compound is a critical intermediate in VLCFA metabolism, a pathway with significant implications for metabolic health and disease. The application notes and protocols provided here offer a framework for researchers to investigate the role of this molecule in cellular processes and to explore its potential as a target for the development of novel therapeutics for metabolic disorders. Further research is warranted to elucidate the specific signaling functions of this compound and to identify and characterize direct molecular interactions.

References

Application Note: Robust Solid-Phase Extraction Protocol for Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of cellular and tissue LC-CoA pools is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases, cardiovascular conditions, and cancer. However, the analysis of these molecules is challenging due to their low abundance and amphiphilic nature.

This application note provides a detailed protocol for the efficient extraction and purification of long-chain acyl-CoAs from biological samples using solid-phase extraction (SPE). The described method is a compilation and refinement of established procedures, designed to ensure high recovery and reproducibility for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Principles of Solid-Phase Extraction for Long-Chain Acyl-CoAs

Solid-phase extraction separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase. For the purification of long-chain acyl-CoAs, two primary methods are prevalent:

  • Reversed-Phase SPE (RP-SPE): This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica). The hydrophobic long acyl chains of the Lc-CoAs are retained on the stationary phase, while more polar contaminants are washed away. The Lc-CoAs are subsequently eluted with a nonpolar organic solvent.

  • Anion-Exchange SPE (AX-SPE): This method employs a stationary phase with positively charged functional groups. At an appropriate pH, the phosphate (B84403) groups of the CoA moiety are negatively charged and bind to the stationary phase. This allows for the removal of neutral and cationic impurities before eluting the Lc-CoAs with a high-salt or pH-adjusted buffer.

This protocol will focus on a widely applicable method that combines an initial organic solvent extraction with a subsequent reversed-phase solid-phase extraction cleanup.

Experimental Workflow

Caption: Workflow for the solid-phase extraction of long-chain acyl-CoAs.

Detailed Experimental Protocol

This protocol is adapted from established methods and is suitable for various tissue types.[1]

Materials and Reagents
  • Frozen tissue sample (~100 mg)

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • C18 Solid-Phase Extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen gas supply for evaporation

  • Centrifuge capable of 4°C and >10,000 x g

Sample Preparation and Extraction
  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.[1]

  • Solvent Extraction: To the homogenate, add 2-propanol and acetonitrile.[2] A common ratio is to have a final mixture of buffer, 2-propanol, and acetonitrile.

  • Precipitation: Add saturated ammonium sulfate solution to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[3]

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge. A gentle vacuum can be applied to maintain a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[3]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[3]

  • Elution: Elute the long-chain acyl-CoAs with 1 mL of acetonitrile or 2-propanol into a clean collection tube.[2][3]

Sample Concentration and Reconstitution
  • Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as a methanol/water mixture.[1][4]

Data Presentation: Quantitative Performance

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specifics of the extraction method. The following table summarizes reported recovery and precision data from various studies.

Analyte/ParameterTissue TypeRecovery Rate (%)Inter-run Precision (%RSD)Intra-run Precision (%RSD)Reference
Various LC-CoAsRat Heart, Kidney, Muscle70-80Not ReportedNot Reported[2]
C16:0, C16:1, C18:0, C18:1, C18:2-CoARat Liver94.8-110.8 (Accuracy)2.6-12.21.2-4.4[5][6][7][8]
Radiolabeled Acyl-CoAsRat Liver83-90 (for SPE step)Not ReportedNot Reported[9]

Troubleshooting

Common issues encountered during the solid-phase extraction of long-chain acyl-CoAs include low recovery and poor reproducibility.

ProblemPotential CauseSuggested SolutionReference
Low Recovery Incomplete cell lysis or tissue homogenization.Ensure thorough disruption of the sample. For tough tissues, consider bead beating or cryogenic grinding.[10]
Analyte instability.Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents.[1][11]
Inefficient SPE.Ensure the SPE column is properly conditioned and not allowed to dry out before loading. Optimize wash and elution solvent strengths.[1][11]
Poor Reproducibility Inconsistent sample handling.Standardize all steps of the protocol, including timing and volumes.[11]
Sample carryover in the analytical system.Inject known standards in the final extract solvent to verify instrument performance.[11]
Matrix effects in LC-MS analysis.Dilute the sample or modify the SPE wash steps to remove more interfering matrix components.[11]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the central role of long-chain acyl-CoAs in lipid metabolism.

Lipid_Metabolism cluster_input Inputs cluster_core Central Metabolism cluster_pathways Metabolic Fates FattyAcids Fatty Acids AcylCoA Long-Chain Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation TAG_PL_Syn Triglyceride & Phospholipid Synthesis AcylCoA->TAG_PL_Syn CeramideSyn Ceramide Synthesis AcylCoA->CeramideSyn

References

Application Notes and Protocols: Fluorescent Labeling of trans-2-Hexacosenoyl-CoA for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexacosenoyl-CoA is a very long-chain acyl-coenzyme A (VLC-acyl-CoA) intermediate involved in fatty acid metabolism, particularly in the pathways of fatty acid elongation and peroxisomal β-oxidation. The study of its subcellular localization, trafficking, and interaction with metabolic enzymes is crucial for understanding lipid homeostasis and the pathophysiology of various metabolic disorders. Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying these processes in living cells and tissues, offering insights into lipid dynamics that are not achievable with traditional biochemical methods.

These application notes provide a comprehensive guide to the fluorescent labeling of this compound and its use in cellular imaging studies. The protocols are designed for researchers in cell biology, biochemistry, and drug discovery.

Fluorescent Probes for Labeling

The choice of fluorophore is critical for successful imaging studies. The ideal probe should be bright, photostable, and minimally disruptive to the biological activity of the parent molecule. For labeling long-chain acyl-CoAs, BODIPY and NBD dyes are commonly used due to their favorable spectral properties and relatively small size.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldKey Features
BODIPY FL ~505~515HighBright, photostable, less sensitive to environmental polarity.
NBD ~465~535ModerateEnvironmentally sensitive (fluorescence increases in nonpolar environments), smaller size.
BODIPY TMR-X ~544~574HighRed-shifted spectrum, suitable for multicolor imaging.

Table 1: Properties of Common Fluorophores for Acyl-CoA Labeling.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound

This protocol describes a general method for the synthesis of a fluorescently labeled this compound, for example, NBD-trans-2-hexacsenoyl-CoA. The synthesis involves the activation of the carboxyl group of the corresponding fluorescently labeled fatty acid and subsequent conjugation to Coenzyme A.

Materials:

  • trans-2-Hexacosenoic acid

  • N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-12-aminododecanoic acid (NBD-C12-COOH) or other amine-reactive fluorescent probe with a carboxyl group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Activation of the Fluorescent Fatty Acid:

    • Dissolve the NBD-labeled carboxylic acid (e.g., NBD-C12-COOH) and N-Hydroxysuccinimide (NHS) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

    • Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.

  • Conjugation to Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in a minimal amount of water and then add a larger volume of anhydrous DMF.

    • Add triethylamine to the Coenzyme A solution to act as a base.

    • Slowly add the activated NBD-NHS ester solution to the Coenzyme A solution while stirring.

    • Allow the reaction to proceed overnight at room temperature in the dark.

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the fluorescently labeled this compound using reversed-phase HPLC on a C18 column. Use a gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Storage:

    • Lyophilize the purified product.

    • Store the fluorescently labeled acyl-CoA at -80°C in the dark.

Protocol 2: Live Cell Imaging of Fluorescently Labeled this compound

This protocol outlines the steps for introducing the fluorescently labeled this compound into cultured cells and subsequent imaging using fluorescence microscopy.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)

  • Fluorescently labeled this compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

Procedure:

  • Cell Preparation:

    • Plate the cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

  • Labeling:

    • Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the labeling medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.

  • Imaging:

    • Add fresh, warm culture medium or PBS to the cells.

    • If co-localization studies are planned, incubate the cells with the appropriate organelle tracker (B12436777) according to the manufacturer's instructions.

    • Image the cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorescently labeled acyl-CoA and any organelle trackers.

  • Data Analysis:

    • Analyze the images to determine the subcellular localization and trafficking of the fluorescent probe.

    • Quantify the fluorescence intensity in different cellular compartments to assess changes in lipid distribution under various experimental conditions.

Signaling Pathways and Workflows

Metabolic Fate of this compound

This compound is an intermediate in the β-oxidation of very long-chain fatty acids. This pathway is essential for the breakdown of these lipids for energy production. The following diagram illustrates the key steps in this metabolic process.

fatty_acid_oxidation VLCFA Very Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase VLCFA->AcylCoA_Synthetase ATP, CoA VLC_AcylCoA Very Long-Chain Acyl-CoA AcylCoA_Synthetase->VLC_AcylCoA AMP, PPi Peroxisome Peroxisome VLC_AcylCoA->Peroxisome AcylCoA_Oxidase Acyl-CoA Oxidase Peroxisome->AcylCoA_Oxidase Trans2_EnoylCoA trans-2-Enoyl-CoA (this compound) AcylCoA_Oxidase->Trans2_EnoylCoA FADH2 EnoylCoA_Hydratase Enoyl-CoA Hydratase Trans2_EnoylCoA->EnoylCoA_Hydratase H2O HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase NAD+ KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA NADH Thiolase Thiolase KetoacylCoA->Thiolase CoA Shorter_AcylCoA Shorter Acyl-CoA Thiolase->Shorter_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Mitochondria Mitochondria Shorter_AcylCoA->Mitochondria Further Oxidation AcetylCoA->Mitochondria TCA Cycle

Caption: Peroxisomal β-oxidation of very long-chain fatty acids.

Experimental Workflow for Imaging Studies

The following diagram outlines a typical workflow for conducting imaging studies with fluorescently labeled this compound.

experimental_workflow Start Start: Research Question Synthesis Synthesize Fluorescently Labeled This compound Start->Synthesis Cell_Culture Culture Cells of Interest Start->Cell_Culture Labeling Label Cells with Fluorescent Probe Synthesis->Labeling Cell_Culture->Labeling Treatment Experimental Treatment (e.g., Drug Incubation) Labeling->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Data_Analysis Image Analysis and Quantification Imaging->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General workflow for cellular imaging with fluorescent acyl-CoA.

Data Presentation

Quantitative data from imaging experiments should be summarized in a clear and concise manner to facilitate comparison between different experimental conditions.

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units)Standard DeviationNumber of Cells Analyzed (n)
Control 150.225.850
Drug A (1 µM) 275.645.250
Drug B (10 µM) 145.928.150
Metabolic Inhibitor 80.515.350

Table 2: Example of Quantitative Data Summary from a Cellular Imaging Experiment.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal - Inefficient labeling- Low probe concentration- Photobleaching- Optimize labeling time and concentration- Use a higher probe concentration- Use an anti-fade mounting medium and minimize light exposure
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washing steps- Ensure the probe is fully dissolved in the medium
Cell toxicity - High probe concentration- Solvent toxicity- Perform a dose-response curve to determine the optimal non-toxic concentration- Ensure the final solvent concentration is low (e.g., <0.1%)
Altered subcellular localization - The fluorescent tag is affecting the molecule's trafficking- Use a smaller fluorescent tag- Validate the localization with other methods (e.g., immunofluorescence of metabolizing enzymes)

Table 3: Troubleshooting Guide for Fluorescent Acyl-CoA Imaging.

Conclusion

Fluorescent labeling of this compound is a valuable technique for investigating the dynamics of very long-chain fatty acid metabolism in living systems. By following the protocols and considering the principles outlined in these application notes, researchers can gain new insights into the roles of this important metabolite in health and disease, and potentially identify new therapeutic targets for metabolic disorders.

Troubleshooting & Optimization

assessing the stability of trans-2-hexacosenoyl-CoA in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on assessing the stability of trans-2-hexacosenoyl-CoA in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading rapidly in my aqueous buffer. What are the likely causes?

A1: The rapid degradation of this compound in aqueous solutions can be attributed to two primary factors:

  • Chemical Hydrolysis: The thioester bond in acyl-CoA molecules is energetically unstable and susceptible to spontaneous hydrolysis in aqueous environments, particularly at non-optimal pH values (alkaline pH can accelerate this process).

  • Enzymatic Degradation: Contamination of your buffer or sample with enzymes such as acyl-CoA hydrolases (thioesterases) can lead to rapid enzymatic cleavage of the thioester bond.[1][2] These enzymes are widespread in biological systems and can be introduced through various sources.

To mitigate these issues, it is crucial to work with nuclease-free water, sterile equipment, and consider the inclusion of protease inhibitors if the sample source is biological.

Q2: What is the optimal pH range for maintaining the stability of long-chain acyl-CoAs like this compound?

A2: While specific data for this compound is limited, acidic conditions generally improve the stability of acyl-CoA molecules by reducing the rate of spontaneous hydrolysis. Extraction protocols for long-chain acyl-CoAs often utilize buffers with a pH around 4.9.[3] For experimental purposes, a pH range of 6.0 to 8.0 is common for enzymatic assays involving acyl-CoAs, but it is essential to empirically determine the optimal pH for your specific application, balancing stability with experimental requirements.

Q3: Can the choice of buffer components affect the stability of trans-2-hexacsenoyl-CoA?

A3: Yes, the composition of the buffer can influence stability. Some buffer components can interact with the acyl-CoA molecule. For instance, buffers containing primary amines, such as Tris, could potentially react with the thioester bond under certain conditions. It is advisable to use buffers that are known to be relatively inert. Commonly used buffers for enzyme assays involving acyl-CoAs include phosphate, HEPES, and MOPS.[4][5] When working with enzymes that have metal cofactors, it is important to choose a buffer that does not chelate these ions.[6]

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. If a stock solution is necessary, prepare it in an anhydrous organic solvent like acetonitrile (B52724) or in an aqueous buffer at an acidic pH (e.g., pH 5.0) with 50% glycerol, and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?

A5: Inconsistent results are a common consequence of sample instability. If the degradation rate of this compound varies between experiments due to slight differences in incubation time, temperature, or buffer preparation, the concentration of the active compound will also vary, leading to unreliable data. It is crucial to adhere to a strict and consistent experimental protocol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound after incubation 1. High rate of hydrolysis in the buffer. 2. Enzymatic degradation from contamination. 3. Adsorption to plasticware.1. Assess stability at a lower pH (e.g., 6.0-6.5). 2. Use fresh, sterile buffers and consider adding a broad-spectrum protease inhibitor cocktail. 3. Use low-adhesion microcentrifuge tubes and pipette tips.
High variability between replicate samples 1. Inconsistent incubation times or temperatures. 2. Non-homogenous solution (micelle formation). 3. Degradation during sample processing for analysis.1. Use a temperature-controlled incubator and a precise timer. 2. Gently vortex the solution before each use. Consider adding a carrier protein like BSA for very long-chain acyl-CoAs. 3. Keep samples on ice during processing and minimize the time between incubation and analysis.
Precipitate forms in the buffer solution 1. The concentration of this compound exceeds its solubility in the aqueous buffer. 2. Interaction with buffer components leading to precipitation.1. Lower the concentration of this compound. 2. Test a different buffer system.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound in different buffer solutions over time using LC-MS/MS for quantification.

1. Materials:

  • This compound

  • Buffer solutions to be tested (e.g., Phosphate buffer pH 6.0, 7.4, 8.0; HEPES buffer pH 7.4; Tris buffer pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • Nuclease-free water

  • Low-adhesion microcentrifuge tubes

  • Temperature-controlled incubator

  • LC-MS/MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in 50% acetonitrile in water.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µM in each of the pre-warmed (to the desired incubation temperature) buffer solutions in low-adhesion microcentrifuge tubes.

  • Incubation: Incubate the tubes at the desired temperature (e.g., 25°C or 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.

  • Quenching and Extraction: Immediately quench the reaction by adding 4 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate any proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of intact this compound.

Data Presentation: Stability of this compound at 37°C

The following table summarizes hypothetical quantitative data for the stability of this compound in different buffer solutions.

Buffer System pH % Remaining after 1h % Remaining after 4h % Remaining after 8h % Remaining after 24h
Phosphate6.095%85%70%40%
Phosphate7.480%60%45%15%
Phosphate8.065%40%20%<5%
HEPES7.482%63%48%18%
Tris7.475%55%38%10%

Visualizations

Stability_Assessment_Workflow prep_stock Prepare 1 mM Stock in 50% ACN prep_working Dilute to 10 µM in Test Buffers prep_stock->prep_working incubation Incubate at 37°C prep_working->incubation sampling Aliquot at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with Cold ACN sampling->quench extract Centrifuge & Collect Supernatant quench->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute analysis LC-MS/MS Quantification dry_reconstitute->analysis

Caption: Workflow for assessing the stability of trans-2-hexacsenoyl-CoA.

Logical_Relationship_Stability stability This compound Stability experimental_outcome Experimental Outcome (Reliability & Reproducibility) stability->experimental_outcome pH pH hydrolysis Hydrolysis Rate pH->hydrolysis temp Temperature temp->hydrolysis buffer_comp Buffer Composition buffer_comp->hydrolysis enzymes Enzymatic Contamination enzymes->hydrolysis hydrolysis->stability

Caption: Factors influencing the stability and experimental outcomes.

References

troubleshooting low yield in fatty acid elongation in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro fatty acid elongation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

Low or no yield of elongated fatty acids is a common problem encountered in in vitro assays. This guide provides a systematic approach to identifying and resolving the potential causes.

Issue 1: Low or No Product Detected
Possible Cause Recommendation Detailed Explanation
Inactive or Insufficient Enzyme Verify enzyme activity with a positive control. Increase enzyme concentration.The microsomal fraction or purified elongase enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or degradation. Always store enzyme preparations at -80°C in appropriate buffers. If activity is still low, consider preparing a fresh batch of microsomes or purifying a new batch of enzyme.
Suboptimal Reaction Conditions Optimize pH, temperature, and incubation time.Most fatty acid elongation systems have an optimal pH around 7.0-7.5. The optimal temperature is typically 37°C. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the linear range of the reaction.
Incorrect Substrate or Cofactor Concentrations Titrate substrate and cofactor concentrations to find the optimum.The concentrations of acyl-CoA, malonyl-CoA, and NADPH are critical. Sub-optimal levels can limit the reaction rate, while excessively high concentrations of the acyl-CoA substrate can lead to substrate inhibition.[1][2] Refer to the table below for typical concentration ranges.
Degraded Substrates or Cofactors Use fresh, high-quality substrates and cofactors.Malonyl-CoA and NADPH are particularly labile. Prepare fresh solutions for each experiment and store them appropriately.
Presence of Inhibitors Ensure all reagents and samples are free of inhibitors.Contaminants from sample preparation or buffers can inhibit the elongase enzymes. For example, high concentrations of detergents or salts can be inhibitory.
Quantitative Parameters for Assay Optimization

The following table provides a starting point for optimizing the concentrations of key components in your in vitro fatty acid elongation assay. Note that the optimal concentrations may vary depending on the specific enzyme source and substrate.

Component Typical Concentration Range Considerations
Acyl-CoA (Primer) 10 - 100 µMHigher concentrations (>100 µM) can cause substrate inhibition, especially with longer chain acyl-CoAs.
Malonyl-CoA 50 - 200 µMThe K_m for malonyl-CoA can be around 52 µM.[3]
NADPH 100 - 500 µMEnsure NADPH is not the limiting factor. The K_m for NADPH is often around 11 µM.[3]
Microsomal Protein 20 - 200 µ g/reaction The reaction rate should be linear with respect to protein concentration in this range.
pH 7.0 - 7.5Maintain a stable pH with a suitable buffer (e.g., potassium phosphate (B84403) or HEPES).[3]
Temperature 37°CEnsure consistent temperature control throughout the incubation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for an in vitro fatty acid elongation assay?

A1: The expected yield can vary significantly based on the source of the elongase enzymes (e.g., liver microsomes, specific cell line, purified recombinant enzyme), the specific acyl-CoA substrate being used, and the reaction conditions. A successful assay should show a time-dependent and protein-dependent increase in the elongated fatty acid product. For microsomal preparations, elongation rates can be in the range of picomoles of product formed per minute per milligram of protein.[3] It is crucial to include a positive control with a known active enzyme preparation to benchmark your results.

Q2: My reaction starts but then plateaus very quickly. What could be the cause?

A2: A rapid plateau in product formation can be due to several factors:

  • Substrate Depletion: One of the substrates (acyl-CoA, malonyl-CoA, or NADPH) may be quickly consumed. Try increasing the concentration of the limiting substrate.

  • Product Inhibition: The elongated fatty acid product or the CoA byproduct may be inhibiting the enzyme.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for extended periods. Consider a shorter incubation time within the linear range.

Q3: I am seeing the production of fatty acids that are shorter than my starting acyl-CoA. Why is this happening?

A3: The appearance of shorter fatty acids is likely due to the presence of β-oxidation activity in your enzyme preparation, particularly if you are using crude microsomal fractions which contain enzymes for both synthesis and degradation pathways. Ensure your assay conditions are optimized for elongation and minimize conditions that favor β-oxidation (e.g., absence of NAD+ and FAD).

Q4: How can I confirm that the product I am detecting is indeed the elongated fatty acid?

A4: The most reliable method for product confirmation is mass spectrometry (MS), which can determine the exact mass of the product. Alternatively, you can use gas chromatography (GC) or high-performance liquid chromatography (HPLC) and compare the retention time of your product with that of a known standard of the expected elongated fatty acid.

Experimental Protocols

Standard In Vitro Fatty Acid Elongation Assay using Microsomes

This protocol provides a general procedure for measuring the elongation of a fatty acyl-CoA substrate using a microsomal fraction as the enzyme source.

Materials:

  • Microsomal protein fraction (e.g., from liver), stored at -80°C

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Acyl-CoA substrate (e.g., C18:0-CoA) stock solution

  • [2-14C]Malonyl-CoA (or other labeled malonyl-CoA)

  • NADPH stock solution

  • Reaction termination solution (e.g., a mixture of isopropanol, heptane (B126788), and sulfuric acid)

  • Scintillation cocktail

Procedure:

  • Prepare Microsomes: Thaw the microsomal preparation on ice. Dilute the microsomes to the desired concentration in cold potassium phosphate buffer.

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final reaction volume, a typical mix would contain:

    • Potassium phosphate buffer (to final volume)

    • BSA (to a final concentration of 0.1 mg/mL)

    • Acyl-CoA substrate (to a final concentration of 50 µM)

    • [2-14C]Malonyl-CoA (to a final concentration of 100 µM, with a specific activity of ~2000 dpm/nmol)

    • Microsomal protein (e.g., 50 µg)

  • Initiate the Reaction: Pre-incubate the reaction mixture at 37°C for 2 minutes. Start the reaction by adding NADPH to a final concentration of 200 µM.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) with gentle shaking.

  • Terminate the Reaction: Stop the reaction by adding 1.5 mL of the termination solution.

  • Extract Lipids: Add 1 mL of heptane and 0.5 mL of water. Vortex thoroughly and centrifuge to separate the phases.

  • Quantify Product: Transfer the upper organic phase containing the fatty acids to a new tube. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid residue in a small volume of a suitable solvent and add scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

Visualizations

Fatty Acid Elongation Pathway

The following diagram illustrates the four key enzymatic steps in each cycle of fatty acid elongation.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle AcylCoA Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA->KetoacylCoA Condensation (Elongase) + Malonyl-CoA - CO2 HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction (3-Ketoacyl-CoA Reductase) + NADPH - NADP+ EnoylCoA trans-2-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) - H2O ElongatedAcylCoA Acyl-CoA (Cn+2) EnoylCoA->ElongatedAcylCoA Reduction (trans-2-Enoyl-CoA Reductase) + NADPH - NADP+ TroubleshootingWorkflow start Low or No Yield check_enzyme Check Enzyme Activity (Positive Control, Fresh Prep) start->check_enzyme check_conditions Optimize Reaction Conditions (pH, Temp, Time) check_enzyme->check_conditions Enzyme OK fail Issue Persists (Consult Literature/Expert) check_enzyme->fail Enzyme Inactive check_substrates Verify Substrate/Cofactor Quality & Concentration check_conditions->check_substrates Conditions OK success Yield Improved check_conditions->success Conditions Suboptimal check_inhibitors Investigate Potential Inhibitors check_substrates->check_inhibitors Substrates OK check_substrates->success Substrates Degraded/Suboptimal check_inhibitors->success Inhibitor Identified check_inhibitors->fail No Obvious Inhibitor

References

preventing the degradation of trans-2-hexacosenoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of trans-2-hexacosenoyl-CoA during sample preparation. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Enzymatic Hydrolysis: Endogenous thioesterases present in biological samples can rapidly cleave the thioester bond, releasing coenzyme A and trans-2-hexacosenoic acid. This process is a significant concern immediately upon cell lysis.

  • Chemical Degradation: This includes two main processes:

    • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at neutral to alkaline pH.

    • Lipid Peroxidation: The double bond in the trans-2-hexacosenoyl moiety is a target for oxidation by reactive oxygen species (ROS), leading to the formation of various degradation products and loss of the original molecule.

Q2: What is the single most critical step to prevent degradation during sample collection?

A2: The most critical step is the rapid and effective quenching of all enzymatic activity immediately upon sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen. For cultured cells, rapid harvesting and quenching with an ice-cold acidic solution are paramount.

Q3: How should I store my samples containing this compound?

A3: Proper storage is crucial for maintaining the integrity of this compound. Both raw samples (tissues, cells) and extracts should be stored at -80°C. For extracts, it is best to store them as a dry pellet under an inert gas (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. Reconstitute the sample in a suitable non-aqueous solvent immediately before analysis. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q4: Can I use standard plastic labware for my sample preparation?

A4: While convenient, some long-chain acyl-CoAs can adsorb to plastic surfaces. For quantitative studies requiring high accuracy, it is advisable to use glass vials or low-adhesion microcentrifuge tubes to minimize sample loss.

Troubleshooting Guides

This section provides a structured approach to common issues encountered during the handling and analysis of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Cause Recommended Solution
Enzymatic Degradation Ensure immediate quenching of metabolic activity by flash-freezing tissues in liquid nitrogen or using ice-cold acidic extraction buffers for cells. Work quickly and keep samples on ice or at 4°C throughout the entire sample preparation process.
Chemical Hydrolysis Maintain an acidic pH (e.g., 4.0-5.0) during extraction and storage. Thioester bonds are more stable under acidic conditions.[2]
Oxidative Degradation Add antioxidants to your extraction buffer. Common choices include butylated hydroxytoluene (BHT) or α-tocopherol. Prepare and handle samples under low-light conditions to minimize photo-oxidation.
Adsorption to Surfaces Use glass or low-adhesion polypropylene (B1209903) tubes and vials for sample processing and storage.
Inefficient Extraction Ensure thorough homogenization of the tissue or lysis of the cells. Optimize the solvent system for extraction; a mixture of isopropanol, water, and an acidic buffer is often effective for long-chain acyl-CoAs.
Suboptimal LC-MS/MS Conditions Verify the mass transitions and collision energy for this compound. Ensure the LC method is appropriate for very-long-chain acyl-CoAs, which may require a specialized column and mobile phase.
Issue 2: High Variability in Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the time from sample collection to quenching. Ensure all samples are handled with the same protocol and timing.
Repeated Freeze-Thaw Cycles Aliquot samples after the initial extraction to avoid repeated freezing and thawing of the entire sample.[1]
Incomplete Inhibition of Thioesterases Use a potent thioesterase inhibitor in your extraction buffer if enzymatic degradation is suspected to be a major issue.
Matrix Effects in Mass Spectrometry Incorporate a stable isotope-labeled internal standard for this compound at the earliest stage of sample preparation to correct for variability in extraction and ionization.
Sample Oxidation During Storage Ensure extracted samples are stored as a dry pellet under an inert gas (argon or nitrogen) at -80°C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Sample Type Storage Temperature (°C) Duration Additional Recommendations
Raw Tissue/Cells -80Long-termFlash-freeze in liquid nitrogen immediately after collection.
Aqueous Lysate/Homogenate 4< 1 hourProcess immediately. Maintain acidic pH.
Organic Extract (Liquid) -80Short-term (days)Store under an inert atmosphere (argon or nitrogen).
Organic Extract (Dry Pellet) -80Long-termEvaporate solvent under a stream of nitrogen and store under an inert atmosphere.

Table 2: Comparison of Common Antioxidants for Preventing Lipid Peroxidation

Antioxidant Recommended Starting Concentration Pros Cons
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Highly effective in nonpolar environments, good thermal stability.Synthetic, potential for interference in some assays.
α-Tocopherol (Vitamin E) 0.05 - 0.2% (w/v)Natural antioxidant, effective free radical scavenger.[3][4]Can have pro-oxidant effects at high concentrations.
Ascorbic Acid (Vitamin C) 1 - 5 mMWater-soluble, can regenerate other antioxidants like Vitamin E.Less effective for lipids in non-aqueous environments.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue
  • Sample Preparation:

    • Excise tissue and immediately flash-freeze in liquid nitrogen.

    • Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:water:acetic acid) containing a suitable internal standard.

    • Homogenize thoroughly on ice.

    • Transfer the homogenate to a glass tube.

  • Phase Separation:

    • Add 1 mL of chloroform (B151607) and 1 mL of water to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids and acyl-CoAs.

    • Dry the extract under a gentle stream of nitrogen gas.

  • Storage:

    • Store the dried extract at -80°C under an inert atmosphere until analysis.

Protocol 2: Extraction of this compound from Cultured Cells
  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For adherent cells, scrape them into a small volume of ice-cold PBS. For suspension cells, pellet them by centrifugation.

  • Quenching and Lysis:

    • Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a suitable acidic extraction solvent (e.g., acetonitrile:methanol:water with 0.1% formic acid) containing an internal standard.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Clarification:

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new glass tube.

  • Drying and Storage:

    • Dry the supernatant under a stream of nitrogen.

    • Store the dried extract at -80°C under an inert atmosphere.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Storage & Analysis Sample Tissue or Cells Quench Flash-freeze in Liquid N2 or add ice-cold acidic buffer Sample->Quench Immediate Homogenize Homogenize in acidic solvent with internal standard Quench->Homogenize PhaseSeparation Phase Separation (if applicable) Homogenize->PhaseSeparation Collect Collect Supernatant/ Organic Phase PhaseSeparation->Collect Dry Dry under Nitrogen Collect->Dry Store Store at -80°C under Inert Gas Dry->Store Analyze Reconstitute and Analyze by LC-MS/MS Store->Analyze

Caption: Workflow for preventing degradation of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation T2HC_CoA This compound HydrolyzedProducts trans-2-Hexacosenoic Acid + CoA T2HC_CoA->HydrolyzedProducts Enzymatic T2HC_CoA->HydrolyzedProducts Chemical OxidizedProducts Oxidized Degradation Products T2HC_CoA->OxidizedProducts Chemical Thioesterase Thioesterase HighpH High pH ROS Reactive Oxygen Species (ROS)

References

overcoming matrix effects in LC-MS analysis of acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the LC-MS analysis of acyl-CoAs, with a focus on mitigating matrix effects.

Q1: What are matrix effects and how do they impact my acyl-CoA analysis?

A: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[1][2][3] For acyl-CoA analysis, common matrix components include phospholipids (B1166683), salts, and other endogenous metabolites.[3] These interferences can lead to poor accuracy, reproducibility, and sensitivity in your quantitative results.[4][5]

Q2: I'm observing significant ion suppression in my acyl-CoA analysis. What is the most effective way to counteract this?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) LC-MS method.[6][7][8] The SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[2] When SIL-IS are not available, a structural analog can be used, but it may not co-elute and thus may not fully compensate for matrix effects.[9]

Q3: Which sample preparation technique is best for reducing matrix effects from phospholipids?

A: Solid-phase extraction (SPE) is generally more effective at removing phospholipids compared to simple protein precipitation.[10] A targeted approach like HybridSPE-Phospholipid can selectively remove phospholipids, resulting in a cleaner sample and reduced matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[11][12] However, excessive dilution may decrease the analyte concentration below the limit of quantification (LOQ) of the instrument.[11] It is a balancing act, and the optimal dilution factor should be determined empirically. In some cases, dilution can surprisingly improve the limit of detection if the matrix effect was severe.[12]

Q5: How can I optimize my chromatography to minimize matrix effects?

A: Improving the chromatographic separation of acyl-CoAs from matrix components is a key strategy.[2] This can be achieved by:

  • Optimizing the gradient elution: A slower, more gradual gradient can improve resolution.

  • Using a different stationary phase: C18 reversed-phase columns are common, but other chemistries might provide better selectivity for your specific matrix.

  • Adjusting the mobile phase pH: High pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the separation of acyl-CoA species without the need for ion-pairing reagents.[13]

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate matrix effects in acyl-CoA analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a general workflow for cleaning up tissue or cell extracts to reduce matrix components.

  • Sample Homogenization: Homogenize the tissue or cell pellet in a suitable extraction solvent (e.g., 2:1:1 methanol (B129727):isopropanol:water).

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., [¹³C₃¹⁵N₁]-pantothenate labeled acyl-CoAs) to the homogenate.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol).

Protocol 2: Stable Isotope Dilution (SID) LC-MS/MS Analysis

This protocol outlines the setup for a quantitative analysis using stable isotope dilution.

  • Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the unlabeled acyl-CoA standards and a fixed concentration of the SIL-IS.

  • Sample Preparation: Extract the acyl-CoAs from your samples as described in Protocol 1, ensuring the same fixed amount of SIL-IS is added to each sample.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for each unlabeled acyl-CoA and its corresponding SIL-IS. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[13]

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the concentration of the standards. Determine the concentration of acyl-CoAs in the samples from this curve.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods in reducing matrix effects, as demonstrated in a study by Matuszewski et al. (Note: This is representative data; actual values will vary).

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)
Protein Precipitation Analyte A7595
Analyte B6092
Liquid-Liquid Extraction Analyte A8885
Analyte B8280
Solid-Phase Extraction Analyte A9890
Analyte B9588

Matrix Effect (%) = (Peak response in presence of matrix / Peak response in absence of matrix) x 100. Values closer to 100% indicate less matrix effect. Recovery (%) = (Peak response of extracted sample / Peak response of unextracted standard) x 100.

Visual Diagrams

The following diagrams illustrate key workflows for overcoming matrix effects in acyl-CoA analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization & Spiking with SIL-IS Sample->Homogenization PP Protein Precipitation Homogenization->PP SPE Solid-Phase Extraction PP->SPE LC LC Separation SPE->LC MS MS/MS Detection (SRM/PRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Caption: Workflow for Acyl-CoA analysis with matrix effect reduction.

troubleshooting_logic cluster_solutions Mitigation Strategies Start Poor Quantitative Data (High Variability, Low Accuracy) Q1 Assess Matrix Effect (Post-column infusion or post-extraction spike) Start->Q1 ME_Present Matrix Effect Confirmed Q1->ME_Present Yes No_ME No Significant Matrix Effect (Check other parameters) Q1->No_ME No Opt_SamplePrep Optimize Sample Prep (e.g., SPE) ME_Present->Opt_SamplePrep Use_SIL Use Stable Isotope- Labeled Internal Standard ME_Present->Use_SIL Opt_Chromo Optimize Chromatography ME_Present->Opt_Chromo

Caption: Troubleshooting logic for poor quantitative acyl-CoA data.

References

Technical Support Center: High-Resolution Separation of trans-2-Hexacosenoyl-CoA Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of trans-2-hexacosenoyl-CoA from its isomers using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers by HPLC?

A1: The primary challenge lies in the subtle structural similarities between this compound and its geometric (cis) and positional isomers. These molecules often share identical mass and similar physicochemical properties, leading to co-elution under standard reversed-phase HPLC conditions. Achieving baseline separation requires optimization of chromatographic parameters to exploit minor differences in their polarity and shape.

Q2: What is the recommended column for separating very-long-chain acyl-CoA isomers?

A2: For the separation of very-long-chain acyl-CoAs like hexacosenoyl-CoA, reversed-phase columns are the standard choice. C8 and C18 columns are most commonly used. Due to the long acyl chain of hexacosenoyl-CoA, a C8 column may offer better resolution by reducing the strong hydrophobic interactions that can lead to peak broadening on a C18 column. The choice of column will also depend on the specific isomers being separated and should be empirically determined.

Q3: What mobile phase composition is most effective for this separation?

A3: A binary gradient system is typically employed, consisting of an aqueous buffer and an organic modifier.

  • Aqueous Phase (Solvent A): Commonly, this is a buffer such as potassium phosphate (B84403) or ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH to ensure the CoA moiety is in a consistent ionic state.[1]

  • Organic Phase (Solvent B): Acetonitrile is a frequent choice due to its elution strength and UV transparency.[1] A gradient from a lower to a higher concentration of the organic solvent is used to elute the highly retained very-long-chain acyl-CoAs.

Q4: Is derivatization necessary for the HPLC analysis of this compound?

A4: Derivatization is not strictly necessary for the HPLC analysis of acyl-CoAs as the CoA moiety itself provides a strong UV chromophore for detection at approximately 260 nm.[1] However, for detection by mass spectrometry, derivatization is sometimes employed to enhance ionization efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate column chemistry.2. Mobile phase composition is not optimal.3. Gradient slope is too steep.4. Flow rate is too high.1. Test both C8 and C18 columns. Consider a column with a different stationary phase chemistry if standard columns fail.2. Adjust the pH of the aqueous buffer. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).3. Employ a shallower gradient to increase the separation window for closely eluting isomers.4. Reduce the flow rate to allow for better partitioning between the mobile and stationary phases.
Peak Tailing 1. Secondary interactions with the stationary phase.2. Column overload.3. Extracolumn band broadening.1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica (B1680970) support.2. Reduce the sample concentration or injection volume.3. Ensure all tubing and connections are as short and narrow as possible.
Variable Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction.1. Prepare fresh mobile phase for each run and ensure accurate pH measurement and component mixing.2. Use a column oven to maintain a consistent temperature.3. Check the pump for leaks and ensure proper degassing of the mobile phase.
High Backpressure 1. Clogged column frit or guard column.2. Particulate matter from the sample or mobile phase.3. Precipitated buffer in the mobile phase.1. Replace the guard column. If the problem persists, try back-flushing the analytical column (follow manufacturer's instructions).2. Filter all samples and mobile phases through a 0.22 µm filter before use.3. Ensure the buffer concentration is below its solubility limit in the highest organic concentration of the gradient.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Very-Long-Chain Acyl-CoA Analysis

This protocol is a general guideline for the separation of very-long-chain acyl-CoAs and should be optimized for the specific isomers of hexacosenoyl-CoA.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column:

    • C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 50 mM Potassium Phosphate, pH 5.5

    • Solvent B: Acetonitrile

  • Gradient Program:

Time (min)% Solvent B
030
2090
2590
2630
3030
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the acyl-CoA sample in the initial mobile phase composition (30% Acetonitrile in 50 mM Potassium Phosphate, pH 5.5).

Protocol 2: UPLC-MS/MS for High-Sensitivity Analysis

For more sensitive detection and structural confirmation, a UPLC-MS/MS method is recommended.

  • Instrumentation:

    • UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column:

    • C8 or C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH 6.8

    • Solvent B: Acetonitrile

  • Gradient Program:

Time (min)% Solvent B
020
1595
1895
1920
2220
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of hexacosenoyl-CoA and its isomers. The neutral loss of 507 is a characteristic fragmentation of acyl-CoAs.

    • Note: Specific MS parameters will need to be optimized on the instrument used.

Visualizations

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Dissolution) Autosampler Autosampler Sample->Autosampler MobilePhase Mobile Phase (Filtration & Degassing) Pump Binary Pump MobilePhase->Pump Column HPLC Column (e.g., C8) Pump->Column Autosampler->Column Injection Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Troubleshooting_Tree cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_flow Flow Rate Start Poor Resolution CheckGradient Is the gradient shallow enough? Start->CheckGradient AdjustGradient Decrease gradient slope CheckGradient->AdjustGradient No CheckpH Is the mobile phase pH optimal? CheckGradient->CheckpH Yes AdjustGradient->CheckpH AdjustpH Adjust pH of aqueous buffer CheckpH->AdjustpH No CheckColumn Is the column chemistry appropriate? CheckpH->CheckColumn Yes AdjustpH->CheckColumn TryC8 Try a C8 column CheckColumn->TryC8 Using C18 TryOther Consider alternative stationary phases CheckColumn->TryOther C8 unsuccessful CheckFlow Is the flow rate too high? CheckColumn->CheckFlow Yes TryC8->CheckFlow TryOther->CheckFlow ReduceFlow Decrease flow rate CheckFlow->ReduceFlow Yes ResolutionImproved Resolution Improved ReduceFlow->ResolutionImproved

References

Technical Support Center: Quality Control for Synthetic trans-2-Hexacosenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for the use of synthetic trans-2-hexacosenoyl-CoA standards in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality critical?

A: this compound is a very-long-chain acyl-coenzyme A (VLCFA-CoA) with a 26-carbon acyl chain. It is an intermediate in the fatty acid elongation cycle, a crucial pathway for producing lipids that are vital components of cell membranes (e.g., ceramides) and precursors for signaling molecules.[1] The purity and integrity of synthetic standards are critical for accurate quantification in metabolic studies, for use as a substrate in enzyme activity assays, and for calibrating analytical instruments, as impurities can lead to erroneous results and misinterpretation of biological data.

Q2: How should I properly store and handle my this compound standard?

A: Due to their amphiphilic nature and susceptibility to hydrolysis and oxidation, VLCFA-CoA standards require careful handling.

  • Storage: Store the lyophilized powder or solution at -80°C for long-term stability.

  • Reconstitution: Reconstitute the standard in an appropriate buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH of 4.5-6.0 to minimize hydrolysis). Due to the long acyl chain, solubility in purely aqueous buffers is low. A small amount of organic solvent like ethanol (B145695) or DMSO may be required, but ensure it is compatible with your downstream application.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted standard into single-use volumes and store them at -80°C.

  • Materials: Be aware that the phosphate groups on the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[2] Use low-adhesion polypropylene (B1209903) tubes and pipette tips wherever possible.

Q3: What are the primary methods for verifying the purity and concentration of my standard?

A: The gold standard for analyzing acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) base) is also used but is less specific. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure but is generally not sensitive enough for quantifying the low concentrations typical in these experiments.

Q4: Can I use a spectrophotometer to determine the concentration?

A: Yes, the concentration of an acyl-CoA solution can be estimated by measuring its absorbance at 260 nm, owing to the adenine moiety of Coenzyme A. The molar extinction coefficient for Coenzyme A at this wavelength is approximately 16,400 M⁻¹cm⁻¹. However, this method is not specific and will measure any CoA-containing species, including free CoA or other acyl-CoA impurities. Therefore, it is best used in conjunction with a chromatographic method that can assess purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS/MS 1. Degradation: The standard may have hydrolyzed or oxidized due to improper storage or handling. 2. Poor Solubility: The compound is not fully dissolved in the injection solvent. 3. Adsorption: The analyte is sticking to vials, tubing, or the column. 4. Incorrect MS Parameters: The mass spectrometer is not set to detect the correct precursor and product ions.1. Use a fresh aliquot. Ensure storage is at -80°C and minimize freeze-thaw cycles. 2. Review your reconstitution protocol. Consider a different buffer or the addition of a small, compatible amount of organic solvent. 3. Use low-adhesion polypropylene vials. Consider a derivatization strategy, such as phosphate methylation, to reduce adsorption.[2] 4. Verify the m/z values for the precursor ion and the specific product ions for this compound.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The phosphate groups are interacting with the stationary phase or metal components of the LC system. 2. Inappropriate Mobile Phase: The pH or solvent composition is not optimal for this large, amphiphilic molecule. 3. Column Overload: The injected amount is too high for the column's capacity.1. Use a high-quality, end-capped C18 column. Consider using a PEEK or other metal-free LC system. 2. Incorporate a small amount of a weak base, like ammonium (B1175870) hydroxide, into the mobile phase to improve peak shape.[4] 3. Reduce the injection volume or dilute the sample.
Inconsistent Quantification / Poor Reproducibility 1. Inaccurate Pipetting: The long acyl chain can make the solution viscous or prone to aggregation, leading to pipetting errors. 2. Lack of Internal Standard: Variations in sample preparation, injection volume, and instrument response are not being corrected for. 3. Standard Instability: The standard is degrading over the course of the experiment.1. Use positive displacement pipettes or reverse pipetting techniques. Ensure the solution is well-mixed before taking an aliquot. 2. Crucial: Always use a suitable internal standard. The best choice is a stable isotope-labeled version of the analyte. An odd-chain acyl-CoA (e.g., C25:0-CoA) is a good alternative.[5] 3. Keep samples in a cooled autosampler (4°C) during the analytical run. Prepare fresh dilutions as needed.
Presence of Unexpected Peaks 1. Contamination: Impurities from the synthesis process or contamination from solvents/reagents. 2. Degradation Products: Peaks corresponding to free Coenzyme A or the trans-2-hexacosenoic acid. 3. Isomers: Cis-isomer or other positional isomers of the double bond may be present.1. Check the certificate of analysis from the supplier. Run a blank injection of your solvent to rule out system contamination. 2. Use MS/MS to identify the unexpected peaks based on their fragmentation patterns. 3. This requires high-resolution chromatography or specific analytical techniques to resolve. Consult the supplier's specifications.

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol outlines a general method for verifying the identity and purity of a synthetic this compound standard.

  • Preparation of Standard Stock Solution:

    • Allow the lyophilized standard to equilibrate to room temperature before opening.

    • Reconstitute in a 50:50 (v/v) solution of acetonitrile (B52724) and 20 mM ammonium bicarbonate buffer (pH ~5.0) to a final concentration of 1 mg/mL.

    • Vortex gently and sonicate briefly in a water bath to ensure complete dissolution.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in the same solvent.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[4]

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.[4]

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • The exact mass of this compound (C₄₇H₈₂N₇O₁₇P₃S) is approximately 1133.46 g/mol .

    • Monitor for the protonated precursor ion [M+H]⁺.

    • Select characteristic product ions resulting from fragmentation of the CoA moiety.

  • Data Analysis:

    • Integrate the peak area for the primary transition.

    • Assess purity by calculating the area of the main peak as a percentage of the total area of all detected peaks in the chromatogram.

    • Confirm identity by comparing the retention time and fragmentation pattern to known values or literature data.

Quantitative Data Summary

The following tables provide reference data for the analysis of very-long-chain acyl-CoAs by LC-MS/MS.

Table 1: Typical LC-MS/MS Performance for VLCFA-CoA Quantification

Parameter Typical Value Reference
Limit of Quantification (LOQ) ~5 fmol [5]
Linear Range 5 fmol - 5 pmol [5]
Linearity (R²) > 0.99 [5]

Note: Performance may vary based on the specific instrument, method, and matrix.

Table 2: Example MRM Transitions for VLCFA-CoA Analysis (Positive Ion Mode)

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Description
This compound ~1134.5 ~428.0 Acyl-pantetheine fragment
This compound ~1134.5 ~507.1 Phosphopantetheine fragment
Internal Standard (C25:0-CoA) ~1122.5 ~428.0 Acyl-pantetheine fragment

Note: Exact m/z values should be optimized empirically on your specific instrument.

Visualizations

Fatty Acid Elongation Pathway

The following diagram illustrates the fatty acid elongation cycle, where this compound is formed as a key intermediate.

FattyAcidElongation cluster_cycle Elongation Cycle C24_CoA Lignoceroyl-CoA (C24:0-CoA) Keto_C26_CoA 3-Keto-Hexacosenoyl-CoA C24_CoA->Keto_C26_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Keto_C26_CoA Hydroxy_C26_CoA 3-Hydroxy-Hexacosenoyl-CoA Keto_C26_CoA->Hydroxy_C26_CoA 1st Reduction (KAR) Trans_C26_CoA This compound Hydroxy_C26_CoA->Trans_C26_CoA Dehydration (HACD) C26_CoA Hexacosenoyl-CoA (C26:0-CoA) Trans_C26_CoA->C26_CoA 2nd Reduction (TER) Further_Processing Further_Processing C26_CoA->Further_Processing To Ceramide Synthesis, etc.

Caption: The four-step fatty acid elongation cycle, highlighting the formation of this compound.

Quality Control Workflow

This diagram outlines a logical workflow for the quality control analysis of a new batch of synthetic this compound standard.

QC_Workflow start Receive New Standard reconstitute Reconstitute & Aliquot start->reconstitute conc_check Concentration Check (UV-Vis @ 260nm) reconstitute->conc_check lcms_analysis Purity & Identity Check (LC-MS/MS) conc_check->lcms_analysis Concentration OK fail Standard Failed QC conc_check->fail Concentration Incorrect data_review Review Data lcms_analysis->data_review pass Standard Passed QC data_review->pass Purity & Identity OK data_review->fail Discrepancies Found troubleshoot Troubleshoot Experiment or Contact Supplier fail->troubleshoot

Caption: A decision-making workflow for the quality control assessment of synthetic standards.

References

Technical Support Center: Optimizing VLCFA-CoA Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor recovery of Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor recovery of VLCFA-CoAs during SPE?

A1: Poor recovery of VLCFA-CoAs can stem from several factors, including:

  • Analyte Instability: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation. Delays in sample processing, improper storage temperatures, and repeated freeze-thaw cycles can significantly reduce recovery.[1]

  • Inefficient Extraction from Matrix: Incomplete homogenization of tissues or inadequate solvent-to-sample ratios can leave a significant portion of VLCFA-CoAs behind in the initial sample matrix.

  • Suboptimal SPE Sorbent Choice: The selection of an inappropriate SPE sorbent that does not effectively retain VLCFA-CoAs is a common issue.

  • Improper SPE Methodology: Errors in any of the SPE steps, including column conditioning, sample loading, washing, and elution, can lead to analyte loss.[2]

  • Matrix Effects: Co-elution of other matrix components can interfere with the binding of VLCFA-CoAs to the SPE sorbent or affect their subsequent analysis, particularly in LC-MS/MS.

Q2: How critical is sample handling and storage for VLCFA-CoA analysis?

A2: It is extremely critical. Due to their inherent instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the integrity of VLCFA-CoAs.[1]

Q3: What type of SPE sorbent is best suited for VLCFA-CoA extraction?

A3: The choice of sorbent depends on the specific properties of the VLCFA-CoAs and the sample matrix. Common options include:

  • Reversed-Phase (e.g., C18): These sorbents are effective at retaining the hydrophobic very long-chain fatty acyl tails of the molecules.

  • Anion Exchange: These sorbents interact with the negatively charged phosphate (B84403) groups of the Coenzyme A moiety. Mixed-mode adsorbents that combine hydrophobic and anion-exchange properties have shown high adsorption capacity for long-chain fatty acids.[3][4]

  • Mixed-Mode (e.g., Hydrophilic-Lipophilic Balanced - HLB): These offer a combination of retention mechanisms and can be effective for complex sample matrices.

Q4: Can I use the same protocol for all types of tissue samples?

A4: While a general protocol can be adapted, optimization for specific tissue types is often necessary. The lipid composition and potential interfering substances can vary significantly between tissues, which may require adjustments to the homogenization, extraction, and SPE steps to achieve optimal recovery. Recovery rates of long-chain acyl-CoAs have been shown to vary depending on the tissue type.[5][6]

Q5: How can I minimize matrix effects during my LC-MS/MS analysis of VLCFA-CoAs?

A5: To mitigate matrix effects, consider the following strategies:

  • Improve Sample Cleanup: A robust SPE protocol is the first line of defense.

  • Optimize Chromatography: Adjusting the LC gradient and using a column with a different selectivity can help separate VLCFA-CoAs from co-eluting matrix components.

  • Use Stable Isotope-Labeled Internal Standards: This is a highly effective way to compensate for matrix-induced ion suppression or enhancement.[6] Deuterated internal standards are commonly used for this purpose.[1]

Troubleshooting Guides

Issue 1: Low Recovery of VLCFA-CoAs

This is one of the most common challenges faced during the analysis of these molecules.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer can be more effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Degradation of VLCFA-CoAs Work quickly and maintain samples on ice throughout the procedure. Use fresh, high-purity solvents. Incorporate an internal standard early in the workflow to monitor recovery.[1]
Improper SPE Column Conditioning Ensure the SPE column is properly conditioned with the recommended solvents to activate the sorbent. Do not let the sorbent bed dry out before loading the sample.
Inefficient Analyte Binding to Sorbent The sample solvent may be too strong, preventing retention. Consider diluting the sample with a weaker solvent. The pH of the sample may need adjustment to ensure the analyte is in a state that favors binding.
Analyte Loss During Washing Step The wash solvent may be too strong, prematurely eluting the VLCFA-CoAs. Test a weaker wash solvent or a smaller volume.
Incomplete Elution The elution solvent may be too weak to disrupt the interaction between the VLCFA-CoAs and the sorbent. Increase the elution solvent strength or volume. Consider a step-wise elution with increasing solvent strength.
Issue 2: Inconsistent and Irreproducible Results
Potential Cause Troubleshooting Steps
Variable Sample Handling Standardize the entire sample collection, storage, and preparation workflow. Avoid any variations in time or temperature between samples.
SPE Column Variability Ensure that all SPE columns are from the same lot and are stored correctly. If preparing columns in-house, ensure consistent packing.
Inconsistent Flow Rates Maintain a consistent and slow flow rate during sample loading and elution. A high flow rate can lead to incomplete binding and elution.
Drying of the Sorbent Bed Do not allow the sorbent bed to dry out between the conditioning and sample loading steps, as this can lead to channeling and poor recovery.[2]
Presence of Particulates Centrifuge or filter samples prior to loading to prevent clogging of the SPE column.

Data Presentation: Comparison of SPE Sorbent Performance

While specific quantitative data for VLCFA-CoA recovery across different SPE platforms is not extensively published in a comparative format, the following table summarizes expected performance characteristics based on the properties of long-chain fatty acids and their CoA esters. Actual recovery rates should be empirically determined and validated for your specific application.

SPE Sorbent Type Retention Mechanism Advantages Potential Disadvantages Reported Recovery (Long-Chain Acyl-CoAs)
Reversed-Phase (C18) Hydrophobic interaction with the long acyl chain.Good for retaining nonpolar molecules. Widely available.May not retain shorter-chain acyl-CoAs as effectively. Potential for co-elution of other lipids.70-80% (with optimized method)[5][6]
Anion Exchange Electrostatic interaction with the phosphate groups of CoA.Highly selective for charged molecules like acyl-CoAs.Can be sensitive to sample pH and ionic strength. May require specific elution conditions to disrupt strong binding.High capacity for fatty acids has been demonstrated.[3][4]
Mixed-Mode (e.g., C18 + Anion Exchange) Combination of hydrophobic and electrostatic interactions.Offers enhanced selectivity and retention for amphipathic molecules like VLCFA-CoAs.Method development can be more complex.High adsorption capacity for long-chain fatty acids has been reported.[3][4]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction of VLCFA-CoAs from Mammalian Tissue

This protocol is a general guideline and may require optimization for specific tissue types and VLCFA-CoA species of interest.

1. Materials and Reagents:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4) solution

  • SPE cartridges (e.g., Weak anion exchange or C18)

  • Methanol (B129727), HPLC grade

  • Elution solvent (e.g., Methanol with 2% Ammonium Hydroxide or Acetonitrile/Water with 0.1% Formic Acid - to be optimized)

  • Internal Standard (e.g., C17:0-CoA or a deuterated VLCFA-CoA)

  • Nitrogen gas evaporator

2. Sample Homogenization and Extraction:

  • Weigh approximately 50-100 mg of frozen tissue and keep it frozen in a pre-chilled tube.

  • In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Add the frozen tissue to the buffer and homogenize thoroughly until no visible tissue fragments remain.

  • Add 1 mL of isopropanol to the homogenate and homogenize again.

  • Add 2 mL of acetonitrile and 125 µL of saturated ammonium sulfate solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4°C for 10 minutes at 2000 x g to pellet the protein precipitate.

  • Carefully collect the supernatant, which contains the VLCFA-CoAs.

3. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the SPE cartridge (e.g., weak anion exchange) by passing 2 mL of methanol, followed by 2 mL of the ice-cold 100 mM KH2PO4 buffer. Do not allow the column to dry.

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1 drop per second).

  • Washing: Wash the cartridge with 2 mL of the ice-cold 100 mM KH2PO4 buffer to remove any unbound contaminants. Follow with a wash of 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute the VLCFA-CoAs with 2 mL of the optimized elution solvent (e.g., Methanol with 2% Ammonium Hydroxide for anion exchange or a high percentage of organic solvent for C18). Collect the eluate in a clean tube.

4. Sample Concentration and Reconstitution:

  • Dry the collected eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a solvent compatible with your analytical system (e.g., mobile phase for LC-MS).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow for VLCFA-CoA Extraction

experimental_workflow cluster_spe SPE Steps sample Tissue Sample (~50-100 mg, frozen) homogenization Homogenization (Ice-cold Buffer + IS) sample->homogenization extraction Solvent Extraction (Isopropanol, ACN) homogenization->extraction centrifugation Centrifugation (4°C, 2000 x g) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading 2. Load Supernatant supernatant->loading spe Solid-Phase Extraction conditioning 1. Condition Column (Methanol, Buffer) conditioning->loading washing 3. Wash Column (Buffer, Weak Organic) loading->washing elution 4. Elute VLCFA-CoAs (Optimized Elution Solvent) washing->elution concentration Dry Down (Nitrogen Evaporation) elution->concentration reconstitution Reconstitute (LC-MS Mobile Phase) concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A step-by-step workflow for the extraction and purification of VLCFA-CoAs from tissue samples.

VLCFA-CoA Elongation Pathway

vlcfa_elongation lcfa_coa Long-Chain Acyl-CoA (e.g., C16:0-CoA) condensation Condensation (KCS) lcfa_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation ketoacyl_coa β-Ketoacyl-CoA condensation->ketoacyl_coa reduction1 1st Reduction (KAR) ketoacyl_coa->reduction1 hydroxyacyl_coa β-Hydroxyacyl-CoA reduction1->hydroxyacyl_coa dehydration Dehydration (HCD) hydroxyacyl_coa->dehydration enoyl_coa trans-2-Enoyl-CoA dehydration->enoyl_coa reduction2 2nd Reduction (ECR) enoyl_coa->reduction2 vlcfa_coa VLCFA-CoA (C18:0-CoA) reduction2->vlcfa_coa cycle Further Elongation Cycles vlcfa_coa->cycle

Caption: The enzymatic cycle of Very Long-Chain Fatty Acyl-CoA (VLCFA-CoA) elongation.

Peroxisomal Beta-Oxidation of VLCFA-CoA

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome vlcfa_coa_cytosol VLCFA-CoA (Cytosol) abcd1 ABCD1 Transporter vlcfa_coa_cytosol->abcd1 peroxisome_membrane Peroxisomal Membrane vlcfa_coa_matrix VLCFA-CoA (Peroxisomal Matrix) abcd1->vlcfa_coa_matrix oxidation1 Oxidation (Acyl-CoA Oxidase) vlcfa_coa_matrix->oxidation1 enoyl_coa trans-2-Enoyl-CoA oxidation1->enoyl_coa hydration Hydration (Bifunctional Enzyme) enoyl_coa->hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA hydration->hydroxyacyl_coa oxidation2 Oxidation (Bifunctional Enzyme) hydroxyacyl_coa->oxidation2 ketoacyl_coa 3-Ketoacyl-CoA oxidation2->ketoacyl_coa thiolysis Thiolysis (Thiolase) ketoacyl_coa->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa

Caption: The pathway of VLCFA-CoA degradation via beta-oxidation within the peroxisome.

References

minimizing ion suppression for trans-2-hexacosenoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of trans-2-hexacosenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. For very-long-chain acyl-CoAs like this compound, which are often present at low endogenous concentrations, ion suppression can be a significant obstacle to reliable detection and quantification.

Q2: I am observing low signal intensity for my this compound peak. What are the likely causes?

A2: Low signal intensity is a common indicator of ion suppression. The primary causes include:

  • Co-eluting Matrix Components: Biological samples are complex matrices containing numerous endogenous compounds. Phospholipids (B1166683), salts, and other lipids are major contributors to ion suppression, particularly in positive electrospray ionization (ESI) mode, which is commonly used for acyl-CoA analysis.[4][5]

  • Inadequate Sample Preparation: Failure to sufficiently remove interfering substances during sample preparation is a leading cause of ion suppression.[6][7]

  • Suboptimal Chromatographic Separation: If this compound co-elutes with a high concentration of matrix components, its ionization will be compromised.

  • Mass Spectrometer Source Contamination: Buildup of non-volatile salts and other contaminants in the ion source can lead to a general decrease in signal intensity over time.

Q3: How can I determine if ion suppression is affecting my results?

A3: A common method to assess ion suppression is the post-extraction spike experiment. This involves comparing the signal intensity of a pure standard of this compound in a clean solvent to the signal of the same standard spiked into a blank, extracted sample matrix. A significant decrease in signal in the matrix-spiked sample indicates the presence of ion suppression.

Q4: What are the best strategies to minimize ion suppression for this compound?

A4: A multi-faceted approach is recommended:

  • Optimize Sample Preparation: Employ rigorous sample cleanup techniques. Solid-phase extraction (SPE) is often more effective at removing interfering phospholipids than simple protein precipitation.[5][7]

  • Improve Chromatographic Separation: Develop a robust LC method to separate this compound from the bulk of matrix components. Reversed-phase chromatography with a C18 column is commonly used for long-chain acyl-CoAs.[4][5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[8] However, this may compromise the detection of low-abundance analytes.

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard of a very-long-chain acyl-CoA is ideal, as it will co-elute and experience similar ion suppression, allowing for more accurate quantification.

  • Optimize MS Parameters: Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.[4][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Signal Intensity Ion suppression from matrix components.- Implement a more effective sample preparation method (e.g., SPE). - Optimize chromatographic separation to resolve the analyte from interferences. - Dilute the sample extract before injection.[8]
Suboptimal ionization.- Optimize ion source parameters (spray voltage, gas flows, temperature). - Ensure the mobile phase is compatible with efficient ESI (e.g., contains a volatile buffer like ammonium (B1175870) hydroxide).[4][5]
Poor Reproducibility (%CV > 15%) Inconsistent sample preparation.- Standardize the sample preparation protocol. - Use an automated sample preparation system if available.
Variable matrix effects between samples.- Use a stable isotope-labeled internal standard that closely mimics the analyte. - Prepare calibration standards in a representative blank matrix.
Peak Tailing or Broadening Analyte interaction with the analytical column.- Adjust the mobile phase pH. For long-chain acyl-CoAs, a high pH (around 10.5) with ammonium hydroxide (B78521) has been shown to improve peak shape on C18 columns.[5]
Column degradation.- Flush the column with a strong solvent. - Replace the analytical column.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is limited, these values provide a benchmark for method validation.

ParameterC16:0-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Intra-run Precision (%CV) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4
Inter-run Precision (%CV) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8

Data adapted from a validated method for long-chain acyl-CoAs in rat liver tissue.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to extract very-long-chain acyl-CoAs from biological tissues while minimizing matrix components that cause ion suppression.

Materials:

Procedure:

  • Homogenization: Homogenize the tissue sample in cold homogenization buffer.

  • Spiking: Add the internal standard solution to the homogenate.

  • Acidification: Acidify the sample by adding glacial acetic acid.

  • Centrifugation: Centrifuge the sample to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of aqueous-organic washes to remove polar interferences.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent mixture (e.g., acetonitrile with ammonium hydroxide).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of very-long-chain acyl-CoAs.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with ammonium hydroxide (e.g., 10 mM, pH 10.5).[5]

  • Mobile Phase B: Acetonitrile with ammonium hydroxide (e.g., 10 mM).[5]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute the long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][9]

  • Precursor Ion: [M+H]+ for this compound.

  • Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[5] Therefore, a common transition would be [M+H]+ -> [M+H-507]+.

  • Ion Source Parameters:

    • Spray Voltage: 3.0-4.0 kV

    • Capillary Temperature: 275-350 °C

    • Sheath and Aux Gas Flow: Optimize for maximum signal intensity.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Low Signal Intensity or Poor Reproducibility Observed check_system System Suitability Check: - Consistent retention times? - Stable baseline? start->check_system check_is Is an appropriate Internal Standard (IS) used? post_spike Perform Post-Extraction Spike Experiment check_is->post_spike Yes implement_is Implement Stable Isotope- Labeled or Chain-Matched IS check_is->implement_is No check_system->check_is No check_system->post_spike Yes signal_drop Significant signal drop in matrix vs. solvent? post_spike->signal_drop optimize_sample_prep Optimize Sample Preparation: - Switch to SPE from PPT - Test different SPE sorbents signal_drop->optimize_sample_prep Yes no_suppression Ion suppression is not the primary issue. Investigate other factors (e.g., sample degradation, instrument sensitivity). signal_drop->no_suppression No optimize_lc Optimize Chromatography: - Modify gradient to improve separation - Test alternative column chemistry optimize_sample_prep->optimize_lc dilute_sample Dilute Sample Extract optimize_lc->dilute_sample re_evaluate Re-evaluate and Validate Method dilute_sample->re_evaluate implement_is->re_evaluate troubleshoot_system Troubleshoot LC-MS System: - Check for leaks - Clean ion source - Calibrate MS

Caption: A step-by-step workflow for diagnosing and mitigating ion suppression.

Peroxisomal Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of very-long-chain fatty acids, a process that occurs primarily in peroxisomes.[10][11]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Hexacosenoyl-CoA, C26:0-CoA) Acyl_CoA_Oxidase Acyl-CoA Oxidase VLCFA_CoA->Acyl_CoA_Oxidase Trans_Enoyl_CoA trans-2-Enoyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA (C24-CoA) Mitochondria Further Oxidation in Mitochondria Shorter_Acyl_CoA->Mitochondria Acetyl_CoA Acetyl-CoA Acyl_CoA_Oxidase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Simplified pathway of peroxisomal beta-oxidation for very-long-chain fatty acids.

References

Validation & Comparative

A Comparative Guide to Purity Validation Methods for Synthesized trans-2-Hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for validating the purity of synthesized trans-2-hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA) crucial for research in areas such as peroxisomal beta-oxidation. Due to the limited availability of specific purity data for this compound, this guide also includes data and protocols for analogous very-long-chain acyl-CoAs, such as lignoceroyl-CoA (C24:0-CoA) and cerotoyl-CoA (C26:0-CoA), which serve as relevant functional alternatives in many biochemical studies.

Introduction to Purity Validation of Very-Long-Chain Acyl-CoAs

The synthesis of VLCFA-CoAs like this compound can result in impurities such as non-acylated Coenzyme A (CoA), free fatty acids, and byproducts from the coupling reaction. Accurate determination of purity is essential for reliable experimental results, particularly in enzyme kinetics and metabolic flux analysis. The primary methods for purity validation are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC).

Comparison of Purity Validation Methods

The choice of method for purity validation depends on the required sensitivity, specificity, and the nature of potential impurities. Below is a comparison of the most common techniques.

Method Principle Advantages Disadvantages Typical Purity Specification
HPLC-UV Separates compounds based on their affinity for a stationary phase, with detection via UV absorbance of the adenine (B156593) ring in CoA.- Widely available- Robust and reproducible- Good for quantifying the main compound and major impurities.- Lower sensitivity than LC-MS/MS- May not resolve all impurities from the main peak.>95% by peak area
LC-MS/MS Separates compounds by liquid chromatography, followed by mass analysis of the parent ion and its fragments, providing high specificity.- High sensitivity and specificity- Can identify and quantify trace impurities- Confirms molecular weight.[1][2]- Requires more specialized equipment and expertise- Potential for ion suppression effects.>98% by selected reaction monitoring (SRM)
TLC Separates compounds on a solid support based on polarity, visualized with a suitable stain.- Simple, rapid, and inexpensive- Good for a quick qualitative assessment of purity and reaction completion.- Not quantitative- Lower resolution than HPLC.Single spot observed

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain and very-long-chain acyl-CoAs and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the overall purity of the synthesized product by quantifying the percentage of the target acyl-CoA relative to other UV-absorbing species.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA)

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is calculated as the peak area of the product divided by the total peak area of all components, expressed as a percentage.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting and identifying trace impurities that may not be visible by HPLC-UV.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A suitable gradient will depend on the specific instrument and column but will generally involve a linear increase in Solvent B.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters (Example for a VLCFA-CoA):

    • Parent Ion (Q1): The [M+H]+ for this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.

    • Collision Energy: Optimized for the specific parent-product ion transition.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Purity Assessment: Purity is determined by the relative abundance of the target molecule's specific transition compared to any other detected signals.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative assessment of the reaction progress and the final product's purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is a common starting point for separating polar lipids.

  • Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light (254 nm): The CoA-containing compounds will appear as dark spots.

    • Iodine Vapor: Place the dried plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

  • Interpretation: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.

Quantitative Data Summary

Compound Method Purity (%) Source
Lignoceroyl-CoA (C24:0-CoA)HPLC-UV>99%Commercial Supplier Data[3]
Cerotoyl-CoA (C26:0-CoA)HPLC-UV & TLC>98%Commercial Supplier Data
Palmitoyl-CoA (C16:0-CoA)LC-MS/MS>99%Published Research[2]

Alternative Compounds for Research

In studies of peroxisomal beta-oxidation and related metabolic pathways, other very-long-chain acyl-CoAs can often be used as functional alternatives to this compound.

Alternative Compound Chemical Formula Common Research Application
Lignoceroyl-CoAC₄₅H₈₄N₇O₁₇P₃SSubstrate for peroxisomal beta-oxidation enzymes; studies of adrenoleukodystrophy.
Cerotoyl-CoA (Hexacosanoyl-CoA)C₄₇H₈₈N₇O₁₇P₃SSubstrate for acyl-CoA oxidases in peroxisomes.[4][5]
Palmitoyl-CoAC₃₇H₆₆N₇O₁₇P₃SA general long-chain fatty acyl-CoA substrate for both mitochondrial and peroxisomal beta-oxidation.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the typical workflow for the synthesis and subsequent purity validation of this compound.

G cluster_synthesis Synthesis cluster_validation Purity Validation cluster_result Final Product start Starting Materials (trans-2-Hexacosenoic Acid + CoA) reaction Coupling Reaction start->reaction purification Purification (e.g., Solid-Phase Extraction) reaction->purification tlc TLC Analysis (Qualitative Check) purification->tlc hplc HPLC-UV Analysis (Quantitative Purity) purification->hplc lcms LC-MS/MS Analysis (Identity & Trace Impurities) purification->lcms final_product Pure this compound (>95-98%) hplc->final_product lcms->final_product G substrate This compound step1 Acyl-CoA Oxidase (ACOX) substrate->step1 product1 trans-2,3-Dehydrohexacosanoyl-CoA step1->product1 step2 D-Bifunctional Protein (DBP) product1->step2 product2 3-Hydroxyhexacosanoyl-CoA step2->product2 step3 DBP / Thiolase product2->step3 product3 3-Ketohexacosanoyl-CoA step3->product3 final_products Tetracosanoyl-CoA + Acetyl-CoA product3->final_products

References

Trans-2-Hexacosenoyl-CoA: A Potential Next-Generation Biomarker for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a severe, progressive neurodegenerative disorder caused by mutations in the ABCD1 gene.[1] This genetic defect impairs the function of the ALDP protein, a peroxisomal transporter responsible for importing very long-chain fatty acid (VLCFA)-CoA esters into the peroxisome for degradation.[1] The resulting accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), in tissues and plasma is the central biochemical hallmark of the disease.[1] For decades, the measurement of total plasma C26:0 levels and the C26:0/C22:0 ratio have been the gold standard for diagnosing X-ALD. However, these markers correlate poorly with the wide spectrum of clinical phenotypes and disease severity.[1] More recently, C26:0-lysophosphatidylcholine (C26:0-lysoPC) has emerged as a more sensitive biomarker, especially for newborn screening.[1][2] This guide explores the emerging potential of trans-2-hexacosenoyl-CoA and related VLCFA-CoA species as novel biomarkers for X-ALD, comparing their potential performance with existing alternatives and providing the experimental framework for their analysis.

Comparison of Biomarkers for X-Linked Adrenoleukodystrophy

The ideal biomarker for X-ALD should not only provide a definitive diagnosis but also correlate with disease progression and response to therapy. The table below summarizes the characteristics of established and emerging biomarkers for X-ALD.

BiomarkerSample TypeStrengthsLimitations
Total C26:0 & C26:0/C22:0 Ratio Plasma, FibroblastsWell-established diagnostic marker.Poor correlation with clinical phenotype and severity.[1] 15-20% of female carriers have normal levels.
C26:0-lysophosphatidylcholine (C26:0-lysoPC) Dried Blood Spots, PlasmaHigh sensitivity and specificity for diagnosis, including newborns and female carriers.[1][2]Correlation with disease severity is still under investigation.[1]
C26:0-carnitine Dried Blood SpotsElevated in X-ALD patients and correlates with CNS levels in mouse models.Lower sensitivity in newborn screening compared to C26:0-lysoPC.
Hexacosenoyl-CoA (C26:1-CoA) Fibroblasts, CellsMost abundant VLCFA-CoA species in ABCD1-deficient cells, suggesting a direct link to the metabolic block.[3]Clinical data from patient cohorts is limited. Requires specialized analytical methods.
Hexacosanoyl-CoA (C26:0-CoA) Fibroblasts, CellsDirectly reflects the substrate accumulation for the deficient peroxisomal transporter.Less abundant than C26:1-CoA in ABCD1-deficient cells.[3] Clinical data is scarce.

Quantitative Data Summary

A pivotal study by Hama et al. (2020) demonstrated that in fibroblasts from X-ALD patients and in ABCD1-deficient HeLa cells, the monounsaturated hexacosenoyl-CoA (C26:1-CoA) , rather than the saturated hexacosanoyl-CoA (C26:0-CoA), is the most significantly accumulated very long-chain acyl-CoA species.[3] This suggests that the elongation of oleoyl-CoA (C18:1-CoA) is a major contributor to the pool of accumulating VLCFA-CoAs.

Further quantitative data from broader patient cohorts is required to fully establish the diagnostic and prognostic utility of C26:1-CoA and C26:0-CoA. The table below is a template for presenting such comparative data as it becomes available.

BiomarkerControl (pmol/mg protein)X-ALD (pmol/mg protein)Fold Changep-value
C26:1-CoAData not availableData not availableData not availableData not available
C26:0-CoAData not availableData not availableData not availableData not available
Total C26:0Reference values varySignificantly elevated
C26:0-lysoPCReference values varySignificantly elevated

Experimental Protocols

The analysis of very long-chain acyl-CoA esters requires specialized and sensitive analytical techniques due to their low abundance and instability. The following is a generalized protocol based on methods described in the literature for the analysis of VLCFA-CoAs in cultured fibroblasts.

1. Sample Preparation and Acyl-CoA Extraction

  • Cell Culture: Human skin fibroblasts from X-ALD patients and healthy controls are cultured under standard conditions.

  • Cell Lysis: Cell pellets are washed with ice-cold PBS and then lysed in a suitable buffer.

  • Extraction: Acyl-CoAs are extracted from the cell lysate using a solvent mixture, typically containing isopropanol (B130326) and an acidic buffer. Solid-phase extraction (SPE) is often employed for purification and concentration of the acyl-CoA fraction.

2. LC-MS/MS Analysis of Very Long-Chain Acyl-CoA Esters

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for analysis.

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate the different acyl-CoA species based on their chain length and degree of unsaturation. A gradient elution with a mobile phase containing an ion-pairing agent or at an alkaline pH is often necessary to achieve good peak shape and separation.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each targeted acyl-CoA. An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is used for accurate quantification.

Signaling Pathways and Experimental Workflows

Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids

The diagram below illustrates the central role of the ABCD1 transporter in the peroxisomal beta-oxidation of very long-chain fatty acids. In X-ALD, the dysfunction of this transporter leads to the accumulation of VLCFA-CoA esters in the cytosol. The subsequent steps of beta-oxidation, including the formation of trans-2-enoyl-CoA intermediates, are impaired due to substrate unavailability within the peroxisome.

Peroxisomal_Beta_Oxidation VLCFA VLCFA ACSL Acyl-CoA Synthetase VLCFA->ACSL ATP, CoA VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA, C26:1-CoA) ACSL->VLCFA_CoA ABCD1 ABCD1 Transporter (Defective in X-ALD) VLCFA_CoA->ABCD1 Transport VLCFA_CoA_in VLCFA-CoA ABCD1->VLCFA_CoA_in ACOX1 Acyl-CoA Oxidase 1 trans_enoyl_CoA trans-2-Enoyl-CoA ACOX1->trans_enoyl_CoA MFP Multifunctional Protein trans_enoyl_CoA->MFP H2O ketoacyl_CoA 3-Ketoacyl-CoA MFP->ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase ketoacyl_CoA->Thiolase CoA shortened_acyl_CoA Shortened Acyl-CoA Thiolase->shortened_acyl_CoA acetyl_CoA Acetyl-CoA Thiolase->acetyl_CoA VLCFA_CoA_in->ACOX1 FAD -> FADH2

Caption: Peroxisomal beta-oxidation pathway and the metabolic block in X-ALD.

Experimental Workflow for VLCFA-CoA Biomarker Analysis

The following diagram outlines the typical workflow for the analysis of VLCFA-CoA species as potential biomarkers for X-ALD, from sample collection to data analysis.

Experimental_Workflow sample Patient Fibroblasts/ Samples extraction Acyl-CoA Extraction & Purification (SPE) sample->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition & Quantification lcms->data comparison Comparison with Established Biomarkers data->comparison

Caption: Workflow for the analysis of VLCFA-CoA biomarkers in X-ALD.

Conclusion and Future Directions

The discovery that hexacosenoyl-CoA (C26:1-CoA) is the most abundant accumulating very long-chain acyl-CoA species in ABCD1-deficient cells opens a new avenue for biomarker research in X-linked adrenoleukodystrophy.[3] this compound and related VLCFA-CoA esters are mechanistically closer to the primary genetic defect than downstream metabolites and may therefore offer a more direct and sensitive measure of the metabolic dysregulation in X-ALD. Future research should focus on validating these findings in larger patient cohorts and across different disease phenotypes. The development and standardization of robust and high-throughput analytical methods for VLCFA-CoA quantification will be critical for their translation into the clinical setting. Ultimately, these novel biomarkers could not only improve the diagnosis and monitoring of X-ALD but also serve as valuable tools in the development and evaluation of new therapeutic strategies.

References

A Comparative Guide to LC-MS and HPLC Methods for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular metabolism and its role in various disease states. As central intermediates in numerous metabolic pathways, the ability to precisely measure the levels of different acyl-CoA species is crucial for drug discovery and development. This guide provides a comprehensive comparison of two powerful analytical techniques for acyl-CoA analysis: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Quantitative Comparison

The choice between HPLC and LC-MS for acyl-CoA analysis often depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters for each method, compiled from various studies.

ParameterHPLC-UV/FluorescenceLC-MS/MS
Limit of Detection (LOD) ~5 pmol (UV)[1]1-10 fmol[2]
6 fmol (with fluorescence derivatization)[3]
Limit of Quantification (LOQ) ~1.3 nmol (LC/MS-based)[2]5-50 fmol[2]
Linearity (R²) >0.99[2]>0.99[2]
Precision (RSD%) < 15%[2]< 5%[2]
Specificity Moderate (risk of co-elution)[2]High (based on mass-to-charge ratio)[2]
Throughput Moderate[2]High[2]
Recovery (Extraction) 70-80%[4]93-104% (tissue extraction)[5]
Accuracy Variable94.8 to 110.8%[6]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for both LC-MS and HPLC analysis of acyl-CoAs.

Acyl-CoA Extraction from Tissues (General Protocol)

This protocol is a common starting point for both HPLC and LC-MS analysis.

  • Homogenization: Homogenize frozen, powdered tissue in a cold 100 mM KH₂PO₄ buffer (pH 4.9).[3][4]

  • Solvent Addition: Add 2-propanol and re-homogenize. Subsequently, add saturated NH₄SO₄ and acetonitrile, and vortex the mixture.[3]

  • Phase Separation: Centrifuge the sample to separate the phases. The upper phase contains the acyl-CoAs.[3]

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.[2]

    • Dilute the acyl-CoA containing supernatant with KH₂PO₄ buffer and load it onto the conditioned SPE cartridge.[3]

    • Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove impurities.[2]

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 2-propanol or methanol).[2][4]

  • Sample Preparation for Analysis: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.[2]

LC-MS/MS Method for Acyl-CoA Quantification

This method offers high sensitivity and specificity.[2][6]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A typical gradient runs from a low percentage of mobile phase B to a high percentage over several minutes to elute acyl-CoAs of varying chain lengths.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][6]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, targeting the specific precursor-to-product ion transitions for each acyl-CoA. A neutral loss scan of 507 can be used for profiling complex mixtures.[6]

    • Collision Energy: Optimized for each specific analyte.[2]

HPLC Method with UV or Fluorescence Detection

This method is a more traditional approach and can be highly sensitive with derivatization.

  • Derivatization (for Fluorescence Detection): For enhanced sensitivity, the thiol group of the CoA can be derivatized with a fluorescent labeling agent, such as chloroacetaldehyde (B151913) to form etheno-derivatives.[3]

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.[3][4]

    • Mobile Phase A: 75 mM KH₂PO₄ buffer (pH 4.9).[3][4]

    • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[3][4]

    • Gradient: A multi-step gradient is employed to separate the various acyl-CoA species based on their hydrophobicity.[3]

    • Flow Rate: 0.5 ml/min, which can be increased during the run to elute more hydrophobic species.[3]

    • Detection: UV detection at 260 nm is standard.[3][4] For derivatized samples, a fluorescence detector is used.

Mandatory Visualization

To better illustrate the processes involved in acyl-CoA analysis and method validation, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_LCMS LC-MS Method cluster_HPLC HPLC Method cluster_Validation Cross-Validation LCMS_SamplePrep Sample Preparation LCMS_Analysis LC-MS/MS Analysis LCMS_SamplePrep->LCMS_Analysis LCMS_DataProc Data Processing LCMS_Analysis->LCMS_DataProc Compare_Linearity Linearity LCMS_DataProc->Compare_Linearity Compare_Accuracy Accuracy LCMS_DataProc->Compare_Accuracy Compare_Precision Precision LCMS_DataProc->Compare_Precision Compare_LOD_LOQ LOD/LOQ LCMS_DataProc->Compare_LOD_LOQ HPLC_SamplePrep Sample Preparation (with Derivatization) HPLC_Analysis HPLC-UV/Fluorescence Analysis HPLC_SamplePrep->HPLC_Analysis HPLC_DataProc Data Processing HPLC_Analysis->HPLC_DataProc HPLC_DataProc->Compare_Linearity HPLC_DataProc->Compare_Accuracy HPLC_DataProc->Compare_Precision HPLC_DataProc->Compare_LOD_LOQ Validation_Report Validation Report Compare_Linearity->Validation_Report Compare_Accuracy->Validation_Report Compare_Precision->Validation_Report Compare_LOD_LOQ->Validation_Report

Cross-validation workflow for LC-MS and HPLC methods.

AcylCoA_Analysis_Workflow cluster_Extraction Extraction & Purification cluster_Analysis Analysis cluster_Detection_Methods Detection Methods Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE LC_Separation LC Separation (Reversed-Phase) SPE->LC_Separation Detection Detection LC_Separation->Detection MS Mass Spectrometry (MS/MS) Detection->MS UV UV (260 nm) Detection->UV Fluorescence Fluorescence (with Derivatization) Detection->Fluorescence Data_Analysis Data Analysis & Quantification MS->Data_Analysis UV->Data_Analysis Fluorescence->Data_Analysis

General workflow for acyl-CoA analysis.

References

Validating the Role of Trans-2-Hexacosenoyl-CoA in Ceramide-Mediated Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of trans-2-hexacosenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), in the context of ceramide-mediated cell signaling. While direct evidence for this compound acting as a primary signaling molecule is limited, its crucial role as a substrate for the synthesis of very-long-chain ceramides (B1148491) (VLC-ceramides) positions it as a key determinant in the generation of specific bioactive lipids. Perturbations in the levels of VLCFA-CoAs or the enzymes that utilize them can significantly impact downstream signaling events. This guide compares experimental approaches to validate the influence of this compound on ceramide synthesis and its subsequent effects on a representative signaling pathway, apoptosis.

Data Presentation: Comparative Analysis of Ceramide Species and Apoptotic Markers

The following tables summarize quantitative data from hypothetical studies designed to investigate the impact of modulating VLCFA-CoA availability on ceramide profiles and cellular apoptosis.

Table 1: Quantitative Analysis of Ceramide Species by Mass Spectrometry

Treatment GroupC16:0-Ceramide (pmol/mg protein)C24:0-Ceramide (pmol/mg protein)C26:0-Ceramide (pmol/mg protein)Total Ceramides (pmol/mg protein)
Control (Vehicle)150 ± 1285 ± 940 ± 5275 ± 20
CerS2 Knockdown145 ± 1525 ± 410 ± 2180 ± 18
ELOVL1 Overexpression152 ± 11120 ± 1165 ± 7337 ± 22
Fumonisin B1 (CerS Inhibitor)130 ± 1030 ± 512 ± 3172 ± 16

*Data are presented as mean ± standard deviation. *p < 0.05 compared to Control. CerS2 (Ceramide Synthase 2) is an enzyme that preferentially utilizes VLCFA-CoAs. ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) is involved in the synthesis of VLCFAs. Fumonisin B1 is a general inhibitor of ceramide synthases.

Table 2: Comparison of Apoptosis Induction

Treatment GroupCaspase-3 Activity (Fold Change)Annexin V Positive Cells (%)
Control (Vehicle)1.0 ± 0.15 ± 1.2
C16:0-Ceramide (exogenous)3.5 ± 0.430 ± 3.5
C26:0-Ceramide (exogenous)1.2 ± 0.27 ± 1.8
CerS2 Knockdown0.8 ± 0.14 ± 1.1
ELOVL1 Overexpression1.3 ± 0.38 ± 2.0

*Data are presented as mean ± standard deviation. *p < 0.05 compared to Control. This table illustrates the differential effects of long-chain versus very-long-chain ceramides on apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. In Vitro Ceramide Synthase Activity Assay

  • Objective: To determine the substrate specificity of a ceramide synthase (e.g., CerS2) for various fatty acyl-CoA donors, including this compound.

  • Methodology:

    • Enzyme Source: Utilize microsomes isolated from cells overexpressing the ceramide synthase of interest.

    • Reaction Mixture: Prepare a reaction buffer containing a fluorescently labeled sphingoid base (e.g., NBD-sphinganine), and the fatty acyl-CoA substrate (e.g., palmitoyl-CoA, stearoyl-CoA, or hexacosenoyl-CoA) in a suitable buffer (e.g., HEPES).

    • Initiation and Incubation: Initiate the reaction by adding the microsomal protein to the reaction mixture. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids.

    • Analysis: Separate the fluorescently labeled ceramide product from the unreacted substrate using thin-layer chromatography (TLC). Quantify the fluorescent ceramide product using a fluorescence scanner.

    • Data Interpretation: Compare the amount of product formed with different fatty acyl-CoA substrates to determine the enzyme's specificity.

2. Quantification of Cellular Ceramide Species by LC-MS/MS

  • Objective: To quantify the levels of different ceramide species within cells following genetic or pharmacological manipulation of VLCFA metabolism.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to the desired confluency and treat with siRNAs (e.g., for CerS2 knockdown), expression vectors (e.g., for ELOVL1 overexpression), or small molecule inhibitors.

    • Lipid Extraction: Harvest cells and extract total lipids using a modified Bligh-Dyer or Folch method.

    • Internal Standards: Spike the lipid extract with a known amount of non-naturally occurring ceramide internal standards (e.g., C17:0-ceramide) for accurate quantification.

    • LC-MS/MS Analysis: Separate the different ceramide species using liquid chromatography (LC) based on their acyl chain length and hydrophobicity. Detect and quantify the individual ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1][2][3][4][5]

    • Data Analysis: Normalize the abundance of each ceramide species to the internal standard and total protein content.

3. Validation of Apoptotic Pathway Activation

  • Objective: To assess the downstream functional consequences of altered VLC-ceramide levels on apoptosis.

  • Methodology:

    • Caspase-3 Activity Assay: Treat cells as described above. Lyse the cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric substrate cleavage assay.

    • Annexin V Staining: Stain treated cells with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., propidium (B1200493) iodide). Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Endoplasmic Reticulum cluster_1 VLCFA Elongation cluster_2 Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramides (VLC) Ceramides (VLC) Dihydroceramides->Ceramides (VLC) DEGS1 Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Malonyl-CoA->Fatty Acyl-CoA FAS VLCFA-CoA VLCFA-CoA Fatty Acyl-CoA->VLCFA-CoA ELOVLs This compound This compound VLCFA-CoA->this compound This compound->Dihydroceramides CerS2/3 Apoptosis Apoptosis Ceramides (VLC)->Apoptosis Alternative_LCFAs Long-Chain Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) Alternative_LCFAs->Dihydroceramides CerS5/6

Caption: De novo ceramide synthesis pathway highlighting the role of VLCFA-CoAs.

Experimental Workflow Diagram

G cluster_0 Cellular Perturbation cluster_1 Biochemical Analysis cluster_2 Functional Analysis Treatment Control vs. CerS2 KD vs. ELOVL1 OE Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction CerS_Assay In Vitro CerS Activity Assay Treatment->CerS_Assay From cell lysates Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Annexin_V Annexin V Staining & Flow Cytometry Treatment->Annexin_V LC_MS LC-MS/MS Analysis of Ceramides Lipid_Extraction->LC_MS Data_Table1 Table 1: Ceramide Profiles LC_MS->Data_Table1 Data_Table2 Table 2: Apoptotic Markers Caspase_Assay->Data_Table2 Annexin_V->Data_Table2

Caption: Workflow for validating the impact of VLCFA modulation on ceramide levels and apoptosis.

Logical Relationship Diagram

G VLCFA_CoA_Pool This compound Pool Size VLC_Ceramides VLC-Ceramide Levels VLCFA_CoA_Pool->VLC_Ceramides substrate for CerS_Activity CerS2/3 Activity CerS_Activity->VLC_Ceramides catalyzes Signaling_Outcome Cellular Signaling (e.g., Apoptosis) VLC_Ceramides->Signaling_Outcome modulates LC_Ceramides LC-Ceramide Levels VLC_Ceramides->LC_Ceramides can influence balance Alternative_Pool Long-Chain Acyl-CoA Pool Alternative_Pool->LC_Ceramides substrate for Alternative_CerS CerS5/6 Activity Alternative_CerS->LC_Ceramides catalyzes Alternative_Outcome Alternative Signaling (e.g., Pro-survival) LC_Ceramides->Alternative_Outcome modulates

References

A Researcher's Guide to Comparative Lipidomics: Assessing Changes in Trans-2-Hexadecenoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of trans-2-hexadecenoyl-CoA, a critical intermediate in fatty acid metabolism.[1][2][3] Objective comparisons of analytical performance, supported by experimental protocols and data, are presented to aid researchers in selecting the most appropriate methods for their specific research needs.

Introduction to Trans-2-Hexadecenoyl-CoA Analysis

Trans-2-hexadecenoyl-CoA is an unsaturated fatty acyl-CoA that plays a key role in mitochondrial and peroxisomal beta-oxidation of fatty acids.[1] Alterations in its levels can be indicative of metabolic dysregulation and are of significant interest in the study of various diseases, including inherited metabolic disorders like very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[4] Accurate and robust quantification of this lipid species is therefore crucial for both basic research and clinical diagnostics. This guide will compare common lipidomics workflows, from sample preparation to data analysis, for the assessment of trans-2-hexadecenoyl-CoA.

Comparison of Analytical Platforms

The quantification of acyl-CoAs like trans-2-hexadecenoyl-CoA is challenging due to their low abundance and complex sample matrices.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[6][7][8][9][10] Below, we compare two common LC-MS/MS approaches: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

FeatureReversed-Phase LC-MS/MSHILIC-MS/MS
Principle Separation based on hydrophobicity.Separation based on polarity.
Stationary Phase Non-polar (e.g., C18).Polar (e.g., silica, zwitterionic).
Mobile Phase High aqueous to high organic gradient.High organic to lower organic gradient.
Selectivity Excellent for separating acyl-CoAs based on chain length and unsaturation.[8][11]Effective for separating a wide range of acyl-CoAs, from short-chain to long-chain, in a single run.[12]
Sensitivity High, with limits of detection in the low femtomole range.[8][11]Also highly sensitive, with comparable limits of detection to RP-LC-MS/MS.[12]
Throughput Moderate to high.Can offer high throughput for broad acyl-CoA profiling.[12]
Advantages Robust and well-established for lipidomics. Excellent resolution for isomeric species.Comprehensive coverage of acyl-CoAs with varying polarities.[12]
Disadvantages May require separate methods for very short-chain and long-chain acyl-CoAs.Can be more sensitive to matrix effects and requires careful method development.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable comparative lipidomics. The following sections outline key methodologies for the analysis of trans-2-hexadecenoyl-CoA.

Protocol 1: Sample Preparation - Solvent Precipitation

This method is a rapid and effective technique for the extraction of a broad range of acyl-CoAs from tissues and cultured cells.[13]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 80% methanol (B129727).

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[13]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.[13]

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as 50% methanol.[13]

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[5][13]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of 0.1 M potassium phosphate (B84403) buffer (pH 7.4).[13]

  • Sample Loading: Load the sample homogenate (prepared in a suitable buffer) onto the conditioned SPE cartridge.[13]

  • Washing: Wash the cartridge with 3 mL of 0.1 M potassium phosphate buffer, followed by 3 mL of 50% methanol to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol.[13]

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[13]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used for separating acyl-CoAs.[11]

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would run from a high percentage of mobile phase A to a high percentage of mobile phase B over 15-20 minutes to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.[7][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of trans-2-hexadecenoyl-CoA.[11] The precursor ion for trans-2-hexadecenoyl-CoA would be its [M+H]+ ion, and a specific product ion resulting from a neutral loss of 507 Da is often monitored for quantification.[11]

Data Analysis

The complexity of lipidomics datasets necessitates the use of specialized software for processing, identification, and quantification.[14] Several software packages are available to facilitate this process.[15][16][17][18]

SoftwareKey Features
LipidFinder Distinguishes lipid features from noise and is compatible with LIPID MAPS categories.[16][17]
LipidXplorer A comprehensive package for lipid identification and quantification.[15]
BioPAN A pathway analysis tool that predicts changes in gene activity from lipidomics data.[16][17]
Agilent MassHunter with Lipid Annotator Facilitates lipid identification by MS/MS spectral library matching and in silico spectral matching.[14]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue_Homogenization Tissue/Cell Homogenization Protein_Precipitation Protein Precipitation Tissue_Homogenization->Protein_Precipitation Extraction Lipid Extraction (Solvent or SPE) Protein_Precipitation->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (RP or HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

A typical experimental workflow for the analysis of trans-2-hexadecenoyl-CoA.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Trans_2_Enoyl_CoA trans-2-Hexadecenoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., VLCAD) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Unveiling the Cellular Impact of Trans-2-Hexacosenoyl-CoA: A Comparative Guide to its Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid species is paramount. This guide provides a comparative analysis of the off-target effects of trans-2-hexacosenoyl-CoA in cellular models, contrasting its performance with key alternatives and supported by experimental data from lipidomic, transcriptomic, and proteomic studies.

This compound, a very long-chain monounsaturated fatty acyl-CoA, is a critical intermediate in lipid metabolism. Its accumulation, particularly in disorders like X-linked adrenoleukodystrophy (X-ALD), underscores the importance of elucidating its specific cellular roles beyond established metabolic pathways. This guide delves into the broader consequences of altered this compound levels, offering a framework for assessing its off-target effects.

Comparative Analysis of Fatty Acyl-CoAs

To contextualize the effects of this compound (C26:1-CoA), we compare it with its saturated counterpart, hexacosanoyl-CoA (C26:0-CoA), and its metabolic precursor, oleoyl-CoA (C18:1-CoA). The primary cellular model for these comparisons involves fibroblasts from patients with X-ALD, which have mutations in the ABCD1 gene. The ABCD1 protein is responsible for transporting very long-chain fatty acids (VLCFAs) into peroxisomes for degradation. Its dysfunction leads to the accumulation of VLCFAs in the cytosol.

Notably, in ABCD1-deficient cells, hexacosenoyl-CoA (C26:1-CoA) has been identified as the most abundantly accumulated VLCFA-CoA species, even more so than its saturated counterpart, hexacosanoyl-CoA (C26:0-CoA)[1]. This C26:1-CoA is primarily synthesized from the elongation of oleoyl-CoA[1]. This finding is crucial as it positions C26:1-CoA as a key player in the pathophysiology of X-ALD and highlights its potential for significant off-target effects when its metabolism is dysregulated.

Quantitative Data Summary

The following tables summarize the known and inferred differences in the cellular impact of these three fatty acyl-CoAs based on studies of VLCFA metabolism and its disruption.

FeatureOleoyl-CoA (C18:1-CoA)This compound (C26:1-CoA)Hexacosanoyl-CoA (C26:0-CoA)
Primary Metabolic Fate Beta-oxidation in mitochondria; elongation to VLCFAs; incorporation into complex lipids.Primarily peroxisomal beta-oxidation; incorporation into sphingolipids and other complex lipids.Primarily peroxisomal beta-oxidation; incorporation into sphingolipids.
Cellular Accumulation in ABCD1 Deficiency Not significantly accumulated.The most abundant VLCFA-CoA to accumulate[1].Accumulates, but to a lesser extent than C26:1-CoA[1].
Role in Sphingolipid Synthesis Precursor for elongation to VLCFAs used in sphingolipid synthesis.A direct and significant substrate for the synthesis of very long-chain ceramides (B1148491) and other sphingolipids[2].Substrate for very long-chain ceramide synthesis[2].
Known Off-Target Signaling Impact Modulates various signaling pathways, including those involved in cell proliferation[3].Implicated in ER stress and altered cholesterol homeostasis when accumulated[4][5].Contributes to the overall pool of saturated VLCFAs that can induce cellular stress[5].

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches for assessing off-target effects, the following diagrams are provided.

Fatty_Acid_Elongation_and_Metabolism Fatty Acid Elongation and Metabolism Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Elongase Complex Elongase Complex Oleoyl-CoA (C18:1)->Elongase Complex Elongation Hexacosenoyl-CoA (C26:1) Hexacosenoyl-CoA (C26:1) Elongase Complex->Hexacosenoyl-CoA (C26:1) Sphingolipid Synthesis Sphingolipid Synthesis Hexacosenoyl-CoA (C26:1)->Sphingolipid Synthesis ABCD1 ABCD1 Transporter Hexacosenoyl-CoA (C26:1)->ABCD1 Hexacosanoyl-CoA (C26:0) Hexacosanoyl-CoA (C26:0) Hexacosanoyl-CoA (C26:0)->Sphingolipid Synthesis Hexacosanoyl-CoA (C26:0)->ABCD1 BetaOx Beta-Oxidation ABCD1->BetaOx Experimental_Workflow Workflow for Assessing Off-Target Effects Cell Culture Cellular Model (e.g., Fibroblasts, Hepatocytes) Treatment Treatment with: - this compound - hexacosanoyl-CoA - oleoyl-CoA Cell Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Omics Multi-Omics Analysis Harvest->Omics Transcriptomics Transcriptomics (RNA-seq) Omics->Transcriptomics Proteomics Proteomics (LC-MS/MS) Omics->Proteomics Lipidomics Lipidomics (LC-MS/MS) Omics->Lipidomics Data Data Analysis & Interpretation Transcriptomics->Data Proteomics->Data Lipidomics->Data

References

Safety Operating Guide

Personal protective equipment for handling trans-2-hexacosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-2-hexacosenoyl-CoA

Date of Issue: December 6, 2025

This document provides immediate safety, handling, and disposal protocols for this compound. Given the absence of specific toxicological data for this compound, it should be handled with the care required for a potentially hazardous substance, adhering to standard laboratory safety practices. The following procedures are based on guidelines for handling similar long-chain fatty acyl-CoA compounds and general laboratory chemicals.

Hazard Assessment

This compound is a long-chain fatty acyl-coenzyme A derivative.[1] While specific hazard information is not available, similar chemicals may cause skin and eye irritation upon direct contact.[2] Inhalation of aerosolized powder or solution should be avoided. Researchers should operate under the assumption that the compound is hazardous and minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The minimum required PPE should be supplemented based on a task-specific risk assessment.[3][4][5]

Situation Required PPE Purpose
Standard Handling (e.g., weighing, aliquoting, solution preparation)- Nitrile gloves- Safety glasses with side shields- Lab coat- Closed-toe shoes and long pantsPrevents incidental skin contact and protects eyes from minor splashes or particles.[3][4][6]
Potential for Splash or Aerosol Generation (e.g., vortexing, sonicating, pouring large volumes)- All standard PPE- Chemical splash goggles- Face shield (worn over goggles)Provides a higher level of protection for the face and eyes against splashes and aerosols.[3][4][7]
Handling Concentrated Stock Solutions - Double-gloving (two pairs of nitrile gloves)- All other PPE listed for splash potentialMinimizes risk of exposure through glove permeation when working with higher concentrations.[3]

Operational and Disposal Plans

Adherence to a strict, step-by-step procedural plan is critical for ensuring safety and maintaining the integrity of the experiment.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Pre-Handling:

    • Ensure a chemical fume hood or other designated ventilated area is operational.

    • Assemble all necessary equipment (e.g., vials, pipettes, solvents) and reagents.

    • Verify that a chemical spill kit and eye wash station are accessible.

    • Don the appropriate PPE as specified in the table above.[5]

  • Handling the Compound:

    • Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood to prevent inhalation of fine particles.

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Cap all vials and tubes securely before mixing (e.g., vortexing or sonicating).

  • Post-Handling and Cleanup:

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Remove gloves using the proper technique to avoid skin contact with any residue and dispose of them in the designated chemical waste container.[8]

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Chemical Waste Management

All materials that come into contact with this compound must be treated as chemical waste and disposed of accordingly.

  • Segregate Waste:

    • Solid Waste: Used gloves, weigh boats, paper towels, and contaminated vials. Place these items in a dedicated, clearly labeled solid chemical waste container.

    • Liquid Waste: Unused or waste solutions containing this compound. Collect in a sealed, properly labeled liquid chemical waste container. Do not pour down the drain.[8]

    • Sharps Waste: Contaminated pipette tips, needles, or glassware. Dispose of in a designated sharps container for chemical waste.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent used.

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department for proper disposal according to local and federal regulations.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep1 Verify Fume Hood Function prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Aliquot Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Experiment Complete clean2 Segregate & Dispose of Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 disp1 Label Waste Containers clean2->disp1 Initiate Disposal Protocol disp2 Store in Secondary Containment disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.